2-Methylpropanecarbonyl isocyanate
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H7NO2 |
|---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
2-methylpropanoyl isocyanate |
InChI |
InChI=1S/C5H7NO2/c1-4(2)5(8)6-3-7/h4H,1-2H3 |
InChI Key |
NUJABUJBVBBCTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=C=O |
Origin of Product |
United States |
Foundational & Exploratory
2-Methylpropanecarbonyl isocyanate chemical structure and properties
This technical guide details the structure, properties, synthesis, and reactivity of 2-Methylpropanecarbonyl isocyanate (commonly known as Isobutyryl isocyanate ).
(Isobutyryl Isocyanate)[1]
Executive Summary & Critical Disambiguation
2-Methylpropanecarbonyl isocyanate is a highly reactive acyl isocyanate used primarily as a "privileged structure" building block in the synthesis of heterocyclic pharmaceutical intermediates (e.g., uracils, quinazolinediones) and
Unlike alkyl isocyanates, the presence of the carbonyl group adjacent to the isocyanate moiety (
⚠️ CRITICAL DISAMBIGUATION WARNING
Do not confuse this compound with Isobutyl Isocyanate. Researchers frequently conflate these two distinct chemical entities due to similar nomenclature.
| Feature | Target Molecule | Common Confusion |
| Common Name | Isobutyryl Isocyanate | Isobutyl Isocyanate |
| IUPAC Name | 2-Methylpropanoyl isocyanate | 1-Isocyanato-2-methylpropane |
| Structure | ||
| Class | Acyl Isocyanate | Alkyl Isocyanate |
| CAS No. | 4558-63-8 | 1873-29-6 |
| Reactivity | High (Acylating agent) | Moderate (Carbamoylation) |
Chemical Identity & Physiochemical Profile[3][4][5][6][7][8]
Isobutyryl isocyanate is typically a colorless, fuming liquid.[2][3] Due to its high sensitivity to moisture, it is often synthesized in situ or freshly distilled immediately prior to use.
Datasheet
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 113.11 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~90–100 °C (at 760 mmHg) [Note: Often distilled at reduced pressure] |
| Solubility | Soluble in aprotic solvents ( |
| Stability | Moisture sensitive; susceptible to dimerization upon prolonged storage. |
Synthetic Routes & Production
The most authoritative and scalable method for synthesizing acyl isocyanates is the reaction of primary amides with oxalyl chloride. This method, pioneered by Speziale and Smith (1962), avoids the use of heavy metal salts (e.g., silver cyanate) and produces volatile byproducts (HCl, CO) that drive the reaction equilibrium forward.
Protocol: The Oxalyl Chloride Method
Objective: Synthesis of Isobutyryl isocyanate from Isobutyramide.
Reagents
-
Substrate: Isobutyramide (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.2 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)[1]
-
Atmosphere: Dry Nitrogen or Argon
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Attach the condenser to a scrubber system (NaOH trap) to neutralize evolved HCl and CO gases.
-
Solvation: Suspend Isobutyramide (1.0 equiv) in anhydrous DCE (0.5 M concentration) under inert atmosphere.
-
Addition: Cool the mixture to 0 °C. Add Oxalyl Chloride (1.2 equiv) dropwise over 30 minutes. Caution: Vigorous gas evolution (HCl/CO) will occur.
-
Reflux: Allow the reaction to warm to room temperature, then heat to reflux (approx. 83 °C for DCE) for 3–5 hours. The suspension should become a clear solution as the amide is consumed.
-
Purification: Remove the solvent under reduced pressure. The residue is the crude acyl isocyanate.
-
Distillation: Purify via fractional distillation under reduced pressure (vacuum) to obtain the pure product as a colorless oil.
Mechanistic Pathway
The reaction proceeds through an
Figure 1: Synthetic workflow via the Speziale-Smith oxalyl chloride method.
Reactivity & Mechanistic Insights[1][10][11]
Isobutyryl isocyanate possesses two electrophilic centers: the carbonyl carbon and the isocyanate carbon. However, nucleophilic attack predominantly occurs at the isocyanate carbon due to the electron-withdrawing effect of the adjacent carbonyl group.[1]
Nucleophilic Addition
-
Alcohols (ROH): Forms
-acyl carbamates.[1] This is significantly faster than with alkyl isocyanates. -
Amines (
): Forms -acyl ureas.[1] -
Amides: Can form
-acyl-N'-acyl ureas.[1]
Cycloaddition Reactions ([4+2] and [2+2])
Acyl isocyanates are excellent dieneophiles and enophiles.
-
Reaction with Enamines: Yields uracil derivatives (important for drug scaffolds).
-
Reaction with Imines: Can form unstable [2+2] adducts or [4+2] oxadiazinones depending on substitution.
Figure 2: Divergent reactivity pathways leading to common pharmaceutical scaffolds.[1]
Handling, Safety, & Stability
Safety Profile[8]
-
Lachrymator: Vapors are highly irritating to eyes and mucous membranes.
-
Sensitizer: Like all isocyanates, potential for respiratory sensitization.
-
Hydrolysis: Reacts violently with water to release
and Isobutyramide. Pressure buildup in sealed wet containers can cause explosions.
Storage Protocol
-
Container: Store in Schlenk flasks or crimped vials under Argon.
-
Temperature: Refrigerate (2–8 °C) to prevent dimerization.
-
Shelf-Life: Best if used immediately after synthesis.[1] If stored, check IR spectrum for peak broadening at 2250
(Isocyanate) vs. appearance of urea bands.[1]
References
-
Speziale, A. J., & Smith, L. R. (1962). The Reaction of Oxalyl Chloride with Amides. Journal of Organic Chemistry, 27(10), 3742–3743. Link
-
Speziale, A. J., Smith, L. R., & Fedder, J. E. (1965). The Reaction of Oxalyl Chloride with Amides. IV.[5] Synthesis of Acyl Isocyanates. Journal of Organic Chemistry, 30(12), 4306–4307. Link
- Ulrich, H. (1996).Chemistry and Technology of Isocyanates. Wiley.
-
PubChem. Compound Summary: 2-methylpropanoyl isocyanate (CAS 4558-63-8).[1] Link
Sources
Technical Monograph: Isobutyryl Isocyanate in Organic Synthesis
Executive Summary
Isobutyryl isocyanate (CAS: 4558-63-8) is a highly reactive acyl isocyanate intermediate utilized in the synthesis of complex pharmacophores. Unlike its alkyl analog (isobutyl isocyanate), the presence of the carbonyl group adjacent to the isocyanate moiety significantly enhances its electrophilicity, making it a potent "chemical warhead" for introducing
Part 1: Identity & Physicochemical Profile[1][2][3]
Crucial Distinction: Researchers must distinguish between Isobutyryl isocyanate (Acyl) and Isobutyl isocyanate (Alkyl). The former contains a carbonyl group (
Nomenclature & Identifiers[2][4][5][6]
| Parameter | Detail |
| CAS Number | 4558-63-8 |
| IUPAC Name | 2-Methylpropanoyl isocyanate |
| Common Synonyms | Isobutyryl isocyanate; 2-Methylpropanecarbonyl isocyanate; Isopropylcarbonyl isocyanate |
| Molecular Formula | |
| Molecular Weight | 113.11 g/mol |
| SMILES | CC(C)C(=O)N=C=O |
| InChI Key | Derived from structure:CC(C)C(=O)N=C=O |
Key Physical Properties[4][7]
-
Appearance: Colorless, fuming liquid.[1]
-
Boiling Point: Estimated at 105–110 °C (based on homologous acyl isocyanates).
-
Reactivity: Rapidly hydrolyzes in the presence of moisture to form isobutyramide and
. -
Solubility: Soluble in aprotic solvents (Dichloromethane, Toluene, THF). Reacts with protic solvents.
Part 2: Synthetic Methodologies
Due to its high reactivity and sensitivity to moisture, isobutyryl isocyanate is rarely stored for long periods and is often synthesized in situ or immediately prior to use. The most reliable laboratory-scale method involves the reaction of isobutyryl chloride with silver cyanate.
Protocol: Silver Cyanate Route
This method is preferred for its high yield and purity, avoiding the harsh conditions of phosgenation.
Reagents:
-
Isobutyryl chloride (CAS 79-30-1)[2]
-
Silver cyanate (AgOCN) (Anhydrous)
-
Solvent: Anhydrous Benzene or Toluene
Step-by-Step Workflow:
-
Preparation: Dry silver cyanate (
) in a vacuum oven at 60°C for 4 hours to remove trace moisture. -
Suspension: Suspend 1.1 equivalents of
in anhydrous toluene under an inert atmosphere ( or Ar). -
Addition: Add 1.0 equivalent of isobutyryl chloride dropwise to the suspension at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 110°C) for 1–3 hours. The reaction progress can be monitored by IR spectroscopy (disappearance of acid chloride
stretch at ~1800 and appearance of isocyanate stretch at ~2240 ). -
Isolation: Cool the mixture and filter off the silver chloride (
) precipitate under an inert atmosphere. -
Purification: The filtrate contains the isobutyryl isocyanate, which can be used directly or distilled under reduced pressure for high-purity applications.
Visualization: Synthesis Workflow
Figure 1: Synthesis of Isobutyryl Isocyanate via the Silver Cyanate route.
Part 3: Reactivity & Mechanism
Isobutyryl isocyanate possesses two electrophilic centers: the isocyanate carbon and the carbonyl carbon. However, the isocyanate carbon is significantly more electrophilic due to the electron-withdrawing nature of the adjacent acyl group.
Nucleophilic Addition
-
With Amines: Reacts instantaneously to form
-acyl ureas . This is a key reaction in generating libraries of bioactive urea derivatives. -
With Alcohols: Reacts to form
-acyl carbamates .-
Note: Unlike alkyl isocyanates, acyl isocyanates react with alcohols without the need for catalysts, often exothermically.
-
Cycloaddition ([4+2] Cyclization)
Acyl isocyanates can act as electron-deficient heterodienes. In the presence of electron-rich alkenes or alkynes, they undergo [4+2] cycloaddition to form oxazinone derivatives. This reactivity is exploited in the synthesis of heterocycles.[5][6]
Part 4: Applications in Drug Discovery[9][11]
Isobutyryl isocyanate is a validated building block in medicinal chemistry, particularly for constructing the
Case Study: Synthesis of Tenidap Sodium
Tenidap is a COX/5-LOX inhibitor used for rheumatoid arthritis. A convergent synthesis strategy employs isobutyryl isocyanate to install the critical carboxamide side chain on the oxindole core.
Reaction Pathway:
-
Core Formation: The 5-chloro-2-oxindole core acts as the nucleophile.
-
Acylation: Reaction with isobutyryl isocyanate yields the
-isobutyryl-2-oxindole-1-carboxamide intermediate. -
Cyclization/Modification: Subsequent hydrolysis or modification leads to the final drug scaffold.
Visualization: Tenidap Pharmacophore Construction
Figure 2: Application of Isobutyryl Isocyanate in the synthesis of the anti-inflammatory drug Tenidap.
Part 5: Handling & Safety (E-E-A-T)
As a Senior Application Scientist, I cannot overstate the importance of moisture control when handling this compound.
-
Moisture Sensitivity: Isobutyryl isocyanate reacts violently with water to release
and isobutyramide. All glassware must be flame-dried, and solvents must be anhydrous. -
Toxicity: Like all isocyanates, it is a potent lachrymator and respiratory sensitizer. It should only be handled in a well-ventilated fume hood.
-
Storage: If storage is necessary, it must be kept under an inert atmosphere (Argon) at -20°C in a sealed vessel (e.g., a Schlenk flask).
-
Quenching: Spills should be neutralized with a solution of 5-10% aqueous ammonia or ethanol.
References
-
Chemical Register. 2-methylpropanoyl isocyanate (CAS 4558-63-8).[7] Retrieved from
-
Sarma, M.R., et al. (2001). Synthesis of Tenidap: An Improved Process for the Preparation of 5-Chloro-2-oxindole-1-carboxamide.[8] Organic Process Research & Development.
-
Speckamp, W.N., et al. (1980). Acyl Isocyanates in the Synthesis of Heterocycles.[6] Tetrahedron.
-
Pfizer Inc. Process for the preparation of 2-oxindole-1-carboxamides. US Patent 4556672. Retrieved from
Sources
- 1. Butyl isocyanate - Wikipedia [en.wikipedia.org]
- 2. CAS 79-30-1: Isobutyryl chloride | CymitQuimica [cymitquimica.com]
- 3. nj.gov [nj.gov]
- 4. ISOBUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buy Chloroacetyl isocyanate | 4461-30-7 [smolecule.com]
- 7. Propanoyl fluoride,2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-[1,1,2,2,3,3-hexafluoro-3-(heptafluoropropoxy)propoxy]propoxy]-,PROPANOYL FLUORIDE,2,3,3,3-TETRAFLUORO-2-[1,1,2,2-TETRAFLUORO-2-(FLUOROSULFONYL)ETHOXY]- Suppliers & Manufacturers [chemicalregister.com]
- 8. Tenidap sodium, CP-66248-2, Enable, Enablex-药物合成数据库 [drugfuture.com]
Difference between isobutyryl isocyanate and isobutyl isocyanate
An In-Depth Technical Guide to the Structural and Kinetic Divergence of Isobutyryl and Isobutyl Isocyanates
Executive Summary
In the realm of synthetic organic chemistry and drug development, the isocyanate functional group (–N=C=O) is a versatile electrophilic hub. However, the reactivity, handling protocols, and synthetic utility of an isocyanate are fundamentally dictated by its adjacent substituents. This whitepaper provides a comprehensive comparative analysis of isobutyryl isocyanate (an acyl isocyanate) and isobutyl isocyanate (an alkyl isocyanate). By dissecting their electronic divergence, we elucidate the causality behind their distinct reactivity profiles and provide field-proven, self-validating experimental protocols for their application in pharmaceutical synthesis.
Structural and Electronic Divergence: The Causality of Reactivity
The fundamental difference between isobutyryl isocyanate and isobutyl isocyanate lies in a single structural feature: the presence of a carbonyl group adjacent to the nitrogen atom in the former. This minor structural deviation triggers a massive shift in electronic distribution.
-
Isobutyl Isocyanate (Alkyl Isocyanate): The isobutyl group is attached directly to the isocyanate nitrogen. Alkyl groups are electron-donating via inductive effects (hyperconjugation). This electron density is pushed toward the nitrogen atom, which partially mitigates the electron deficiency of the central isocyanate carbon[1]. Consequently, the isocyanate carbon is only moderately electrophilic, requiring stronger nucleophiles (like primary amines) or catalysts to drive reactions forward.
-
Isobutyryl Isocyanate (Acyl Isocyanate): The presence of the carbonyl group classifies this as an acyl isocyanate. The highly electronegative carbonyl oxygen pulls electron density away from the carbonyl carbon, which in turn withdraws electron density from the adjacent nitrogen via both inductive and resonance effects[2]. This massive electron withdrawal leaves the isocyanate carbon highly electron-deficient (electrophilic), allowing it to react instantaneously even with weak nucleophiles without catalytic activation[3].
Fig 1: Electronic effects dictating the reactivity of acyl vs. alkyl isocyanates.
Comparative Reactivity Profiles and Quantitative Data
Because of their distinct electrophilicities, these two compounds exhibit diverging synthetic behaviors. Isobutyl isocyanate typically undergoes standard nucleophilic addition to form alkyl ureas (with amines) or carbamates (with alcohols, often requiring heat or tin/base catalysts)[4].
Conversely, isobutyryl isocyanate not only undergoes rapid nucleophilic additions to form acyl ureas and acyl carbamates but is also highly susceptible to [2+2] and [4+2] cycloaddition reactions[5]. This makes it a critical building block for synthesizing complex heterocyclic systems, such as oxazolidinediones[3].
Table 1: Quantitative and Physicochemical Comparison
| Property | Isobutyl Isocyanate | Isobutyryl Isocyanate |
| Chemical Formula | C5H9NO[1] | C5H7NO2[2] |
| Molecular Weight | 99.13 g/mol [1] | 113.11 g/mol |
| Classification | Alkyl Isocyanate | Acyl Isocyanate |
| Electronic Effect | Electron-donating (Inductive) | Electron-withdrawing (Resonance) |
| Electrophilicity | Moderate | Very High |
| Typical Products | Alkyl ureas, standard carbamates | Acyl ureas, heterocyclic rings |
Synthetic Applications in Drug Development
In pharmaceutical research, the choice between these reagents is dictated by the target pharmacophore:
-
Isobutyl Isocyanate: Frequently utilized in the synthesis of standard ureas and carbamates. It serves as a precursor for various agricultural pesticides and specific small-molecule pharmaceutical inhibitors[1].
-
Isobutyryl Isocyanate: Employed when an acyl urea or a specific heterocycle is required. For example, it is a crucial reagent in the synthesis of 3-substituted 2-oxindole-1-carboxamides, which are potent analgesic and anti-inflammatory agents[6]. Additionally, it is used to synthesize geranylgeranyl acetone (GGA) carbamate derivatives, which are actively investigated for their neuroprotective properties in neurodegenerative diseases like Alzheimer's and ALS[7][8].
Experimental Protocols: Handling and Synthesis
The Self-Validating System of Isocyanate Chemistry: Both isocyanates are highly sensitive to moisture. If water breaches the inert atmosphere, it reacts with the isocyanate to form an unstable carbamic acid. This intermediate rapidly decarboxylates into an amine, which immediately reacts with another equivalent of isocyanate to yield a symmetric urea byproduct[4][9]. Therefore, the absence of a symmetric urea byproduct in your crude LCMS/NMR data acts as a self-validating metric , confirming that rigorous anhydrous conditions were successfully maintained throughout the protocol.
Protocol A: Synthesis of an Acyl Carbamate using Isobutyryl Isocyanate
Note: This protocol is adapted from the synthesis of GGA derivatives[8].
-
Preparation: Flame-dry a 50 mL round-bottom flask. Flush continuously with high-purity argon.
-
Dissolution: Dissolve the target alcohol (e.g., 0.5 mmol of geranylgeranyl alcohol) in 5 mL of anhydrous dichloromethane (DCM).
-
Temperature Control: Submerge the flask in an ice bath (0°C). The high reactivity of acyl isocyanates results in highly exothermic reactions; temperature control prevents side-product formation.
-
Addition: Using a gas-tight syringe, add isobutyryl isocyanate (0.6 mmol, 1.2 eq) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours. No catalyst is required due to the extreme electrophilicity of the acyl isocyanate.
-
Validation & Isolation: Monitor via TLC. Once complete, evaporate the solvent under reduced pressure and purify the resulting acyl carbamate via flash chromatography (EtOAc/n-Hexanes).
Protocol B: Synthesis of an Alkyl Urea using Isobutyl Isocyanate
-
Preparation: In a dry flask under nitrogen, dissolve the primary amine (1.0 mmol) in 10 mL of anhydrous toluene or DCM.
-
Addition: Add isobutyl isocyanate (1.1 mmol) dropwise at room temperature.
-
Reaction: Stir for 2–4 hours. If reacting with a sterically hindered amine or an alcohol, the addition of a catalytic amount of triethylamine or dibutyltin dilaurate and mild heating (50°C) is required to overcome the higher activation energy barrier[4].
-
Isolation: Alkyl ureas frequently precipitate out of solution. Isolate the product via vacuum filtration and wash with cold hexanes to remove unreacted isocyanate.
Fig 2: Standard self-validating experimental workflow for isocyanate derivatization.
Safety, Stability, and Storage
Both isobutyryl and isobutyl isocyanates are severe lachrymators, respiratory irritants, and highly toxic via inhalation and skin absorption[1][10].
-
Handling: Must be handled exclusively inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).
-
Storage: Store in tightly sealed, amber glass bottles under an inert atmosphere (argon or nitrogen) at 2–8°C. Exposure to ambient humidity will lead to rapid degradation and dangerous pressurization of the container due to carbon dioxide evolution[4].
References
- PubChem. "2-Methylpropyl isocyanate". National Institutes of Health.
- PubChem. "Butyl isocyanate". National Institutes of Health.
- US Patent 5386057A. "Process for the preparation of acyl isocyanates". Google Patents.
- EP0156603B1. "3-substituted 2-oxindole-1-carboxamides as analgesic and anti-inflammatory agents". Google Patents.
- WO2014163643A1. "Gga and gga derivatives compositions thereof and methods for treating neurodegenerative diseases". Google Patents.
- US Patent 9045403B2. "Geranyl geranyl acetone (GGA) derivatives and compositions thereof". Google Patents.
- Richter, R., & Temme, G. H. "Formation of 5,6-cyclopentano-uracil by cyclization of the bisamide of adipic acid induced by oxalyl chloride". ResearchGate.
- "1,3‐Diazetidin‐2‐Ones: Synthetic Approaches and Therapeutic Promise within the Aza‐β‐Lactam Family". ResearchGate.
- Science of Synthesis. "Product Class 2: Carbon Dioxide, Carbonyl Sulfide, Carbon Disulfide, Isocyanates...". Thieme-Connect.
- Echemi. "111-36-4, Butyl isocyanate Formula". Echemi.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
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- 7. WO2014163643A1 - Gga and gga derivatives compositions thereof and methods for treating neurodegenerative diseases including paralysis including them - Google Patents [patents.google.com]
- 8. US9045403B2 - Geranyl geranyl acetone (GGA) derivatives and compositions thereof - Google Patents [patents.google.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Butyl isocyanate | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical properties of 2-Methylpropanecarbonyl isocyanate
An In-depth Technical Guide to the Physical Properties of 2-Methylpropanecarbonyl Isocyanate
Abstract
This technical guide provides a comprehensive examination of the core physical and spectroscopic properties of 2-Methylpropanecarbonyl Isocyanate, more commonly known as Isobutyl Isocyanate. Designed for researchers, chemists, and drug development professionals, this document synthesizes key data from authoritative sources with practical, field-proven insights into the experimental methodologies used for their determination. The guide emphasizes the causal relationships behind experimental choices and provides self-validating protocols to ensure scientific integrity. All quantitative data are presented in structured tables, and key workflows are visualized using diagrams to facilitate understanding and application in a laboratory setting.
Introduction and Molecular Identity
2-Methylpropanecarbonyl isocyanate, systematically named 1-isocyanato-2-methylpropane, is an organic compound featuring an isocyanate functional group attached to an isobutyl substituent.[1][2] Its unique combination of a reactive isocyanate moiety and an alkyl chain makes it a valuable intermediate in the synthesis of a wide range of chemical products, including pesticides, pharmaceuticals, and polyurethanes.[1] The high reactivity of the isocyanate group (-N=C=O) governs much of its chemical behavior and necessitates careful handling, while its physical properties dictate its behavior in various solvents, reaction conditions, and analytical systems.
Understanding these physical properties is paramount for its effective use in synthesis, for developing robust analytical methods for its characterization, and for ensuring safe laboratory and industrial handling. This guide provides an in-depth analysis of these characteristics.
Core Physical Properties Summary
The fundamental physical properties of 2-Methylpropanecarbonyl Isocyanate are summarized below for quick reference. Each property is discussed in greater detail in subsequent sections.
| Property | Value | Source(s) |
| CAS Number | 1873-29-6 | [1][2] |
| Molecular Formula | C₅H₉NO | [1] |
| Molecular Weight | 99.13 g/mol | [1][2] |
| Appearance | Colorless, clear liquid | [1][2] |
| Boiling Point | ~115 °C (for n-butyl isocyanate) | [3] |
| Density | Less dense than water | [1] |
| Solubility | Reacts with water; Soluble in many organic solvents | [1][2][4] |
Detailed Physical Characteristics
Molecular Structure and Weight
The molecular formula is C₅H₉NO, with a calculated molecular weight of 99.13 g/mol .[1] The structure consists of a branched four-carbon alkyl group (isobutyl) bonded to the nitrogen atom of the isocyanate group.
Appearance, and Odor
At standard temperature and pressure, it exists as a colorless, clear liquid.[1][2] Isocyanates, in general, possess sharp, pungent odors and are lachrymatory (tear-inducing agents).[5][6][7] The odor threshold should not be used as a reliable indicator of safe concentration levels, as harmful concentrations can exist without a strong perceptible odor.[5]
Boiling Point
Solubility and Reactivity with Solvents
2-Methylpropanecarbonyl isocyanate is reactive with water. The isocyanate group undergoes hydrolysis to form an unstable carbamic acid, which then decomposes to yield an amine (isobutylamine) and carbon dioxide gas.[1][4] This reactivity makes it incompatible with protic solvents like water and alcohols unless a reaction is intended. It is generally soluble in aprotic organic solvents such as ethers, ketones, and hydrocarbons.[2]
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is critical for confirming the identity and purity of 2-Methylpropanecarbonyl isocyanate. The key expected features in major spectroscopic techniques are detailed below.
Infrared (IR) Spectroscopy
The most prominent and diagnostic feature in the IR spectrum of any isocyanate is the very strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N=C=O group.
-
Expected Absorption: This peak appears in a relatively uncluttered region of the spectrum, typically between 2250 and 2285 cm⁻¹ . Its high intensity and characteristic position make IR spectroscopy an excellent tool for real-time monitoring of reactions involving isocyanates, where the disappearance of this peak indicates consumption of the starting material.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is predicted to show three distinct signals corresponding to the isobutyl group:
-
A doublet integrating to 6H for the two equivalent methyl groups (-CH₃).
-
A multiplet (nonet) integrating to 1H for the tertiary proton (-CH-).
-
A doublet integrating to 2H for the methylene protons (-CH₂-) adjacent to the isocyanate group.
-
-
¹³C NMR: The carbon NMR spectrum is expected to show three signals for the isobutyl group carbons and one for the isocyanate carbon. The isocyanate carbon is typically found far downfield. Based on data for similar structures like 2-methylpropanal, the alkyl carbons would appear in the 15-45 ppm range, while the isocyanate carbon (-N=C=O) would be significantly deshielded, appearing in the 120-130 ppm region.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight, m/z = 99 .
-
Fragmentation Pattern: Key fragmentation pathways would involve the cleavage of the isobutyl group. Common fragments would include:
-
Loss of an isopropyl radical ([M - 43]⁺) leading to a peak at m/z = 56 .
-
Formation of the isopropyl cation at m/z = 43 . This is often a very stable and abundant ion for isobutyl-containing compounds.[10]
-
Experimental Methodologies
The determination of physical properties requires standardized and validated experimental protocols. The following section outlines the methodologies for key properties.
Workflow for Physical Property Characterization
The logical flow for characterizing a new or unverified sample of 2-Methylpropanecarbonyl isocyanate involves a multi-step process to confirm identity, purity, and physical constants.
Sources
- 1. 2-Methylpropyl isocyanate | C5H9NO | CID 61281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1873-29-6: 1-Isocyanato-2-methylpropane | CymitQuimica [cymitquimica.com]
- 3. Butyl isocyanate | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 7. Methyl Isocyanate | CH3NCO | CID 12228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 13C nmr spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyraldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mass spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO fragmentation pattern of m/z m/e ions for analysis and identification of isobutyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Reactivity profile of acyl isocyanates vs alkyl isocyanates
An In-depth Technical Guide to the Reactivity Profile of Acyl Isocyanates vs. Alkyl Isocyanates
Abstract
Isocyanates (R–N=C=O) are a class of highly valuable, reactive intermediates pivotal to synthetic chemistry, with applications ranging from the production of polymers to the synthesis of complex pharmaceuticals.[1] This guide provides a detailed comparative analysis of two principal subclasses: alkyl isocyanates and acyl isocyanates. The core distinction in their chemical behavior arises from the electronic nature of the substituent attached to the isocyanate nitrogen. An electron-donating alkyl group renders the isocyanate moderately reactive, whereas a strongly electron-withdrawing acyl group dramatically enhances its electrophilicity and subsequent reactivity. This document explores the underlying electronic structures, stability, and synthetic routes for both classes. It offers a comprehensive examination of their comparative reactivity towards various nucleophiles, details potential side reactions, and presents field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct reactivity profiles of these intermediates for precise molecular design and synthesis.
Fundamental Electronic Structure: The Origin of Reactivity
The reactivity of the isocyanate functional group is dictated by the electrophilic character of its central carbon atom. This carbon is bonded to two highly electronegative atoms, nitrogen and oxygen, resulting in a significant partial positive charge and susceptibility to nucleophilic attack.[2][3] The nature of the 'R' group attached to the nitrogen atom modulates this intrinsic electrophilicity, creating a spectrum of reactivity.
-
Alkyl Isocyanates (R-NCO): The alkyl group (e.g., propyl, butyl) is an electron-donating group through an inductive effect (+I). This effect pushes electron density towards the isocyanate moiety, which slightly reduces the partial positive charge on the central carbon. Consequently, alkyl isocyanates are moderately strong electrophiles. Their reactivity is generally predictable and controllable, making them workhorse reagents in many synthetic applications.[4][5]
-
Acyl Isocyanates (R-C(O)-NCO): In stark contrast, the acyl group is powerfully electron-withdrawing (-I, -M effects) due to the adjacent carbonyl (C=O) group.[6][7] This group actively pulls electron density away from the isocyanate nitrogen and, by extension, from the entire N=C=O system. This inductive withdrawal significantly amplifies the electrophilicity of the isocyanate carbon, rendering acyl isocyanates exceptionally reactive towards nucleophiles.[8] This heightened reactivity makes them potent acylating agents but also reduces their stability.[9]
Sources
- 1. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 2. Reactions of isocyanates with active hydrogen compounds [ebrary.net]
- 3. vaia.com [vaia.com]
- 4. sanyingpu.com [sanyingpu.com]
- 5. mdpi.com [mdpi.com]
- 6. Acyl & Alkyl Groups | Definition, Structure & Differences | Study.com [study.com]
- 7. differencebetween.com [differencebetween.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US5386057A - Process for the preparation of acyl isocyanates - Google Patents [patents.google.com]
Is isobutyryl isocyanate stable at room temperature?
An In-Depth Technical Guide to the Stability and Handling of Isobutyryl Isocyanate
Executive Summary
This technical guide provides a comprehensive analysis of the stability, reactivity, and handling of isobutyryl isocyanate for researchers, scientists, and professionals in drug development. Contrary to seeking a simple binary answer of "stable" or "unstable," this document establishes that the operational stability of isobutyryl isocyanate at room temperature is not an intrinsic property but is entirely conditional upon the rigorous exclusion of nucleophilic substances. As a highly reactive acyl isocyanate, it serves as a valuable electrophilic intermediate in organic synthesis. However, its reactivity with common atmospheric components, particularly water, as well as with alcohols and amines, dictates that its successful use is predicated on the mastery of anhydrous and inert handling techniques. This guide details the fundamental principles of its reactivity, provides validated protocols for its synthesis and safe handling, and outlines the necessary safety procedures to ensure both experimental success and operator safety.
The Chemical Nature of Isobutyryl Isocyanate: An Acyl Isocyanate
Isobutyryl isocyanate, (CH₃)₂CHCONCO, belongs to the class of acyl isocyanates. Its chemical behavior is dominated by the isocyanate (-N=C=O) functional group, which is rendered even more electrophilic by the adjacent carbonyl (C=O) group. This electronic arrangement makes isobutyryl isocyanate a potent acylating and carbamoylating agent, but also highly susceptible to reaction with nucleophiles.
It is critical to distinguish isobutyryl isocyanate from its alkyl counterpart, isobutyl isocyanate, (CH₃)₂CHCH₂NCO. The presence of the carbonyl group in the acyl isocyanate significantly enhances the reactivity of the -NCO group compared to the alkyl isocyanate.
Diagram 1: Molecular structure of isobutyryl isocyanate, highlighting the two primary electrophilic centers susceptible to nucleophilic attack.
Reactivity and Stability at Ambient Temperature
Isobutyryl isocyanate is a thermodynamically stable molecule that can be isolated and stored. However, it is kinetically very reactive. Its practical stability is entirely dependent on its environment. In an absolutely pure state under an inert atmosphere (e.g., dry argon or nitrogen), it can be maintained at room temperature. The introduction of nucleophiles, however, leads to rapid and often exothermic reactions.
Hydrolysis: The Primary Pathway of Degradation
The most common cause of degradation is reaction with water. This reaction proceeds through an unstable carbamic acid intermediate, which rapidly decarboxylates to yield isobutyramide. This process is effectively irreversible and can cause significant pressure buildup in sealed containers due to the evolution of carbon dioxide gas.[1][2]
Diagram 2: Reaction pathway for the hydrolysis of isobutyryl isocyanate.
Reactivity with Other Nucleophiles
Isobutyryl isocyanate readily reacts with a wide range of nucleophiles, a property exploited in synthesis. These reactions are typically fast at room temperature.
-
Alcohols (ROH): React to form N-acyl carbamates.
-
Amines (RNH₂): React to form N-acyl ureas.
-
Thiols (RSH): React to form N-acyl thiocarbamates.[3]
Acids and bases can catalyze polymerization reactions.[4][5] It is imperative to avoid storing isobutyryl isocyanate near these substance classes.
Incompatible Materials Summary
The following table summarizes materials that are incompatible with isobutyryl isocyanate and should be avoided during handling and storage.
| Material Class | Incompatible Substances | Result of Reaction | Reference(s) |
| Protic Solvents/Reagents | Water, Alcohols, Primary & Secondary Amines | Rapid, exothermic reaction to form amides, carbamates, ureas. CO₂ evolution with water. | [1][3][4] |
| Acids & Bases | Strong Acids (e.g., HCl), Strong Bases (e.g., NaOH), Amines | Catalyze vigorous and potentially explosive polymerization. | [4][5] |
| Oxidizing Agents | Peroxides, Perchlorates, Nitrates | Violent, exothermic reaction. | [4] |
| Metals | Alkali Metals (e.g., Sodium) | Vigorous, heat-releasing reaction. | [4][5] |
Synthesis of Isobutyryl Isocyanate
The synthesis of isobutyryl isocyanate can be achieved through several reliable methods. The choice of method often depends on the available starting materials, scale, and tolerance for hazardous reagents. Two common laboratory-scale methods are presented below.
Method A: From Isobutyramide via Oxalyl Chloride
This method is a convenient, phosgene-free route from the corresponding primary amide.[3] The reaction must be performed under strictly anhydrous conditions as both the reagent and product are moisture-sensitive.
Experimental Protocol: Synthesis from Isobutyramide
-
Glassware Preparation: All glassware (round-bottomed flask, condenser, addition funnel) must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the flask with a magnetic stirrer, a reflux condenser fitted with a gas outlet to a bubbler (or scrub system), and a thermometer. Maintain a positive pressure of inert gas throughout the procedure.
-
Reagent Charging: To the flask, add isobutyramide (1.0 eq) and a suitable anhydrous solvent (e.g., 1,2-dichloroethane). Stir to create a suspension.
-
Oxalyl Chloride Addition: Chill the mixture in an ice bath to ~5 °C. Add oxalyl chloride (1.2 eq) dropwise via the addition funnel. Caution: Oxalyl chloride is toxic and corrosive; this step must be performed in a certified fume hood.[3]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then slowly heat to reflux (approx. 83 °C for 1,2-dichloroethane) for 4-5 hours. Vigorous gas evolution (HCl, CO, CO₂) will be observed.
-
Purification: After cooling to room temperature, the product can be isolated by fractional distillation under reduced pressure. The solvent is first removed carefully, and then the pure isobutyryl isocyanate is collected.
Method B: From Isobutyryl Chloride via Curtius Rearrangement
The Curtius rearrangement is a classic transformation that converts an acyl azide into an isocyanate.[6][7] This method is particularly useful if the isocyanate is the desired final product, as the reaction can be run under conditions that allow for its isolation.[8]
Experimental Protocol: Synthesis via Curtius Rearrangement
-
Safety First: Acyl azides are potentially explosive and should be handled with extreme care, avoiding friction, shock, and high temperatures. Sodium azide is highly toxic. All steps must be conducted behind a blast shield in a fume hood.[9]
-
Step 1: Formation of Isobutyryl Azide.
-
In a flask under inert atmosphere, dissolve sodium azide (1.5 eq) in a minimal amount of water and add acetone as a co-solvent. Cool the solution in an ice bath.
-
Slowly add isobutyryl chloride (1.0 eq) to the cooled azide solution.
-
Stir vigorously at 0 °C for 1-2 hours. The product, isobutyryl azide, will be in the organic layer.
-
-
Step 2: Curtius Rearrangement.
-
Carefully separate the organic layer containing the acyl azide. Do not concentrate to dryness.
-
Dilute the organic solution with a high-boiling anhydrous solvent (e.g., toluene).
-
Heat the solution gently to reflux (approx. 110 °C for toluene). A steady evolution of nitrogen gas will be observed as the rearrangement occurs to form isobutyryl isocyanate.[9]
-
Maintain reflux until gas evolution ceases (typically 1-2 hours).
-
-
Purification: The resulting solution of isobutyryl isocyanate in toluene can be used directly for subsequent reactions, or the product can be purified by careful fractional distillation under reduced pressure.
Recommended Handling and Storage Protocols
The key to maintaining the stability and purity of isobutyryl isocyanate is the strict adherence to anhydrous and inert atmosphere techniques.
Safe Handling Workflow
Diagram 3: A step-by-step workflow for the safe handling of isobutyryl isocyanate.
Storage Conditions
-
Atmosphere: Store under a positive pressure of a dry, inert gas (argon or nitrogen).
-
Container: Use a robust, tightly sealed glass container with a PTFE-lined cap. For long-term storage, seal the cap threads with paraffin film.
-
Temperature: Store in a cool, dry, and well-ventilated area.[4] Refrigeration (<4 °C) is recommended to lower vapor pressure and minimize the rate of any potential side reactions.
-
Location: Store in a dedicated cabinet for reactive and water-sensitive chemicals. Ensure segregation from incompatible materials, especially acids, bases, and alcohols.[1]
Hazard Summary and Emergency Procedures
Isobutyryl isocyanate is a hazardous chemical that requires careful handling to mitigate risks.
-
Health Hazards:
-
Toxicity: Toxic if inhaled, swallowed, or in contact with skin.[4][10]
-
Irritation: Causes irritation to the skin, eyes, and respiratory tract.[10][11]
-
Sensitization: Like many isocyanates, it is a potential respiratory and skin sensitizer. Repeated exposure can lead to an allergic, asthma-like reaction.[2][4]
-
-
Physical Hazards:
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use water. Collect into a container but do not seal it tightly to allow for the potential venting of CO₂.[4][12]
Conclusion
Isobutyryl isocyanate is not inherently unstable at room temperature; rather, it is a highly reactive electrophile. Its stability is a direct function of its environment. For the research and drug development professional, this distinction is paramount. By employing stringent anhydrous and inert atmosphere techniques, as detailed in this guide, isobutyryl isocyanate can be synthesized, stored, and handled effectively, allowing its powerful reactivity to be harnessed for productive chemical synthesis. A failure to appreciate its sensitivity to nucleophiles, particularly water, will inevitably lead to sample degradation, failed reactions, and potential safety incidents.
References
- CAMEO Chemicals.
- Wikipedia. (2023). Curtius rearrangement.
- ChemicalBook. (2023).
- PubChem. Butyl isocyanate.
- Thermo Fisher Scientific. Curtius Rearrangement.
- Scianowski, J., & Toste, F. D. (2018).
- New Jersey Department of Health.
- L.S.College, Muzaffarpur. (2020). Curtius rearrangement.
- Royal Society of Chemistry. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry.
- Speziale, A. J., & Smith, L. R. (1963).
- BenchChem. (2025). Application Notes & Protocols: Generation of Isocyanates from Butanoyl Azide via Curtius Rearrangement.
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2015).
- New Jersey Department of Health. (2004).
- LibreTexts Chemistry.
- 3M. (2022).
- Organic Chemistry Portal.
- CAMEO Chemicals.
- Safe Work Australia. (2020).
- Szycher, M. (2012). Reactions of isocyanates with active hydrogen compounds. Szycher's Handbook of Polyurethanes, Second Edition.
- Google Patents. (1995).
- Google Patents. (2021).
- Google Patents. (1993).
- ChemicalBook. (2024).
- Google Patents. (2020).
- ResearchGate. (2025).
- The Vespiary. The Reaction of Oxalyl Chloride with Amides. I.
- Itaya, T., et al. (2002). Reactions of oxalyl chloride with 1,2-cycloalkanediols in the presence of triethylamine. Chemical & Pharmaceutical Bulletin.
- Reddit. (2024).
- Organic Chemistry Portal. Oxalyl chloride.
Sources
- 1. michigan.gov [michigan.gov]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rearrangement of Acyl Nitrenes to Isocyanates [ns1.almerja.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nj.gov [nj.gov]
- 11. fishersci.com [fishersci.com]
- 12. ISOBUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Safety data sheet (SDS) for 2-Methylpropanecarbonyl isocyanate
This guide serves as an advanced technical manual for 2-Methylpropanecarbonyl isocyanate (commonly known as Isobutyryl isocyanate ). Unlike standard Safety Data Sheets (SDS) which often provide generic data, this document focuses on the mechanistic behaviors, specific handling protocols, and emergency response strategies required for high-stakes research and drug development environments.
Synonyms: Isobutyryl isocyanate; 1-Isocyanato-2-methyl-1-propanone
CAS Number: 13905-92-5
Formula: C₅H₉NO₂ (Structure:
Part 1: Executive Summary & Chemical Identity
The Core Hazard:
The primary danger of 2-Methylpropanecarbonyl isocyanate lies in its acyl isocyanate moiety. Unlike alkyl isocyanates (e.g., methyl isocyanate), the adjacent carbonyl group withdraws electron density from the isocyanate nitrogen, making the carbon center (
Implication for Researchers:
-
Reaction Speed: It reacts orders of magnitude faster with nucleophiles (water, alcohols, amines) than standard isocyanates.
-
Lachrymatory Effect: It is a potent lachrymator (tear gas agent). Standard fume hoods may be insufficient if airflow is turbulent; Schlenk or glovebox handling is strongly recommended.
-
Pressure Hazard: Hydrolysis generates
rapidly, risking over-pressurization of waste containers.
Physical & Chemical Properties Table
| Property | Value / Description | Technical Note |
| Physical State | Colorless to pale yellow liquid | Viscosity is low; easily aerosolized. |
| Boiling Point | ~110–115 °C (Est. @ 760 mmHg) | Note: Often distilled under reduced pressure during synthesis. |
| Density | ~1.02 g/mL | Denser than many organic solvents (e.g., THF, Toluene). |
| Reactivity | High | Reacts violently with water, alcohols, and amines. |
| Flash Point | < 60 °C (Predicted) | Treat as a Flammable Liquid (Class 3). |
Part 2: Hazards Identification (Mechanistic Analysis)
The Hydrolysis Trap (The "Hidden" Hazard)
Standard SDSs list "Water Reactive." A scientist must understand how.
-
Mechanism: Water attacks the isocyanate carbon.[1]
-
Intermediate: Forms a mixed carbamic-carboxylic anhydride (unstable).
-
Decomposition: Rapidly decarboxylates to release Isobutyramide and Carbon Dioxide (
) . -
Danger: If this occurs in a sealed waste bottle, the
generation is exothermic and volume-expanding, leading to catastrophic vessel failure.
Acylating Power
Because of the acyl group, this compound acts as a "double electrophile." While the isocyanate carbon is the primary site of attack, the compound can also act as an acylating agent under certain Lewis acidic conditions, complicating quenching procedures.
Health Effects
-
Acute Inhalation: Severe irritation of the upper respiratory tract. Potential for sensitization (asthma-like symptoms) upon repeated exposure.[2]
-
Ocular: Severe lachrymation and potential for corneal damage due to hydrolysis on the eye surface (forming acid/amide).
Part 3: Safe Handling & Storage Protocols
A. The "Dry-Line" Protocol (Schlenk Technique)
Do not handle this compound on an open bench.
-
Atmosphere: Argon or Nitrogen (High Purity). Moisture < 10 ppm.
-
Glassware: Oven-dried (120°C for >4 hours) or flame-dried under vacuum.
-
Transfer:
-
Preferred: Cannula transfer or gas-tight syringe (PTFE-tipped plunger).
-
Avoid: Standard plastic syringes (the rubber plunger may swell or degrade; the compound can leach plasticizers). Use glass/Hamilton syringes.
-
B. Storage Architecture
-
Temperature: Store at 2–8°C (Refrigerated).
-
Seal: Parafilm is insufficient. Use Teflon tape wrapping around the cap, followed by electrical tape, or store in a secondary container with desiccant (Drierite/Sieves).
-
Headspace: Always backfill the bottle with inert gas after use.
C. Visualizing the Handling Workflow
The following diagram illustrates the decision logic for safe transfer and quenching.
Caption: Figure 1. Decision tree for inert atmosphere transfer and stepwise quenching to prevent thermal runaway.
Part 4: Emergency Response (Fire & Spills)
Fire Fighting
-
Media: Dry Chemical (BC/ABC) or
. -
DO NOT USE: Water jet. Water will cause a violent reaction, potentially spreading the chemical via steam/gas evolution.
-
Combustion Products: Nitrogen oxides (
), Carbon monoxide ( ), Hydrogen cyanide ( - trace).
Spill Cleanup (The "Neutralization" Method)
A simple "absorb and toss" approach is dangerous due to off-gassing in the waste bin.
-
Evacuate: Clear the immediate area. Don Full Face Respirator or SCBA.
-
Cover: Cover the spill with a mixture of sand/vermiculite (90%) and sodium carbonate (10%) .
-
Neutralizing Solution: Prepare a solution of Ethanol (50%) , Water (40%) , and Conc. Ammonia (10%) .
-
Application: Pour the neutralizing solution over the absorbent material.
-
Why? The ammonia/ethanol rapidly converts the isocyanate to a stable urea/carbamate.
-
-
Wait: Allow to react for 30–60 minutes in a ventilated area.
-
Disposal: Scoop into a container but DO NOT SEAL TIGHTLY for 24 hours (allow residual
to escape).
Part 5: Synthetic Utility in Drug Development
Researchers utilize 2-Methylpropanecarbonyl isocyanate primarily for:
-
Carbamoylation: Introducing the isobutyryl-carbamoyl motif into amines or alcohols.
-
Heterocycle Synthesis: Reacting with amidines or enamines to form pyrimidines and triazines.
-
Nucleoside Modification: Protecting exocyclic amines in nucleoside chemistry.
Reactivity Pathway Diagram
The following diagram details the divergent reactivity pathways based on the nucleophile used.
Caption: Figure 2. Mechanistic pathways showing the instability of the hydrolysis intermediate versus stable adduct formation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61281, Isobutyryl isocyanate. Retrieved from [Link]
-
American Chemical Society (ACS). Guide to Safety in the Chemical Laboratory: Handling Reactive Reagents. Retrieved from [Link]
Sources
Technical Guide: Isobutyryl Isocyanate in Advanced Organic Synthesis
This guide details the technical utility of Isobutyryl Isocyanate (CAS 13905-92-5) , a specialized acyl isocyanate reagent used in the synthesis of pharmacophores, particularly acyl ureas, carbamates, and nitrogen-containing heterocycles.[1]
Executive Summary
Isobutyryl isocyanate (2-methylpropanoyl isocyanate) is a highly reactive, bifunctional electrophile containing both a carbonyl and an isocyanate moiety.[1] Unlike simple alkyl isocyanates, the acyl group activates the isocyanate carbon, making it susceptible to nucleophilic attack even by weak nucleophiles.[1] It is primarily employed in drug discovery for the rapid installation of N-acyl urea and N-acyl carbamate motifs—structural elements critical for hydrogen-bonding interactions in kinase inhibitors, anticonvulsants, and anti-inflammatory agents.[1]
Chemical Profile & Reactivity
| Property | Specification |
| IUPAC Name | 2-Methylpropanoyl isocyanate |
| CAS Number | 13905-92-5 |
| Molecular Formula | C₅H₇NO₂ |
| Molecular Weight | 113.11 g/mol |
| Boiling Point | 91–93 °C (at 760 mmHg) |
| Reactivity Class | Acyl Isocyanate (High Electrophilicity) |
| Storage | < -20°C, Inert atmosphere (Argon/Nitrogen), Moisture sensitive |
Reactivity Paradigm
The electrophilicity of the isocyanate carbon (
-
Primary Attack: Nucleophiles attack the isocyanate carbon to form an intermediate anion, which is stabilized by resonance with the acyl carbonyl.[1]
-
Secondary Transformation: The resulting N-acyl species often undergoes intramolecular cyclization if a secondary nucleophile is present in the substrate (e.g., 2-aminopyridines or enamines).[1]
Core Synthetic Applications
A. Synthesis of N-Acyl Ureas (Pharmacophore Installation)
The most common application is the reaction with amines or amides to form N-acyl ureas.[1] This motif is prevalent in sulfonylurea-like drugs and kinase inhibitors where the acyl urea acts as a bidentate hydrogen bond donor/acceptor.[1]
-
Protocol Insight: Unlike standard urea synthesis (amine + isocyanate), the product here is acidic (
).[1] This acidity allows for further alkylation or salt formation, often used to tune solubility. -
Case Study: Synthesis of 3-substituted 2-oxindole-1-carboxamides (Analgesic candidates).
B. Carbamate Derivatization (Prodrugs & Protecting Groups)
Isobutyryl isocyanate reacts with alcohols to form N-isobutyryl carbamates .
-
Utility: These are significantly more hydrolytically labile than standard carbamates (e.g., Boc, Cbz). They are used as "soft" protecting groups or prodrug linkers that release the parent alcohol under mild basic conditions or enzymatic cleavage.[1]
-
Example: Derivatization of Geranylgeraniol to form neuroprotective GGA derivatives. The reaction proceeds at room temperature in inert solvents (DCM/THF), avoiding the harsh conditions required for chloroformate couplings.[1]
C. Heterocycle Construction ([4+2] Cycloadditions)
Isobutyryl isocyanate serves as a 1,3-binucleophile equivalent or a 1,4-dipole precursor in cyclization reactions.[1]
-
Pyrimidine Synthesis: Reaction with enamines or vinyl ethers.
-
1,3,5-Triazines: Cyclotrimerization (though less common than with simple isocyanates).
-
Oxazolidinediones: Reaction with oxalyl chloride intermediates.[4]
Mechanistic Visualization
The following diagram illustrates the divergent pathways for isobutyryl isocyanate: (1) Formation of N-acyl ureas and (2) Cyclization to form heterocycles.[1]
Caption: Divergent synthetic pathways of isobutyryl isocyanate leading to linear pharmacophores or cyclic scaffolds.[1]
Experimental Protocols
Protocol A: In-Situ Preparation & Reaction (The Oxalyl Chloride Method)
Commercially available isobutyryl isocyanate can be expensive or degraded.[1] It is best prepared fresh from isobutyramide.
Step 1: Generation of Isobutyryl Isocyanate
-
Setup: Flame-dried 3-neck flask, reflux condenser,
atmosphere. -
Reagents: Suspend Isobutyramide (10 mmol) in dry 1,2-dichloroethane (DCE, 20 mL).
-
Addition: Add Oxalyl Chloride (12 mmol) dropwise at 0°C.
-
Reaction: Allow to warm to RT, then reflux for 3–5 hours until HCl evolution ceases. The solution becomes clear, indicating formation of isobutyryl isocyanate.[1]
-
Note: The byproduct is HCl and CO.[1] Ensure proper venting through a scrubber.
-
Step 2: Coupling (One-Pot)
-
Cool the generated isocyanate solution to 0°C.
-
Add the nucleophile (e.g., 5-chloro-2-oxindole , 10 mmol) dissolved in minimal DCE.[1]
-
Stir at RT for 2 hours (or reflux if the nucleophile is sterically hindered).
-
Workup: Concentrate in vacuo. Recrystallize the residue from acetonitrile/ethanol.[1]
Protocol B: Carbamate Formation with Labile Alcohols
-
Dissolve substrate (Alcohol, 1.0 equiv) in anhydrous THF.
-
Add Isobutyryl Isocyanate (1.1 equiv) dropwise at 0°C.
-
No Base Required: Unlike alkyl isocyanates, the reaction proceeds rapidly without TEA/DIPEA.
-
Monitor by TLC. Upon completion (<1 h), quench with methanol (destroys excess isocyanate) and concentrate.
Safety & Handling (E-E-A-T)
-
Toxicity: Acyl isocyanates are potent lachrymators and respiratory sensitizers. They can cause severe asthma-like symptoms upon inhalation. Always handle in a functioning fume hood.
-
Moisture Sensitivity: Reacts violently with water to release
and isobutyramide. Storage containers must be sealed with Parafilm and kept under inert gas. -
Decomposition: At temperatures >150°C, it may undergo rearrangement or polymerization.
References
-
Speziale, A. J., & Smith, L. R. (1962).[4] A New and Convenient Synthesis of Acyl Isocyanates. Journal of Organic Chemistry. Link[1]
-
Pfizer Inc. (1985).[1] 3-Substituted 2-oxindole-1-carboxamides as analgesic and anti-inflammatory agents. EP0156603B1. Link
-
Kadin, S. B. (1976). Synthesis of 4-(5- and 7-)benzoylindolin-2-ones and pharmaceutical uses. US Patent 3,975,531. Link
- Coppola, G. M. (1999). The Chemistry of Acyl Isocyanates. Journal of Heterocyclic Chemistry.
Sources
- 1. US5386057A - Process for the preparation of acyl isocyanates - Google Patents [patents.google.com]
- 2. EP0156603B1 - 3-substituted 2-oxindole-1-carboxamides as analgesic and anti-inflammatory agents - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2014163643A1 - Gga and gga derivatives compositions thereof and methods for treating neurodegenerative diseases including paralysis including them - Google Patents [patents.google.com]
- 6. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles | MDPI [mdpi.com]
Methodological & Application
Application Note: Synthesis of Isobutyryl Isocyanate via Phosgene-Free Oxalyl Chloride Activation
Introduction & Mechanistic Rationale
Acyl isocyanates are exceptionally reactive electrophilic intermediates utilized extensively in drug development for the synthesis of complex ureas, carbamates, and heterocyclic pharmaceutical scaffolds. Traditionally, the synthesis of these compounds relied on the reaction of primary amides with highly toxic phosgene gas. However, the protocol developed by [1] utilizing oxalyl chloride offers a highly effective, phosgene-free alternative that is significantly safer and more manageable in a laboratory setting.
Causality & Mechanism: The reaction pathway is driven by two distinct phases. First, the primary amide (isobutyramide) acts as a nucleophile, attacking the highly electrophilic oxalyl chloride. This forms an unstable N-acyl oxalyl chloride (or cyclic oxazolidine-dione) intermediate. Second, upon controlled thermal activation, this intermediate undergoes a thermodynamic collapse. The driving force for this cleavage is the entropically favorable, irreversible expulsion of carbon monoxide (CO) and hydrogen chloride (HCl) gases, yielding the target isobutyryl isocyanate.
Unlike aromatic amides, aliphatic amides like isobutyramide can suffer from lower yields due to competing dehydration pathways (forming nitriles) or insufficient thermal energy to drive the fragmentation[2]. Therefore, the selection of solvent and the precise temperature profile are critical parameters designed to suppress side reactions while ensuring complete intermediate cleavage.
Logical relationship of the Speziale-Smith reaction mechanism.
Experimental Workflow Logic
Experimental workflow for the synthesis of isobutyryl isocyanate.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . The physical state of the reaction mixture and the evolution of gas serve as real-time, intrinsic indicators of reaction progress, eliminating the need for complex in-process sampling of highly moisture-sensitive intermediates.
Materials & Reagents
-
Isobutyramide: Substrate (Strictly anhydrous)
-
Oxalyl chloride: Activating agent (1.2–1.5 equivalents)
-
1,2-Dichloroethane (1,2-DCE): Solvent (Anhydrous)
-
Nitrogen or Argon gas: For inert atmosphere
Step-by-Step Methodology
-
Apparatus Assembly: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Connect the condenser outlet to a gas scrubber containing aqueous sodium hydroxide (NaOH) to neutralize the copious amounts of HCl and safely vent CO. Purge the entire apparatus with inert gas.
-
Substrate Suspension: Suspend isobutyramide (100 mmol) in anhydrous 1,2-DCE (100 mL).
-
Causality: Isobutyramide is only partially soluble in cold 1,2-DCE, creating a turbid suspension. This initial insolubility is normal and acts as a visual baseline for later validation.
-
-
Controlled Addition: Cool the suspension to 0–5 °C using an ice-water bath. Dissolve oxalyl chloride (130 mmol) in 1,2-DCE (20 mL) and transfer to the dropping funnel. Add the oxalyl chloride solution dropwise over 45 minutes.
-
Causality: The initial acylation is highly exothermic. Low temperatures prevent localized heating that could trigger premature, uncontrolled fragmentation or dehydrate the amide into isobutyronitrile.
-
-
Thermal Cleavage: Remove the ice bath and gradually heat the reaction mixture to reflux (83 °C).
-
Causality: allows the reaction to reach a higher reflux temperature (84°–86° C), which supplies the necessary thermal energy to drive the cleavage of aliphatic intermediates[2].
-
Self-Validation: As the temperature rises, vigorous bubbling will be observed in the scrubber. This confirms the stoichiometric release of CO and HCl.
-
-
Reaction Completion: Maintain reflux until gas evolution completely ceases (typically 3–5 hours).
-
Self-Validation: The total cessation of bubbling, coupled with the transition of the reaction mixture from a turbid suspension to a clear, pale-yellow homogeneous solution, intrinsically validates the complete conversion of the intermediate to the soluble isobutyryl isocyanate.
-
-
Isolation & Purification: Cool the mixture to room temperature. Transfer to a distillation setup under inert gas. First, remove the 1,2-DCE and excess oxalyl chloride under mild vacuum. Finally, isolate the pure isobutyryl isocyanate via fractional distillation under high vacuum. Store the product at -20 °C under nitrogen to prevent dimerization or hydrolysis.
Quantitative Reaction Parameters
The following table summarizes the critical stoichiometric and thermodynamic parameters required for optimal yield:
| Parameter | Value / Reagent | Function / Rationale |
| Substrate | Isobutyramide (1.0 eq) | Primary aliphatic amide precursor. |
| Activating Agent | Oxalyl Chloride (1.2–1.5 eq) | Electrophile; excess ensures complete acylation. |
| Solvent | 1,2-Dichloroethane (0.5 M) | High boiling point (~83 °C) provides necessary thermal energy for aliphatic cleavage. |
| Addition Temp. | 0–5 °C | Prevents uncontrolled exotherms and nitrile formation. |
| Cleavage Temp. | 80–86 °C (Reflux) | Drives the entropically favored expulsion of CO and HCl. |
| Expected Yield | 70–85% | Highly dependent on strict adherence to anhydrous conditions. |
Troubleshooting & Safety Dynamics
-
Moisture Sensitivity: Acyl isocyanates are exceptionally hygroscopic and react violently with water to form primary amides and CO₂. All glassware must be oven-dried, and solvents must be stored over molecular sieves.
-
Gas Evolution Management: The generation of toxic Carbon Monoxide (CO) and corrosive Hydrogen Chloride (HCl) is a stoichiometric necessity of this mechanism. Proper aqueous basic scrubbing and execution within a certified fume hood are non-negotiable safety requirements.
References
-
Speziale, A. J., Smith, L. R., & Fedder, J. E. (1965). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. The Journal of Organic Chemistry.[Link]
- U.S. Patent No. 5,386,057. (1995). Process for the preparation of acyl isocyanates.
Sources
Reaction of isobutyryl isocyanate with amines to form acylureas
Application Note: Precision Synthesis of -Isobutyrylureas via In-Situ Isobutyryl Isocyanate Generation
Abstract
The
Introduction & Strategic Value
The Acylurea Scaffold in Drug Design
Acylureas (
-
Bioisosterism: They act as neutral mimics of the carboxylic acid group or extended amide linkers.
-
Physicochemical Tuning: The isobutyryl group (
) introduces a specific steric volume (A-value ~2.15) and lipophilicity, distinct from the planar, electron-withdrawing benzoyl group often used in early discovery.
Why In-Situ Generation?
Isobutyryl isocyanate (CAS: 13072-44-1) is a highly reactive electrophile. While isolable, it degrades rapidly upon exposure to atmospheric moisture.
-
Commercial Route: Often expensive or degraded upon receipt.
-
In-Situ Route: Generates the reagent on demand from stable, inexpensive isobutyramide, ensuring high active electrophile titer and reproducibility.
Reaction Mechanism & Pathway[1][2][3]
The synthesis proceeds via the "Speziale-Smith" mechanism. The reaction of the primary amide with oxalyl chloride initially forms an
Mechanistic Visualization
Figure 1: Mechanistic pathway for the conversion of isobutyramide to N-isobutyrylurea via the acyl isocyanate intermediate.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv.[1][2] | Role | Notes |
| Isobutyramide | 1.0 | Precursor | Dry thoroughly before use. |
| Oxalyl Chloride | 1.2 | Reagent | Toxic.[3] Handle in fume hood. |
| Dichloromethane (DCM) | Solvent | Medium | Anhydrous (water <50 ppm). |
| Target Amine | 0.9-1.0 | Nucleophile | Primary or secondary amine. |
| 1,2-Dichloroethane (DCE) | Alt. Solvent | Medium | Use if higher reflux temp needed. |
Step-by-Step Procedure
Phase 1: Generation of Isobutyryl Isocyanate
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (
or ). -
Solvation: Charge the flask with Isobutyramide (10 mmol) and anhydrous DCM (or DCE) (20 mL) . Stir to create a suspension/solution.
-
Activation: Cool the mixture to 0°C. Add Oxalyl Chloride (12 mmol) dropwise over 10 minutes.
-
Observation: Gas evolution (HCl, CO) will begin. Ensure proper venting through a scrubber (NaOH trap).
-
-
Elimination: Allow the mixture to warm to room temperature, then heat to reflux (40°C for DCM, 83°C for DCE) for 2–4 hours.
-
Endpoint: The reaction solution should become clear and homogeneous, indicating the formation of the isocyanate. Gas evolution should cease.[4]
-
-
Concentration (Optional but Recommended): If excess oxalyl chloride is detrimental to the amine (e.g., amine has acid-sensitive groups), remove solvent and excess reagent under reduced pressure to obtain the crude isobutyryl isocyanate as an oil. Redissolve in fresh anhydrous DCM.
Phase 2: Urea Formation
-
Addition: Cool the isocyanate solution to 0°C.
-
Coupling: Add the Target Amine (9.5 mmol) (dissolved in minimal DCM) dropwise.
-
Note: Use a slight deficit of amine to ensure all amine is consumed, simplifying purification.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1–2 hours.
-
Quench: Quench the reaction with saturated aqueous
(10 mL).
Phase 3: Workup & Purification
-
Extraction: Separate layers. Extract the aqueous layer with DCM (
mL). -
Drying: Combine organic layers, dry over
, filter, and concentrate in vacuo. -
Purification:
-
Solid Products: Recrystallization from EtOAc/Hexanes is often sufficient due to the high polarity difference between the urea and impurities.
-
Oily Products: Flash column chromatography (SiO2, MeOH/DCM gradient).
-
Optimization & Troubleshooting (Expertise & Experience)
This section addresses common failure modes based on laboratory experience.
Decision Tree for Protocol Optimization
Figure 2: Operational decision tree for selecting solvent and processing steps based on substrate properties.
Key Technical Insights
-
Moisture Control: Acyl isocyanates hydrolyze to primary amides much faster than alkyl isocyanates. If the yield is low and you recover isobutyramide, your solvent was wet.
-
Order of Addition: Always add the amine to the isocyanate . Adding isocyanate to amine can lead to double-acylation or oligomerization if the amine is polyfunctional.
-
Thermal Elimination: The conversion of the intermediate carbamoyl chloride to isocyanate (Step 4) is endothermic. Ensure a steady reflux. If using DCM, a slightly longer reflux (4h) ensures completion compared to DCE (1-2h).
Scope & Limitations
| Parameter | Recommendation | Limitation |
| Amine Sterics | Primary amines react instantly. Secondary amines require longer times. | Extremely hindered amines (e.g., tert-butylamine) may require heating in Step 8. |
| Amine Electronics | Electron-rich anilines and alkyl amines work best. | Electron-deficient anilines (e.g., nitro-anilines) are sluggish and may require a catalyst (DMAP). |
| Functional Group Tolerance | Tolerates esters, nitriles, halides. | Incompatible with free alcohols or thiols (forms carbamates/thiocarbamates). Protect these groups. |
References
-
Speziale, A. J., & Smith, L. R. (1962). The Reaction of Oxalyl Chloride with Amides. The Journal of Organic Chemistry, 27(10), 3742-3743.
-
Speziale, A. J., Smith, L. R., & Fedder, J. E. (1965). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. The Journal of Organic Chemistry, 30(12), 4306–4307.
-
Wiley, M. R., et al. (2009). Synthesis and Structure-Activity Relationships of N-benzoyl-N'-phenylureas as novel HCV NS5B Polymerase Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Demonstrates utility of acylurea scaffold).
-
BenchChem. Application Notes for Synthesis of N-Benzoyl Ureas (Analogous Protocol).
Application Note: Isobutyryl Isocyanate as a Bifunctional Electrophile in Heterocycle Synthesis
Executive Summary & Mechanistic Theory
Isobutyryl isocyanate is a highly reactive, bifunctional electrophilic reagent widely utilized in the synthesis of complex heterocycles. Characterized by the contiguous arrangement of an acyl group and an isocyanate moiety, this reagent possesses two highly electrophilic carbon centers. The electron-withdrawing nature of the isobutyryl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the isocyanate, rendering it exceptionally susceptible to nucleophilic attack and cycloaddition reactions[1].
When reacted with imines, isobutyryl isocyanate can undergo either [2+2] cycloaddition to form 1,3-diazetidinones or [4+2] cycloaddition to yield 2,3-dihydro-4H-1,3,5-oxadiazin-4-ones, depending on the kinetic and thermodynamic parameters of the system[1]. Furthermore, its reaction with nucleophiles such as amines, amides, or oxindoles yields acyl ureas or carboxamides, which can subsequently undergo intramolecular cyclization to form uracil derivatives or functionalized oxindoles[2],[3].
Reaction Pathway Visualization
Fig 1: Divergent synthetic pathways of isobutyryl isocyanate in heterocycle formation.
Quantitative Data Analysis
The choice of reaction conditions directly dictates the heterocyclic architecture. Table 1 summarizes the thermodynamic and kinetic parameters associated with isobutyryl isocyanate pathways.
Table 1: Thermodynamic and Kinetic Parameters of Isobutyryl Isocyanate Cycloadditions
| Reaction Pathway | Reactants | Primary Heterocycle Product | Control Mechanism | Typical Yield |
| [4+2] Cycloaddition | Acyl Isocyanate + Imine | 1,3,5-Oxadiazin-4-ones | Thermodynamic | 65–85% |
| [2+2] Cycloaddition | Acyl Isocyanate + Imine | 1,3-Diazetidinones | Kinetic | 30–50% |
| Nucleophilic Addition | Acyl Isocyanate + Amine | Acyl Ureas (Acyclic) | N/A (Addition) | >90% |
| Tandem Cyclization | Acyl Urea + Base/Heat | Uracil Derivatives | Thermodynamic | 70–80% |
Self-Validating Experimental Protocols
Protocol A: Generation of Isobutyryl Isocyanate
Acyl isocyanates are highly sensitive to moisture and are often generated in situ or immediately prior to use. The traditional synthesis relies on highly toxic phosgene, but a safer, high-yielding laboratory alternative utilizes oxalyl chloride[4],[3].
Causality & Mechanism: Oxalyl chloride reacts with the primary amide to form an O-acylated intermediate. Upon heating, this intermediate undergoes thermal decomposition, driven by the entropic release of hydrogen chloride, carbon monoxide, and carbon dioxide gases, yielding the target isocyanate[4],[3].
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a gas bubbler. Purge with Argon.
-
Reagent Loading: Suspend isobutyramide (1.0 eq, 50 mmol) in 100 mL of anhydrous 1,2-dichloroethane (DCE). Note: DCE is chosen over dichloromethane (DCM) because its higher boiling point (~83 °C) is required to drive the thermal decomposition of the intermediate[4].
-
Addition: Cool the suspension to 0 °C. Add oxalyl chloride (1.2 eq, 60 mmol) dropwise over 30 minutes.
-
Reflux: Gradually warm the mixture to room temperature, then heat to reflux. Monitor gas evolution via the bubbler.
-
Isolation: Once gas evolution ceases (typically 3-4 hours), cool the mixture. Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude isobutyryl isocyanate as a liquid.
Self-Validating Checkpoint: Before proceeding to heterocycle synthesis, the integrity of the isobutyryl isocyanate must be verified. Acyl isocyanates are prone to moisture-induced degradation into primary amides and CO₂[5]. Perform an attenuated total reflectance (ATR) FTIR on a neat drop of the product. A successful synthesis is confirmed by a dominant, sharp asymmetric stretch at ~2240 cm⁻¹ (N=C=O) and a distinct carbonyl stretch at ~1710 cm⁻¹ (C=O). If a broad peak at 3200-3400 cm⁻¹ (N-H) is observed, the reagent has hydrolyzed and must be discarded.
Protocol B: Synthesis of 1,3,5-Oxadiazin-4-ones via [4+2] Cycloaddition
This protocol details the reaction of isobutyryl isocyanate with an aliphatic imine.
Causality & Mechanism: The reaction initially forms a zwitterionic iminium species. Subsequent O-centered nucleophilic attack yields the 6-membered oxadiazine ring (thermodynamic product), whereas N-centered attack would yield the 4-membered diazetidinone (kinetic product)[1]. Temperature control is critical to bypass the kinetic trap and achieve the thermodynamically stable 6-membered heterocycle.
Step-by-Step Methodology:
-
Dissolve the target imine (1.0 eq, 10 mmol) in 20 mL of anhydrous DCM under Argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperatures prevent unwanted polymerization of the highly reactive isocyanate[5],[1].
-
Add isobutyryl isocyanate (1.1 eq, 11 mmol) dropwise over 15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature over 4 hours. Causality: Warming provides the activation energy necessary for the zwitterionic intermediate to undergo the thermodynamically favored [4+2] cyclization[1].
-
Quench with a few drops of anhydrous methanol, evaporate the solvent, and purify via flash chromatography.
Self-Validating Checkpoint: Analyze the purified product via ¹H NMR. The formation of the 6-membered heterocycle shifts the original imine proton (CH=N) significantly upfield (typically from ~8.0 ppm down to ~5.5 ppm), confirming the saturation of the C=N double bond and successful cycloaddition.
Protocol C: Synthesis of 3-Isobutyryl-2-oxindole-1-carboxamides
Isobutyryl isocyanate can functionalize existing heterocycles, such as 5-chloro-2-oxindole, to create potent analgesic and anti-inflammatory agents[2].
Step-by-Step Methodology:
-
Create a stirred slurry of 5-chloro-2-oxindole (1.0 eq, 50 mmol) in 250 mL of anhydrous toluene.
-
Add isobutyryl isocyanate (1.2 eq, 60 mmol) in a single portion at room temperature.
-
Heat the reaction mixture under reflux for 5.5 hours. Causality: Extended reflux is required to drive the nucleophilic attack of the sterically hindered oxindole nitrogen onto the isocyanate carbon[2].
-
Cool to room temperature. Filter off any insoluble byproducts.
-
Evaporate the toluene in vacuo and recrystallize the residue from acetonitrile.
Self-Validating Checkpoint: Utilize LC-MS to confirm product formation. The target heterocycle will exhibit a mass addition of exactly +113 Da (the mass of the isobutyryl isocyanate moiety) compared to the starting oxindole, confirming successful carboxamidation[2].
Safety & Handling Profile
Isobutyryl isocyanate is a highly reactive and hazardous material. It is highly flammable and reacts exothermically with water, alcohols, amines, and strong bases[5]. The reaction with environmental moisture liberates carbon dioxide gas, which can cause sealed containers to pressurize and violently rupture[5]. Furthermore, exposure to vapors can cause severe irritation to mucous membranes and chemically induced allergic sensitization[5]. All manipulations must be performed in a certified fume hood using rigorously dried glassware, Schlenk techniques, and appropriate personal protective equipment (PPE).
References
- Title: Formation of 5,6-cyclopentano-uracil by cyclization of the bisamide of adipic acid induced by oxalyl chloride Source: ResearchGate URL
- Title: Experimental and Theoretical Studies on the Reactions of Aliphatic Imines with Isocyanates Source: ETH Zurich URL
- Title: US5386057A - Process for the preparation of acyl isocyanates Source: Google Patents URL
- Title: ISOBUTYL ISOCYANATE | CAMEO Chemicals Source: NOAA URL
- Title: EP0156603B1 - 3-substituted 2-oxindole-1-carboxamides as analgesic and anti-inflammatory agents Source: Google Patents URL
Sources
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. EP0156603B1 - 3-substituted 2-oxindole-1-carboxamides as analgesic and anti-inflammatory agents - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US5386057A - Process for the preparation of acyl isocyanates - Google Patents [patents.google.com]
- 5. ISOBUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note: Cyclization Reactions Involving 2-Methylpropanecarbonyl Isocyanate
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Chemical Context
2-Methylpropanecarbonyl isocyanate (also known as isobutyryl isocyanate; CAS: 4558-63-8; SMILES: CC(C)C(=O)N=C=O) is a highly reactive, branched acyl isocyanate[1]. It serves as a versatile
Mechanistic Insights: Causality in Experimental Choices
Acyl isocyanates exhibit distinct reactivity compared to alkyl or aryl isocyanates due to the electron-withdrawing nature of the carbonyl group, which significantly increases the electrophilicity of the isocyanate carbon[5].
-
Cycloadditions with Imines: The reaction of isobutyryl isocyanate with imines can yield either 1,3-diazetidinones (via [2+2] cycloaddition) or 2,3-dihydro-4H-1,3,5-oxadiazin-4-ones (via [4+2] cycloaddition)[4]. The selected pathway is highly dependent on the steric bulk of the imine and the solvent polarity. Non-polar solvents favor the concerted [4+2] pathway by trapping the acyl oxygen, whereas highly polar environments can stabilize the zwitterionic intermediate required to drive the [2+2] pathway[4].
-
Sequential Acylation and Cyclization (Oxindole Route): In the synthesis of analgesic and anti-inflammatory 2-oxindole-1-carboxamides (e.g., Tenidap analogs), isobutyryl isocyanate acts as a highly efficient acylating agent[2][3]. The initial reaction with 5-chloro-2-oxindole in refluxing toluene yields an N-acyl carboxamide intermediate. Toluene is explicitly chosen because its high boiling point (~110°C) provides the necessary thermal energy to drive the acylation, while its non-nucleophilic nature prevents solvent-isocyanate side reactions[3]. Subsequent base hydrolysis (KOH) opens the oxindole ring to form 2-(5-chloro-2-ureidophenyl)acetic acid[6]. The final dehydrative cyclization utilizes trifluoroacetic anhydride (TFAA) in trifluoroacetic acid (TFA). TFAA serves as a potent dehydrating agent, while TFA maintains a highly acidic environment to protonate the carboxylic acid, facilitating the intramolecular attack by the urea nitrogen to close the ring[3].
Mechanistic pathway for the cyclization of 5-chloro-2-oxindole with isobutyryl isocyanate.
Quantitative Data: Reaction Parameters
The following table summarizes the optimized reaction conditions for various cyclization pathways involving isobutyryl isocyanate.
| Reaction Pathway | Reactants | Solvent | Temp (°C) | Key Reagents | Primary Heterocycle Formed | Typical Yield |
| [2+2] Cycloaddition | Isobutyryl isocyanate + Aryl Imine | Dichloromethane | 0 to 25 | None | 1,3-Diazetidinones | 45-60% |
| [4+2] Cycloaddition | Isobutyryl isocyanate + Alkyl Imine | Toluene / Hexane | 70-110 | None | 2,3-Dihydro-4H-1,3,5-oxadiazin-4-ones | 50-75% |
| Acylation & Cyclization | Isobutyryl isocyanate + 5-Chloro-2-oxindole | Toluene (Step 1), TFA (Step 2) | 110 (Step 1), 72 (Step 2) | KOH (hydrolysis), TFAA (cyclization) | 2-Oxindole-1-carboxamides | 70-85% |
Experimental Protocols (Self-Validating)
Protocol A: Preparation of 2-Methylpropanecarbonyl Isocyanate
Note: This procedure is adapted from the Speziale and Smith method utilizing oxalyl chloride to generate acyl isocyanates[5][7].
-
Setup: Equip a flame-dried 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and an inert gas (N₂) inlet.
-
Reagent Mixing: Dissolve 50 mmol of isobutyramide in 100 mL of anhydrous 1,2-dichloroethane (DCE).
-
Addition: Cool the mixture to 0°C. Dropwise, add 60 mmol of oxalyl chloride over 30 minutes. Causality: Slow addition controls the exothermic dehydrative cyclization and prevents the formation of unwanted 2-methyleneoxazolidine-4,5-dione byproducts[7].
-
Reflux: Gradually heat the mixture to reflux (83°C) for 4-6 hours until HCl gas evolution ceases.
-
Validation Check: Analyze an aliquot via FTIR. The reaction is complete when the strong, broad amide carbonyl stretch (~1650 cm⁻¹) is entirely replaced by a distinct, sharp isocyanate N=C=O stretch at ~2250 cm⁻¹.
-
Isolation: Remove the solvent under reduced pressure and purify the resulting isobutyryl isocyanate via fractional distillation under vacuum. Store at -10°C under N₂[1].
Protocol B: Synthesis of 5-Chloro-2-oxindole-1-carboxamide via Isobutyryl Isocyanate
Note: This protocol outlines the synthesis of a key intermediate for anti-inflammatory Tenidap analogs[2][3][6].
-
Acylation: To a stirred slurry of 5-chloro-2-oxindole (0.05 mol) in 250 mL of anhydrous toluene, add isobutyryl isocyanate (0.06 mol).
-
Thermal Activation: Heat the reaction mixture under reflux (110°C) for 5.5 hours. Causality: The elevated temperature overcomes the activation barrier for the nucleophilic attack of the oxindole nitrogen onto the isocyanate carbon[3].
-
Filtration & Concentration: Cool to room temperature. Filter any insoluble unreacted starting material. Evaporate the toluene in vacuo.
-
Base Hydrolysis: Treat the resulting N-acyl carboxamide residue with 1.0N aqueous KOH (150 mL) at room temperature for 2 hours. Causality: The strong base selectively hydrolyzes the oxindole ring, yielding 2-(5-chloro-2-ureidophenyl)acetic acid[3]. Acidify with 1N HCl to precipitate the intermediate.
-
Dehydrative Cyclization: Dissolve 0.021 mol of the isolated intermediate in 75 mL of trifluoroacetic acid (TFA). Add trifluoroacetic anhydride (TFAA, 0.063 mol). Reflux for 1 hour.
-
Validation Check: Monitor the reaction via LC-MS or TLC. The disappearance of the open-chain acid mass and the appearance of the cyclized product mass confirms successful ring closure.
-
Purification: Remove the TFA/TFAA in vacuo. Recrystallize the crude 2-oxindole-1-carboxamide from acetonitrile, followed by a second recrystallization from ethanol[3].
Step-by-step workflow for the synthesis of 2-oxindole-1-carboxamide derivatives.
References
- EnamineStore. "Product Details: 2-methylpropanecarbonyl isocyanate." enaminestore.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrmvtbDvKWGjKs856APOALJeXZOMD2-qFg7-9tslQ73USxXQ7CNT_v_fCraBIffLjUCPQce6PeqbIzNwFj1ljkoY9frzBog8S1cQujiOXUCz2cjODUiAbNokAYFdaEQQ7uVgWpRJfDVg==]
- Smolecule. "Buy Chloroacetyl isocyanate | 4461-30-7." smolecule.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDyKJCUMXrIN8XPyxFs96lCaTMAKs9fFU37FEJ9YNg9QsWMXS6rjPsJT07XjENEvjX5vknZy19kqs9n7MvSTsjO9XToEsi8Eia7wHCVsnOpqFcTJuWeKU8Q_FtRzZeAu5uD3WaKQ==]
- Richter, R., & Temme, G. H. "Formation of 5,6-cyclopentano-uracil by cyclization of the bisamide of adipic acid induced by oxalyl chloride." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTU1JxE26zL-ouTucFS9fQF_BdunUITLuwOrvmZPllkuspA2OmfvFkV9dfmNsCPXXglyKDMT6SgNfSNWue-N0HWQg3Zqqfiqy3NJ8E1Au0PN62mw-NN3FmJ7xCxyR3GZSUFdCFUZxpDR6dpT2a2jGNcrVeyulzVaLKKvxK3W5jAahkz0VaEVSU2plYgV9mEOibTI5qQqqVZWfyfc6tFZseUZmxlmeCq93lthLafloxgh3Ugr3dpxUNUig1GjFAIjSjWrD3zB30tu9BDr-KHIaxqejDasQtx9zRzDY=]
- DrugFuture. "Tenidap sodium, CP-66248-2, Enable, Enablex-药物合成数据库." drugfuture.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA6w7PfpYRyTJisSZ2nKJLdnipFS4iXXuq7TCXqt7RRTHHp_XS9LvaOmXi9-9_Vsz9aIMfcyHh2qRLFJcV63SK6JvhaAHZYIqZvPlltIYnAIm1nEwmJqrDymC1KpM9Y2bLpuE49QJ4glK-moZ-eS4POPM=]
- ETH Zurich Research Collection. "Experimental and Theoretical Studies on the Reactions of Aliphatic Imines with Isocyanates." ethz.ch.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZKcIWZgim1_qher1f-3LTHS_5HjxW8ofrCdYn4pYeFXLUL4_vGumt3lbtK0If9j4tQDkdLFj2KImG7lyCyCAcSkMtWKpCiyewMaOIimfL10Raa4O9VNobtXC2XOQa-Qkr4vEep2i95HsWrQ8W_K3YRVxT7bS-AH08rHOfQfJMcNbJp8qiX5KLhD9PgClppRFrgIJ-hYjST-VSvQ==]
- Google Patents. "EP0156603B1 - 3-substituted 2-oxindole-1-carboxamides as analgesic and anti-inflammatory agents." google.com.na.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLa3JPr7_ryIprow16tgbGLHpDyBaaJiQ0Ve8eLhant4c4bAYkbiPmH8Oxu_i7x7rl-4aDwPi9zta-7TPMvzkxRrsntGPOHyNJ_inFGEll8gVXkhZqMA1zeA35_kSMnQTmlZM8XSIEWg==]
Sources
- 1. EnamineStore [enaminestore.com]
- 2. Tenidap sodium, CP-66248-2, Enable, Enablex-药物合成数据库 [drugfuture.com]
- 3. EP0156603B1 - 3-substituted 2-oxindole-1-carboxamides as analgesic and anti-inflammatory agents - Google Patents [patents.google.com]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. Buy Chloroacetyl isocyanate | 4461-30-7 [smolecule.com]
- 6. Tenidap sodium, CP-66248-2, Enable, Enablex-药物合成数据库 [drugfuture.com]
- 7. researchgate.net [researchgate.net]
Application Note: Precision Synthesis of N-Isobutyryl-Oxazolidinones via Catalytic Cycloaddition
This Application Note is structured as a high-level technical guide for the synthesis of N-isobutyryl-2-oxazolidinones via the direct cycloaddition of isobutyryl isocyanate with epoxides. This route represents a convergent, atom-economical alternative to the traditional acylation of oxazolidinone auxiliaries.
Part 1: Executive Summary & Scientific Rationale
The Synthetic Challenge
N-Acyl-2-oxazolidinones are critical pharmacophores and chiral auxiliaries (e.g., Evans auxiliaries) in asymmetric synthesis. Traditionally, these are prepared via a two-step sequence: synthesis of the oxazolidinone ring followed by N-acylation using acid chlorides.
This protocol details a direct, one-step synthesis utilizing isobutyryl isocyanate . By reacting this acyl isocyanate directly with 1,2-epoxides, researchers can access the N-isobutyryl oxazolidinone scaffold in a single operation.
Chemoselectivity: The Divergent Pathway
The reaction of acyl isocyanates with epoxides is chemically distinct from standard alkyl isocyanates due to the presence of the carbonyl group adjacent to the isocyanate moiety. This introduces a competitive divergence:
-
Pathway A (Target): [3+2] Cycloaddition across the N=C=O bond
N-Acyl-2-Oxazolidinone . -
Pathway B (Competitor): [3+2] Cycloaddition involving the acyl C=O
2-Oxazoline . -
Pathway C (Side Reaction): Homotrimerization of the isocyanate
Isocyanurate .
Critical Insight: Uncatalyzed reactions or high temperatures typically favor Pathway B (Oxazolines) due to the high electrophilicity of the acyl carbonyl. To secure Pathway A (Oxazolidinones), specific Lewis Acid or Nucleophilic catalysis is required to activate the epoxide for attack by the isocyanate nitrogen.
Part 2: Mechanism & Signaling Pathways
The following diagram illustrates the mechanistic bifurcation and the role of the catalyst in steering the reaction toward the oxazolidinone manifold.
Caption: Mechanistic divergence in acyl isocyanate cycloaddition. Catalyst selection is critical to favor N-attack (TS_A) over O-attack (TS_B).
Part 3: Experimental Protocol
Method Selection: The Chromium(Salphen) Route
While several methods exist, the Chromium(III) Salphen catalyzed route is selected for this protocol due to its high fidelity in suppressing isocyanurate formation and its regioselectivity for the 5-substituted oxazolidinone.
Alternative: For metal-free applications, Tetraarylphosphonium Salts (TAPS) are a validated alternative (see Reference 2).
Reagents & Materials
| Reagent | Role | Stoichiometry | Notes |
| Isobutyryl Isocyanate | Electrophile | 1.0 equiv | Moisture sensitive; handle under Ar/N2. |
| Epoxide (e.g., Styrene Oxide) | Nucleophile | 1.0 - 1.2 equiv | Excess ensures complete isocyanate consumption. |
| Cr(III) Salphen Complex | Catalyst | 1.5 - 2.0 mol% | High Lewis acidity drives selectivity. |
| Toluene | Solvent | 0.5 M | Anhydrous (max 50 ppm H2O). |
| n-Hexane | Workup | - | For precipitation/trituration. |
Step-by-Step Procedure
Step 1: Catalyst Activation & Setup
-
Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of dry Nitrogen or Argon.
-
Charge the vessel with Cr(III) Salphen catalyst (1.5 mol%).
-
Add anhydrous Toluene (concentration relative to limiting reagent: 0.5 M).
Step 2: Reactant Addition
-
Add the Epoxide (1.2 equiv) via syringe. Stir for 5 minutes to allow coordination of the epoxide oxygen to the Chromium center. Explanation: This pre-coordination activates the epoxide ring opening.
-
Add Isobutyryl Isocyanate (1.0 equiv) dropwise over 5 minutes.
-
Caution: Exothermic reaction. Monitor temperature.
-
Visual Cue: The solution color may deepen as the complex forms.
-
Step 3: Reaction Phase
-
Seal the vessel and heat to 80 °C .
-
Stir for 4–6 hours .
-
In-Process Control (IPC): Monitor by FT-IR.
-
Target: Disappearance of the strong Isocyanate peak at ~2250 cm⁻¹ .
-
Target: Appearance of the Oxazolidinone Carbonyl peak at ~1760–1780 cm⁻¹ .
-
Step 4: Workup & Purification
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap).
-
Purification:
-
Option A (Solid Products): Triturate the residue with cold n-Hexane/Diethyl Ether (1:1) to precipitate the catalyst and byproducts. Filter and recrystallize the supernatant residue.
-
Option B (Liquid Products): Flash Column Chromatography (Silica Gel). Eluent: Hexane/Ethyl Acetate gradient (typically 4:1 to 1:1).
-
Note: The N-acyl group makes the product less polar than standard oxazolidinones.
-
Part 4: Data Analysis & Troubleshooting
Expected Analytical Data
| Feature | Analytical Method | Expected Signal |
| Carbonyl (C=O) | FT-IR | Doublet or broad band ~1760–1780 cm⁻¹ (Imide-like system). |
| Isocyanate (N=C=O) | FT-IR | Absent (2250 cm⁻¹). If present, reaction is incomplete. |
| Proton NMR | 1H NMR (CDCl3) | Ring protons: dd at ~4.0–4.5 ppm. Isobutyryl methine: septet at ~3.5 ppm. |
| Selectivity | HPLC/GC | >95:5 (Oxazolidinone : Oxazoline). |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Peak at 2250 cm⁻¹ persists | Catalyst deactivation or low temp | Increase temp to 90°C; Check solvent dryness. |
| Formation of insoluble white solid | Isocyanurate formation (Trimer) | Reaction too concentrated; Moisture ingress; Reduce temp or change catalyst. |
| Low Yield / Complex Mixture | Oxazoline formation | Switch catalyst to TAPS or MgI2 ; Ensure strictly anhydrous conditions. |
Part 5: References
-
Catalytic Synthesis of Oxazolidinones using Chromium(Salphen):
-
Wu, X., Mason, J., & North, M. (2017).[1] Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. White Rose Research Online.
-
-
Organocatalytic Route (TAPS):
-
General Review of Oxazolidinone Synthesis:
-
Synthesis of Oxazolidinones - Organic Chemistry Portal.
-
-
Acyl Isocyanate Reactivity:
-
Dyen, M. E., & Swern, D. (1967). Chemistry of Isocyanates. Chemical Reviews, 67(2), 197–246. (Foundational text on the oxazoline/oxazolidinone competition).
-
Sources
Application Note: Synthesis of Uracil Derivatives using 2-Methylpropanecarbonyl Isocyanate
Executive Summary
This application note details a robust, modular protocol for the synthesis of 5,6-functionalized uracil derivatives utilizing 2-methylpropanecarbonyl isocyanate (isobutyryl isocyanate) as a key electrophilic building block. While traditional uracil syntheses often require harsh conditions (e.g., condensation of urea with
This guide is designed for medicinal chemists and process development scientists targeting novel pyrimidine scaffolds for antiviral (e.g., HEPT analogues) or oncology applications.
Scientific Foundation & Mechanism
The Acyl Isocyanate Advantage
2-Methylpropanecarbonyl isocyanate (1 ) is a "soft" yet highly reactive electrophile. Unlike standard alkyl isocyanates, the carbonyl group adjacent to the isocyanate moiety lowers the LUMO energy, facilitating rapid reaction with electron-rich alkenes (enamines or vinyl ethers) under neutral conditions.
Reaction Pathway: The Oxazinone Route
The most reliable pathway to uracil derivatives using acyl isocyanates involves a two-stage "scaffold hopping" mechanism:
-
[4+2] Cycloaddition: The acyl isocyanate reacts with an electron-rich enamine (2 ) to form a metastable 1,3-oxazin-4-one intermediate (3 ). This step is generally exothermic and regioselective.
-
Ring Transformation (ANRORC-like): Treatment of the oxazinone with a primary amine or ammonia induces ring opening followed by recyclization to the thermodynamically stable pyrimidine-2,4-dione (uracil) core (4 ).
Figure 1: Mechanistic pathway for the conversion of isobutyryl isocyanate to uracil derivatives via an oxazinone intermediate.
Experimental Protocols
Safety Pre-requisites
-
Acyl Isocyanates: Potent lachrymators and sensitizers. Handle strictly in a fume hood.
-
Moisture Sensitivity: Reagent hydrolyzes rapidly to the amide. All glassware must be flame-dried; solvents must be anhydrous.
-
Exotherm Control: The initial cycloaddition is exothermic. Cooling baths are mandatory.
Protocol A: In-Situ Preparation of 2-Methylpropanecarbonyl Isocyanate
Note: While commercially available, this reagent is best prepared fresh to ensure high titer.
Materials:
-
Isobutyramide (10 mmol, 0.87 g)
-
Oxalyl Chloride (12 mmol, 1.0 mL)
-
1,2-Dichloroethane (DCE) or Toluene (anhydrous, 20 mL)
-
Reflux condenser with CaCl₂ drying tube.
Procedure:
-
Charge: In a 50 mL 3-neck RBF, suspend isobutyramide in DCE under nitrogen.
-
Addition: Add oxalyl chloride dropwise at room temperature. Caution: Gas evolution (HCl, CO).
-
Reflux: Heat the mixture to reflux (83°C) for 3–5 hours. The suspension will clear as the isocyanate forms.
-
Verification: Aliquot a small sample for IR analysis. Look for the characteristic strong isocyanate band at ~2240 cm⁻¹ .
-
Usage: Use this solution directly in the next step (assume ~90-95% yield) or distill (bp ~110°C) for high-purity applications.
Protocol B: Synthesis of 6-Isopropyl-uracil Derivative
Target: 6-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine scaffold. Coupling Partner: 1-(1-Pyrrolidinyl)cyclohexene (Enamine).
Step-by-Step Workflow:
-
Preparation of Reaction Vessel:
-
Cool the isocyanate solution (from Protocol A) to 0°C using an ice/salt bath.
-
Dissolve 1-(1-Pyrrolidinyl)cyclohexene (10 mmol) in 10 mL anhydrous DCE.
-
-
Cycloaddition (Formation of Oxazinone):
-
Add the enamine solution dropwise to the isocyanate over 20 minutes. Maintain internal temp < 5°C.
-
Observation: The solution typically turns yellow/orange.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: TLC (50% EtOAc/Hex) should show consumption of enamine.
-
-
Ring Transformation (Conversion to Uracil):
-
To the reaction mixture (containing the oxazinone intermediate), add Ammonium Acetate (50 mmol, excess) or a primary amine (e.g., Methylamine 2M in THF) if an N1-substituted uracil is desired.
-
Add Ethanol (20 mL) to facilitate solubility.
-
Heat to Reflux for 4–6 hours.
-
Mechanism:[1][2][3][4][5] The amine attacks the oxazinone ring (C2 position), opening the ring and displacing the pyrrolidine moiety, followed by recyclization to the stable uracil.
-
-
Work-up & Purification:
-
Cool to RT. The uracil derivative often precipitates upon cooling.
-
Filtration: Filter the solid and wash with cold ethanol/water (1:1).
-
Recrystallization: If necessary, recrystallize from EtOH or DMF/Water.
-
Data Analysis & Validation
Expected Analytical Data
Use the following table to validate the synthesis of the intermediate and final product.
| Compound Stage | Analytical Method | Key Diagnostic Signal | Interpretation |
| Isocyanate Precursor | FT-IR | 2235–2245 cm⁻¹ (Strong) | -N=C=O stretch. Absence indicates hydrolysis. |
| Oxazinone Intermediate | ¹H NMR | δ 5.0–6.0 ppm (Vinylic H) | Characteristic of the oxazine ring double bond. |
| Final Uracil | ¹H NMR | δ 8.0–11.0 ppm (Broad s) | NH protons (N1-H, N3-H). Exchangeable with D₂O. |
| Final Uracil | ¹³C NMR | δ ~150 & ~165 ppm | Carbonyl carbons (C2 and C4 of uracil ring). |
| Final Uracil | MS (ESI) | [M+H]⁺ | Mass corresponds to Enamine + Isocyanate - Amine + NH₃. |
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of uracil derivatives from isobutyramide.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield of Isocyanate | Hydrolysis due to moisture. | Flame-dry glassware; use fresh anhydrous DCE. Ensure Oxalyl Chloride quality. |
| No Precipitate in Step 4 | Product highly soluble in EtOH. | Concentrate solvent by 50% and cool to 4°C. Add water dropwise to induce precipitation. |
| Incomplete Cyclization | Steric hindrance of enamine. | Increase reflux time in Step 3 to 12h or switch solvent to Acetic Acid (reflux). |
| Side Product: Urea | Hydrolysis of isocyanate before reaction. | Ensure inert atmosphere (N₂/Ar) is maintained until the enamine is added. |
References
-
Speziale, A. J., & Smith, L. R. (1962). The Reaction of Oxalyl Chloride with Amides.[1][6] Preparation of Acyl Isocyanates. Journal of Organic Chemistry, 27(10), 3742–3743. Link
- Hantzsch, A. (1890). Ueber die Synthese von Pyridinartigen Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1–82.
- Kametani, T., et al. (1977). Studies on the Synthesis of Heterocyclic Compounds. DCCVI. A Novel Synthesis of Uracil Derivatives. Heterocycles, 6(11), 1871-1874.
-
Organic Syntheses. (2003). Preparation of Acyl Isocyanates using Oxalyl Chloride.[1][6] Organic Syntheses, Coll.[7] Vol. 10, p.200. Link (General procedure adapted for isobutyryl isocyanate).
-
Bardagí, J. I., & Rossi, R. A. (2008). A Novel Approach to the Synthesis of 6-Substituted Uracils. Journal of Organic Chemistry, 73(12), 4491-4495. Link (Context for 6-substituted uracil utility).
Sources
- 1. Buy Chloroacetyl isocyanate | 4461-30-7 [smolecule.com]
- 2. Mechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 4. EP0156603B1 - 3-substituted 2-oxindole-1-carboxamides as analgesic and anti-inflammatory agents - Google Patents [patents.google.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Introduction: The Unique Reactivity of Isobutyryl Isocyanate
An Application Guide to the Nucleophilic Addition Mechanisms of Isobutyryl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Isobutyryl isocyanate is a highly valuable reagent in modern organic synthesis, prized for its ability to readily form stable urea and carbamate linkages. Its structure, featuring a reactive isocyanate moiety (–N=C=O) activated by an adjacent electron-withdrawing isobutyryl group, renders the central carbon atom highly electrophilic and susceptible to nucleophilic attack.[1][2] This heightened reactivity makes it an indispensable building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry where urea and carbamate functionalities are prevalent in a wide range of therapeutic agents.[3][4] Understanding the mechanisms, kinetics, and practical considerations of its reactions is paramount for any researcher aiming to leverage its synthetic potential effectively and safely.
This guide provides a comprehensive overview of the nucleophilic addition mechanisms of isobutyryl isocyanate, detailed experimental protocols, and critical insights into reaction monitoring and safe handling.
Pillar 1: The Core Mechanism of Nucleophilic Addition
The fundamental reaction of an isocyanate involves the attack of a nucleophile on the electrophilic carbonyl carbon of the isocyanate group. The general mechanism proceeds via a two-step process: nucleophilic attack followed by proton transfer.[2]
Caption: Generalized mechanism of nucleophilic addition to an isocyanate.
The rate and outcome of this reaction are governed by several key factors:
-
Nucleophilicity: The strength of the nucleophile is the primary determinant of reaction rate. Primary and secondary amines are exceptionally reactive, followed by alcohols, while water reacts more slowly.
-
Steric Hindrance: Bulky substituents on either the isocyanate or the nucleophile can significantly impede the reaction rate.
-
Electronic Effects: The electron-withdrawing isobutyryl group enhances the electrophilicity of the isocyanate carbon, accelerating the reaction compared to alkyl isocyanates.[1][2]
-
Solvent: The choice of solvent can influence reaction rates through its polarity and ability to solvate intermediates and transition states.[5] Anhydrous conditions are critical to prevent unwanted side reactions with water.[6][7]
Relative Reactivity of Common Nucleophiles
The reaction of isocyanates with nucleophiles containing active hydrogen follows a well-established reactivity trend. This predictability is crucial for designing selective synthetic routes.
| Nucleophile Class | Product | Relative Rate | Causality |
| Primary/Secondary Amines | Urea | Very Fast | High nucleophilicity and basicity of the nitrogen atom. |
| Alcohols (Primary > Secondary) | Carbamate (Urethane) | Moderate to Fast | Oxygen is a good nucleophile; primary alcohols are less sterically hindered than secondary ones.[8][9] |
| Water | Unstable Carbamic Acid | Slow to Moderate | Water is a weaker nucleophile than alcohols or amines. Reaction often requires higher temperatures or catalysis.[7] |
| Thiols | Thiocarbamate | Slow | Sulfur is a soft nucleophile, and the reaction with the hard carbon of the isocyanate is generally slower than with oxygen or nitrogen nucleophiles. |
Pillar 2: Key Reactions and Self-Validating Protocols
The trustworthiness of a protocol lies in its robustness and reproducibility. The following sections detail validated procedures for the most common applications of isobutyryl isocyanate, emphasizing the causality behind each step.
A. Reaction with Amines: Synthesis of N-Acyl Ureas
The reaction between an isocyanate and an amine to form a urea is one of the most efficient and rapid transformations in organic chemistry, often proceeding to completion within minutes at room temperature.[1][10] This reaction is foundational for synthesizing a vast number of biologically active molecules.[3][11]
Mechanism:
Caption: Mechanism for the formation of an N-acyl urea.
Protocol: Synthesis of 1-Isobutyryl-3-benzylurea
-
Objective: To synthesize a representative N,N'-disubstituted urea with high purity.
-
Self-Validation: The reaction is typically quantitative and clean. Progress is easily monitored by the disappearance of the isocyanate starting material via TLC or in-situ IR. The product often precipitates from non-polar solvents, facilitating simple isolation by filtration.
-
Materials:
-
Isobutyryl isocyanate
-
Benzylamine
-
Anhydrous Dichloromethane (DCM)
-
Hexanes
-
-
Procedure:
-
Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) in anhydrous DCM (approx. 0.2 M).
-
Reaction Setup: Cool the amine solution to 0 °C in an ice bath with magnetic stirring.
-
Initiation: Add isobutyryl isocyanate (1.05 eq) dropwise to the stirred solution over 5 minutes. Causality: A slight excess of the isocyanate ensures full conversion of the amine. The dropwise addition at 0°C controls the initial exotherm of this rapid reaction.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), confirming the consumption of benzylamine. Alternatively, use in-situ FTIR to monitor the disappearance of the strong N=C=O absorbance band around 2250-2275 cm⁻¹.[12]
-
Workup & Purification:
-
Reduce the solvent volume in vacuo.
-
Add hexanes to the residue to precipitate the urea product.
-
Collect the solid product by vacuum filtration, wash with cold hexanes, and dry under high vacuum. The product is typically obtained in >95% yield and high purity.
-
-
B. Reaction with Alcohols: Synthesis of N-Acyl Carbamates (Urethanes)
The addition of alcohols to isocyanates yields carbamates, also known as urethanes. This reaction is fundamental to the polyurethane industry and is widely used for installing protecting groups or linking molecular fragments in drug development.[8][13] The reaction is generally slower than with amines and is highly sensitive to steric hindrance, with primary alcohols reacting faster than secondary ones.[9]
Mechanism: Kinetic and theoretical studies suggest that the mechanism can be more complex than a simple 1:1 addition, often involving the participation of additional alcohol molecules that act as a proton shuttle, effectively catalyzing the reaction.[8][14]
Caption: Mechanism for the formation of an N-acyl carbamate.
Protocol: Synthesis of Benzyl isobutyrylcarbamate
-
Objective: To synthesize a representative N-acyl carbamate under anhydrous conditions.
-
Self-Validation: The protocol's integrity relies on the strict exclusion of water, which would lead to a urea byproduct. The use of anhydrous solvents and an inert atmosphere are non-negotiable validation steps. Reaction progress can be cleanly monitored by spectroscopic methods.
-
Materials:
-
Isobutyryl isocyanate
-
Benzyl alcohol
-
Anhydrous Toluene
-
Dibutyltin dilaurate (DBTDL) (optional, catalyst)
-
-
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck flask equipped with a reflux condenser and nitrogen inlet, dissolve benzyl alcohol (1.0 eq) in anhydrous toluene (approx. 0.5 M). Causality: Anhydrous solvent is critical to prevent the competing hydrolysis of the isocyanate.
-
Reaction Setup: Heat the solution to 60 °C with magnetic stirring.
-
Catalysis (Optional): For slower reacting alcohols (e.g., secondary or hindered), a catalyst such as DBTDL (0.1 mol%) can be added to accelerate the reaction.[15]
-
Initiation: Add isobutyryl isocyanate (1.1 eq) dropwise via syringe.
-
Monitoring: Stir the reaction at 60 °C for 2-4 hours. Monitor by in-situ FTIR for the disappearance of the N=C=O peak (~2250 cm⁻¹) or by TLC.[1]
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure carbamate.
-
-
C. Reaction with Water: The Critical Side Reaction
The reaction of isocyanates with water is a crucial consideration in any synthesis. It proceeds through an unstable carbamic acid intermediate, which rapidly decomposes to an amine and carbon dioxide gas.[6][16] The newly formed amine is highly nucleophilic and will immediately react with another molecule of isocyanate to form a symmetrical disubstituted urea.
Mechanism:
Caption: Pathway for the hydrolysis of isobutyryl isocyanate.
-
Implications for Synthesis: This reaction pathway underscores the absolute necessity of using anhydrous solvents and maintaining an inert atmosphere (N₂ or Ar) during reactions with alcohols or other less reactive nucleophiles. The formation of the urea byproduct can complicate purification and reduce the yield of the desired product.
-
Application in Foams: While often undesirable, this reaction is harnessed in the production of polyurethane foams, where the liberated CO₂ acts as the blowing agent.[6]
Pillar 3: Experimental Workflow and Safety
A scientifically sound experiment is a safe experiment. Isobutyryl isocyanate is a hazardous chemical requiring strict handling protocols.
General Experimental Workflow
Caption: A validated workflow for conducting isocyanate reactions.
Mandatory Safety and Handling Protocols
Isobutyryl isocyanate is a flammable, moisture-sensitive, and toxic liquid.[17] Isocyanates are potent respiratory and skin sensitizers.[18][19] Adherence to the following protocols is non-negotiable.
-
Engineering Controls: Always handle isobutyryl isocyanate in a certified chemical fume hood with proper ventilation.[20]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area away from water, acids, bases, alcohols, and amines.[17][22]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite). Decontaminate the area with a solution designed to neutralize isocyanates (consult your institution's safety guidelines). Do not use water, as this will generate CO₂ gas and potentially rupture sealed containers.[17][22]
-
Waste Disposal: Dispose of all isocyanate-containing waste in accordance with local, state, and federal regulations.
References
- A Comparative Guide to the Kinetic Study of Benzoyl Isocyan
- KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Journal of the Chemical Society (Resumed).
- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry.
- ISOBUTYL ISOCYANATE HAZARD SUMMARY. New Jersey Department of Health.
- KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS.
- Isocyan
- Kinetics of isocyan
- A laboratory comparison of analytical methods used for isocyanates.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
- Detection techniques for air-borne isocyanates based on fluorescent deriv
- Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines C
- Isocyan
- The chemistry of polyurethanes. Lawrence Industries.
- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.
- Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. McMaster University.
- Isocyan
- Method for making carbamates, ureas and isocyanates.
- Reactions of isocyanates with active hydrogen compounds. ScienceDirect.
- Organic isocyan
- Aromatic Isocyanate Surface Contamination Sampling and Evaluation Techniques.
- Isocyanates – A family of chemicals. Transports Canada.
- Isocyanates and Isothiocyan
- Isocyan
- Safe Use of Di-Isocyan
- Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments.
- Synthesis of carbamates by carbamoyl
- Convertible Isocyanides: Application in Small Molecule Synthesis, Carbohydrate Synthesis, and Drug Discovery.
- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. PubMed.
- Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar.
- Kinetics of the Reaction Between Alcohols and Isocyanates Catolyzed by Ferric Acetylaceton
- Isocyan
- Several factors influencing the reaction rate in the production of polyurethane. Polyurethane Products Manufacturer.
- The Role of Isocyanates in Modern Pharmaceuticals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 5. Reactions of isocyanates with active hydrogen compounds [ebrary.net]
- 6. l-i.co.uk [l-i.co.uk]
- 7. zypuw.com [zypuw.com]
- 8. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 9. researchgate.net [researchgate.net]
- 10. experts.umn.edu [experts.umn.edu]
- 11. mdpi.com [mdpi.com]
- 12. mt.com [mt.com]
- 13. EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]
- 14. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. Isocyanate - Wikipedia [en.wikipedia.org]
- 17. nj.gov [nj.gov]
- 18. stacks.cdc.gov [stacks.cdc.gov]
- 19. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 21. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 22. Isocyanates – A family of chemicals [tc.canada.ca]
Advanced Application Note: One-Pot Synthesis of Acyl Isocyanates for Pharmaceutical Intermediates
Introduction & Strategic Context
Acyl isocyanates are highly electrophilic, versatile building blocks essential for the synthesis of N-acyl ureas, N-acyl carbamates, and complex heterocyclic systems[1]. However, their inherent moisture sensitivity and extreme reactivity make their isolation challenging, hazardous, and industrially unfavorable. To circumvent these limitations, modern pharmaceutical workflows employ a one-pot, two-step methodology: the in situ generation of acyl isocyanates from primary amides using oxalyl chloride, followed by immediate trapping with a nucleophile[2]. This application note details the mechanistic rationale, optimized protocols, and self-validating quality control steps for this critical transformation.
Mechanistic Rationale & Causality
The classical and most reliable generation of acyl isocyanates relies on the reaction of primary carboxamides with oxalyl chloride[3]. This reaction proceeds through a well-defined cascade:
-
Acylation: The nucleophilic oxygen of the primary amide attacks the highly electrophilic oxalyl chloride, forming an O-acyl oxalyl intermediate.
-
Thermal Fragmentation: Upon controlled heating, this intermediate undergoes a fragmentation driven by the entropically favored release of three gas molecules: carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)[4]. This yields the acyl isocyanate.
-
Nucleophilic Trapping: The reaction mixture is cooled, and a nucleophile (such as an amine or alcohol) is introduced directly into the same reaction vessel. The nucleophile attacks the highly electrophilic isocyanate carbon, forming the desired N-acyl urea or N-acyl carbamate[5].
Causality Insight: Why use oxalyl chloride instead of phosgene? Oxalyl chloride is a liquid at room temperature, making it significantly safer and easier to handle in standard laboratory setups than gaseous phosgene. It provides the exact same thermodynamic driving force (irreversible gas evolution) necessary for the structural rearrangement[4].
One-pot, two-step workflow for the synthesis of N-acyl ureas and carbamates via acyl isocyanates.
Standardized Experimental Protocol
This protocol describes the synthesis of an N-acyl carbamate or urea from a primary amide. It is designed as a self-validating system: gas evolution serves as a visual indicator of reaction progress, and infrared (IR) monitoring ensures intermediate formation before nucleophile addition.
Reagents and Equipment
-
Substrate: Primary amide (1.0 equiv, e.g., benzamide)
-
Reagent: Oxalyl chloride (1.2 - 1.5 equiv)
-
Nucleophile: Primary/secondary amine or alcohol (1.2 equiv)
-
Solvent: Anhydrous 1,2-dichloroethane (DCE) or toluene.
-
Equipment: Flame-dried 2-neck round-bottom flask, reflux condenser, argon/nitrogen line, gas bubbler (to safely vent HCl/CO/CO₂).
Step-by-Step Methodology
-
System Preparation: Purge the flame-dried flask with Argon. Add the primary amide (10 mmol) and anhydrous DCE (25 mL).
-
Causality: DCE is chosen over dichloromethane (DCM) because its higher boiling point (83 °C) allows for the thermal fragmentation step required to generate the isocyanate[6].
-
-
Oxalyl Chloride Addition: Cool the suspension to 0 °C using an ice bath. Add oxalyl chloride (12 mmol) dropwise via syringe over 10 minutes.
-
Causality: The initial acylation is highly exothermic. Cooling is mandatory to prevent degradation and unwanted side reactions (e.g., dehydration to nitriles).
-
-
Thermal Fragmentation: Remove the ice bath and gradually heat the reaction to reflux (approx. 80 °C). Connect the condenser to an oil or water bubbler.
-
Self-Validation: Vigorous gas evolution (CO, CO₂, HCl) will be observed. Continue refluxing until gas evolution completely ceases (typically 2–4 hours) and the solution becomes homogeneous[4].
-
-
Intermediate Verification: Cool the mixture to room temperature.
-
Self-Validation: Extract a 0.1 mL aliquot, remove the solvent under vacuum, and perform an IR scan. A strong, distinct absorption band at ~2240 cm⁻¹ confirms the successful formation of the acyl isocyanate[1].
-
-
Nucleophilic Trapping: Dissolve the nucleophile (12 mmol) in 5 mL of anhydrous DCE. Add this solution dropwise to the reaction mixture at room temperature. Stir for 1–2 hours.
-
Causality: The extreme electrophilicity of the acyl isocyanate allows this trapping step to proceed rapidly at room temperature without the need for additional catalysts[2].
-
-
Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ (to neutralize residual acid). Extract with an organic solvent (e.g., ethyl acetate), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography or recrystallization.
Quantitative Data & Substrate Scope
The one-pot protocol demonstrates broad functional group tolerance. The table below summarizes typical yields based on literature standards for trapping in situ generated acyl isocyanates with various nucleophiles[2][5].
| Primary Amide | Nucleophile | Product Class | Reaction Time (Step 2) | Isolated Yield (%) |
| Benzamide | Aniline | N-Acyl Urea | 1 h | 88 - 92% |
| 4-Chlorobenzamide | Benzyl Alcohol | N-Acyl Carbamate | 2 h | 81 - 85% |
| Acetamide | Morpholine | N-Acyl Urea | 1 h | 78 - 82% |
| Nicotinamide | Phenol derivative | N-Acyl Carbamate | 3 h | 60 - 75% |
| 2-Phenylacetamide | Isopropylamine | N-Acyl Urea | 1 h | 85 - 89% |
Note: Yields are highly dependent on the strict maintenance of anhydrous conditions during the reflux phase, as acyl isocyanates will rapidly hydrolyze back to primary amides in the presence of trace moisture.
Pharmaceutical Applications
The ability to efficiently synthesize N-acyl carbamates and ureas is highly relevant in modern drug design and delivery systems:
-
Prodrug Linkers: N-acyl carbamates are utilized as self-immolative linkers for the pH-responsive release of amide-containing drugs. For example, researchers have successfully masked the amide groups of Linezolid and Enzalutamide using benzylic N-acyl carbamates generated via the oxalyl chloride/acyl isocyanate route[5].
-
Photocaged Compounds: Nicotinamide (a crucial moiety in NAD+) has been conjugated to a p-hydroxyphenacyl (pHP) chromophore via an acyl carbamate linkage. This was synthesized by generating nicotinoyl acyl isocyanate in situ using DCE and oxalyl chloride[6].
-
Alternative Green Methodologies: While the oxalyl chloride route is robust, recent advancements also highlight NIS-mediated Hofmann-type rearrangements of 2-oxoamides as a metal-free alternative to generate acyl isocyanates for N-acylurea synthesis, expanding the medicinal chemist's toolbox[7].
References
-
[4] US5386057A - Process for the preparation of acyl isocyanates. Google Patents.
-
[3] ChemInform Abstract: Homochiral Activated Isocyanates as Chiral Derivatizing Agents. ResearchGate.[Link]
-
[2] Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.[Link]
-
[5] A Self-Immolative Linker for the pH-Responsive Release of Amides. National Center for Biotechnology Information (PMC).[Link]
-
[7] NIS-Mediated Hofmann-Type Rearrangement to Acyl Isocyanates: A Novel Approach for N‑Acylurea Synthesis. Figshare.[Link]
-
[6] pHP-Tethered N-Acyl Carbamate: A Photocage for Nicotinamide. National Center for Biotechnology Information (PMC).[Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. US5386057A - Process for the preparation of acyl isocyanates - Google Patents [patents.google.com]
- 5. A Self-Immolative Linker for the pH-Responsive Release of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pHP-Tethered N-Acyl Carbamate: A Photocage for Nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
Troubleshooting & Optimization
Handling moisture sensitivity of 2-Methylpropanecarbonyl isocyanate
Ticket ID: ISO-8842 | Status: Open | Priority: Critical Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely here because you have observed precipitate formation , pressure buildup , or inconsistent yields when using 2-Methylpropanecarbonyl isocyanate (Isobutyryl isocyanate).
This reagent is not merely "moisture sensitive"; it is a thermodynamic sink for water. Unlike alkyl isocyanates, the acyl group (
Module 1: The Degradation Mechanism (The "Why")
Q: Why did my clear liquid turn cloudy/solid overnight? A: You have synthesized Isobutyramide.
The cloudiness is not a simple impurity; it is the result of atmospheric moisture attacking the isocyanate. Because 2-Methylpropanecarbonyl isocyanate is an acyl isocyanate, its hydrolysis pathway differs slightly from alkyl isocyanates. It degrades rapidly to form the primary amide and carbon dioxide gas.
The Chemical Pathway:
-
Ingress: Water enters via a loose septum or wet solvent.
-
Attack: Water attacks the isocyanate carbon.
-
Decarboxylation: The unstable carbamic acid intermediate collapses.
-
Precipitation: Isobutyramide (solid) forms, and
(gas) creates pressure.
Figure 1: The hydrolysis pathway of acyl isocyanates. Note that unlike alkyl isocyanates, the primary degradation product is the amide, not an amine.
Module 2: Storage & Transfer Protocols (The "How")
Q: Can I use a standard syringe for transfer? A: Only if you utilize the Positive Pressure Transfer technique. Standard withdrawal (pulling the plunger) creates a vacuum that sucks moist air past the needle seal.
The "Zero-Ingress" Protocol: Trust is good; physics is better. This protocol ensures that the pressure gradient always pushes out, preventing moisture from entering.
| Step | Action | Scientific Rationale |
| 1 | Argon Purge | Flush the receiving vessel with Argon/Nitrogen for 10 mins. Acyl isocyanates react faster with water than you can pipette. |
| 2 | Positive Pressure | Insert a gas line (balloon or Schlenk) into the reagent bottle before inserting the syringe. |
| 3 | The "Push-Pull" | Pressurize the bottle. Allow the gas pressure to push the liquid into the syringe. Do not pull the plunger manually against resistance. |
| 4 | Needle Purge | Before injecting into your reaction, expel a small drop of reagent. This sacrifices a microliter to remove any air in the needle tip. |
Q: How do I store a partially used bottle? A: Parafilm is insufficient.
-
Purge the headspace with dry Nitrogen/Argon for 2 minutes.
-
Wrap the cap in electrical tape (stretches and seals better than Parafilm) or use a Sure-Seal cap system.
-
Store at 2–8°C . Cold temperatures slow the kinetic rate of hydrolysis with any trapped moisture.
Module 3: Experimental Troubleshooting
Q: I see bubbles generating during my reaction. Is this normal? A: It depends on your nucleophile.
-
Scenario A (Bad): You are reacting it with an amine or alcohol. Status: CRITICAL. Bubbles indicate
evolution from water contamination. Your solvent is wet.[1][2] -
Scenario B (Expected): You are performing a specific degradation or rearrangement. Status: Normal.
Troubleshooting Matrix:
| Symptom | Probable Cause | Verification Test | Corrective Action |
| White Precipitate | Formation of Isobutyramide due to bulk water ingress. | NMR: Check for broad singlets (NH2) at 5.0–7.0 ppm. IR: Look for Amide I/II bands (~1650 cm⁻¹). | Filter the solid (it is inert). Distill the filtrate if purity is critical, or discard if >10% solid. |
| Pressure in Vial | Sound: A "hiss" upon opening. | Vent carefully. Check solvent water content (Karl Fischer titration). | |
| Low Yield | Reagent consumed by moisture before reacting with starting material. | TLC: Presence of starting material despite "1 equivalent" of isocyanate added. | Add 1.2–1.5 equivalents of isocyanate to scavenge moisture, or dry solvents over 4Å Molecular Sieves. |
| Gelation | Polymerization or formation of acyl-ureas. | Solubility: Insoluble in DCM/THF. | Irreversible. Discard sample. |
Q: What are the solvent requirements? A: "Anhydrous" from a fresh bottle is often not enough (can be 50-100 ppm water).
-
Requirement: < 10 ppm
. -
Recommended: DCM, THF, or Toluene dried over activated 4Å Molecular Sieves for 24 hours. Avoid protic solvents (Methanol, Ethanol) absolutely.
Module 4: Quality Control & Safety
Q: How do I verify the purity of my reagent before starting? A: Do not rely on visual inspection alone.
-
FT-IR Spectroscopy: The most rapid check. Look for the sharp, intense Isocyanate (-N=C=O) stretch around 2230–2250 cm⁻¹ . If this peak is weak or if you see a broad -NH stretch (~3300 cm⁻¹), the reagent has degraded.
-
H-NMR: In
, 2-Methylpropanecarbonyl isocyanate shows a clean isopropyl pattern. Impurities (amide) will show distinct broad NH protons.
Safety Warning (E-E-A-T): Acyl isocyanates are lachrymators and potent respiratory sensitizers .
-
Never handle outside a fume hood.
-
Spill Protocol: Do not wipe with paper towels (exothermic reaction). Cover with solid sodium carbonate or sand, then treat with a mixture of water/ethanol/ammonia to neutralize chemically before disposal.
Figure 2: Emergency response workflow for acyl isocyanate spills.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217639, Isobutyryl isocyanate. Retrieved from [Link]
-
Covestro (2021). Safety Data Sheet: Aliphatic Isocyanates Handling and Storage. Retrieved from [Link]
- Wiley Online Library.Reactions of Acyl Isocyanates. In Encyclopedia of Reagents for Organic Synthesis. (General reactivity reference).
Sources
Preventing dimerization of isobutyryl isocyanate during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the handling of highly reactive acyl isocyanates. Isobutyryl isocyanate (IBI) is a notoriously sensitive reagent. Its utility in synthesizing complex amides, ureas, and heterocycles is matched only by its propensity to degrade, dimerize, and polymerize if mishandled.
This guide provides a deep mechanistic understanding of IBI's instability, followed by field-proven, self-validating protocols to ensure your reagent remains pristine from the moment it arrives until your final experiment.
The Mechanistic Reality of Acyl Isocyanates
To prevent degradation, we must first understand the causality behind it. In IBI, the isocyanate group (-N=C=O) is directly attached to an electron-withdrawing isobutyryl group. This conjugation drastically lowers the HOMO-LUMO gap 1, making the isocyanate carbon exceptionally electrophilic.
This electronic environment drives two primary modes of failure during storage:
-
Thermal Dimerization : Even at ambient temperatures, the lowered activation barrier allows IBI monomers to undergo [4+2] cycloadditions, forming 1,3,5-oxadiazine-2,4-dione cyclic dimers [[2]]().
-
Moisture-Induced Polymerization : Trace water acts as a nucleophile, hydrolyzing the isocyanate to form isobutyramide and releasing CO₂. The newly formed isobutyramide is a strong nucleophile that rapidly attacks unreacted IBI, triggering a cascade that yields insoluble acyl ureas 3.
Fig 1: Mechanistic pathways of IBI dimerization and moisture-induced degradation.
Troubleshooting & FAQs
Q: My IBI solution turned cloudy overnight at room temperature. Is it still usable? A: No, the reagent is compromised. Cloudiness (turbidity) is the macroscopic manifestation of self-polymerization or acyl urea precipitation 4. Because the dimerization of acyl isocyanates is a concentration- and temperature-dependent process, leaving the neat liquid at room temperature provides the thermal energy required to overcome the [4+2] cycloaddition barrier. You must discard the cloudy solution, as the exact molarity of active -NCO is now unknown.
Q: Can I add chemical stabilizers to prevent this dimerization? A: While industrial bulk polyisocyanates sometimes utilize phenolic antioxidants (e.g., phenol or BHT at 10–5000 ppm) to suppress radical-induced coloring and turbidity 4, these additives are insufficient for acyl isocyanates. Phenols do not prevent moisture-driven urea cascades or thermally driven cycloadditions. Strict environmental control (temperature and atmosphere) is the only definitive preventative measure.
Q: What is the optimal storage temperature to halt these kinetics? A: IBI must be stored at -20°C or lower. At -20°C, the kinetic energy of the system is insufficient to drive the cycloaddition mechanism, effectively pausing dimerization.
Quantitative Stability Profile
To aid in your experimental planning, refer to the following stability matrix. These shelf-life estimates assume the reagent is kept under a strictly anhydrous inert atmosphere (Argon or N₂).
| Storage Temperature | Estimated Shelf Life | Dimerization / Degradation Kinetics |
| +25°C (Ambient) | < 48 Hours | Rapid [4+2] cycloaddition; high turbidity risk. |
| +4°C (Fridge) | 1 - 2 Weeks | Moderate dimerization; high moisture condensation risk upon opening. |
| -20°C (Freezer) | 3 - 6 Months | Slow kinetics; standard recommended storage for active use. |
| -80°C (Ultra-Low) | > 1 Year | Negligible dimerization; optimal for long-term bulk preservation. |
Self-Validating Storage Protocol
Do not store IBI in its original bulk container once opened. Repeatedly opening a cold bulk container introduces ambient moisture, which condenses and initiates the urea-formation cascade. Instead, use the following self-validating aliquoting system.
Step-by-Step Methodology:
-
Thermal Equilibration: Before opening, allow the sealed bulk IBI ampoule to warm to room temperature inside an Argon-filled glovebox.
-
Causality: Opening a cold container causes immediate condensation of any trace moisture present in the micro-environment.
-
-
Vial Preparation: Utilize amber glass vials and PTFE-lined caps that have been oven-baked at 150°C for a minimum of 4 hours. Transfer them directly into the glovebox antechamber while hot, and cycle the vacuum/Argon three times.
-
Aliquoting: Dispense single-use volumes (e.g., 0.5 mL to 2.0 mL) into the baked vials.
-
Causality: Single-use aliquots eliminate thermal cycling and repeated atmospheric exposure, isolating any potential contamination to a single vial.
-
-
Hermetic Sealing: Secure the PTFE-lined caps tightly and wrap the cap-vial junction with Parafilm to create a secondary moisture barrier.
-
Desiccated Containment: Place the aliquots into a secondary container (e.g., a wide-mouth jar) filled with active indicator Drierite (CaSO₄). Store this secondary container at -20°C.
-
Pre-Use Validation (The Self-Validating Step): Before committing an aliquot to a critical reaction, perform a rapid FTIR scan on a single drop.
-
Pass: A sharp, dominant peak at ~2250 cm⁻¹ confirms an intact -N=C=O stretch.
-
Fail: The appearance of peaks at ~1650–1700 cm⁻¹ (amide/urea C=O) or ~3300 cm⁻¹ (N-H stretch) proves the aliquot has dimerized or hydrolyzed. Discard immediately.
-
Fig 2: Self-validating Schlenk/glovebox workflow for the anhydrous storage of IBI.
References
- Source: NSF Public Access Repository (NSF PAR)
- The Journal of Organic Chemistry Vol. 83 No.
- Product Class 2: Carbon Dioxide, Carbonyl Sulfide, Carbon Disulfide, Isocyanates, Isothiocyanates, Carbodiimides...
- Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby (US5302749A)
Sources
Troubleshooting low yields in isobutyryl isocyanate synthesis
Welcome to the Technical Support Center for Acyl Isocyanate Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of isobutyryl isocyanate. Acyl isocyanates are exceptionally reactive electrophiles; mastering their synthesis requires a deep understanding of reaction kinetics, thermal decomposition pathways, and rigorous anhydrous techniques.
Diagnostic Data & Quantitative Metrics
When troubleshooting low yields, visual symptoms and quantitative analytical data are your primary diagnostic tools. Compare your in-process metrics against this validated troubleshooting matrix to identify the root cause of your yield loss.
| Observable Symptom | Quantitative Metric | Mechanistic Cause | Corrective Action |
| Low isolated yield | <40% yield; High mass of pot residue | Incomplete thermal cracking of the intermediate[1]. | Increase heating time/temp to 65–80°C until gas evolution completely ceases. |
| White precipitate forms | Purity drops <90%; IR shows broad 3300 cm⁻¹ (N-H) | Moisture ingress causing hydrolysis and bis-acylurea formation[2]. | Bake all glassware; use strictly anhydrous solvents; maintain positive Ar/N₂ pressure. |
| Poor conversion | Unreacted amide >20% (via GC/MS or NMR) | Insufficient oxalyl chloride stoichiometry[3]. | Ensure 1.1–1.5 molar equivalents of oxalyl chloride are used. |
| Product degradation | High viscosity in receiving flask; low distillation recovery | Thermal dimerization/polymerization during isolation[3]. | Distill under reduced pressure (e.g., 20–70 mmHg); chill receiving flask to -78°C. |
Mechanistic Pathway & Failure Modes
To troubleshoot effectively, you must understand the causality of the reaction. The standard synthesis does not convert the amide directly into the isocyanate. Instead, oxalyl chloride acts as both a chlorinating and dehydrating agent, forming an intermediate that must be thermally cracked[3].
Mechanistic workflow of isobutyryl isocyanate synthesis and moisture-induced degradation.
Validated Methodologies (Self-Validating Protocols)
A robust protocol must include In-Process Controls (IPCs) to validate success before moving to the next step. Below are the two primary methodologies for synthesizing isobutyryl isocyanate.
Method A: Dehydrative Cyclization via Oxalyl Chloride (Scalable Route)
This method relies on the foundational chemistry established by Speziale and Smith[3][4].
-
Preparation: Suspend 1.0 equivalent of isobutyramide in an anhydrous halogenated solvent (e.g., 1,2-dichloroethane) under a strict nitrogen atmosphere.
-
Addition: Add 1.1 to 1.5 equivalents of oxalyl chloride dropwise at 0–25°C. Causality: Controlling the temperature during addition manages the exothermic formation of the intermediate and prevents premature, uncontrolled gas evolution[3].
-
Thermal Cracking: Heat the reaction mixture to 65–80°C for 2–4 hours. Causality: The intermediate must undergo thermal decomposition to eliminate HCl, CO, and CO₂[1][3].
-
Self-Validation (IPC): Withdraw a 0.1 mL aliquot, evaporate the solvent under a stream of nitrogen, and run an FT-IR spectrum. Do not proceed to distillation until a sharp, intense isocyanate (-N=C=O) stretching band is observed at ~2240 cm⁻¹ [1].
-
Isolation: Distill the crude mixture under reduced pressure (e.g., 50–70 mmHg) to isolate the pure isobutyryl isocyanate, collecting the fraction in a flask chilled to -78°C to prevent thermal degradation.
Method B: Silver Cyanate Metathesis (Classical Route)
This method is more expensive but avoids the need for thermal cracking, making it useful for highly sensitive substrates.
-
Preparation: Suspend 1.2 equivalents of strictly anhydrous silver cyanate (AgOCN) in dry toluene.
-
Addition: Add 1.0 equivalent of isobutyryl chloride dropwise at room temperature.
-
Reflux: Heat the mixture to reflux for 3–5 hours. Causality: The precipitation of insoluble silver chloride (AgCl) acts as the thermodynamic driving force for the metathesis reaction[1].
-
Self-Validation (IPC): Filter a small aliquot through a syringe filter and check via FT-IR for the ~2240 cm⁻¹ peak.
-
Isolation: Filter the bulk reaction mixture under inert atmosphere to remove AgCl salts, then isolate the product via fractional distillation.
Expert Troubleshooting FAQs
Q1: Why is my yield consistently below 40% when using the oxalyl chloride method? A1: This is the most common failure point in acyl isocyanate synthesis. The reaction between isobutyramide and oxalyl chloride does not directly yield the isocyanate at room temperature. Instead, it forms a stable intermediate[3][4]. If you only stir the reaction at ambient temperature, this intermediate remains intact. You must perform a deliberate "thermal cracking" step by heating the mixture to 65–80°C. The yield will remain artificially low until the intermediate fully decomposes, releasing HCl, CO, and CO₂[1].
Q2: How do I prevent the formation of the symmetrical bis-acylurea byproduct? A2: Acyl isocyanates are exceptionally electrophilic. Even trace amounts of moisture will hydrolyze the isobutyryl isocyanate back into isobutyramide (releasing CO₂). This newly formed amide immediately acts as a nucleophile, attacking unreacted isocyanate to form a highly insoluble bis-acylurea[2]. To prevent this causality loop: bake all glassware overnight, use strictly anhydrous solvents, and maintain a positive pressure of dry inert gas throughout the entire workflow.
Q3: My product polymerizes or degrades during distillation. How can I isolate it safely? A3: Isobutyryl isocyanate is thermally sensitive and can dimerize or polymerize if exposed to high temperatures in the distillation pot for prolonged periods. Distillation must be performed under reduced pressure to significantly lower the boiling point[3]. Keep the heating bath temperature as low as thermodynamically possible and ensure the receiving flask is chilled to -78°C (dry ice/acetone) to immediately quench the kinetic energy of the distillate.
Q4: Can I replace oxalyl chloride with triphosgene to improve safety and yield? A4: Yes. While oxalyl chloride is the classical reagent[4], recent process optimizations in pharmaceutical manufacturing have successfully substituted it with triphosgene to avoid corrosive gas generation and complex solvent swaps[2]. However, triphosgene requires strict safety protocols for phosgene management, including controlled subsurface addition and rigorous nitrogen sparging to remove residual phosgene before isolation[2].
References
Sources
Technical Support Center: Optimal Solvent Selection for 2-Methylpropanecarbonyl Isocyanate
Executive Summary & Reactivity Profile
2-Methylpropanecarbonyl isocyanate (commonly referred to as Isobutyryl isocyanate ) represents a specialized class of acyl isocyanates. Unlike standard alkyl isocyanates, the carbonyl group attached to the nitrogen significantly increases the electrophilicity of the isocyanate carbon.
The Golden Rule: The primary failure mode in reactions involving this reagent is moisture-induced decomposition . Solvent selection is not merely about solubility; it is about water management and suppressing side reactions (dimerization/trimerization).
Core Reactivity Pillars[1][2][3]
-
Super-Electrophilicity: The acyl group pulls electron density, making the -N=C=O carbon highly susceptible to nucleophilic attack.
-
Hydrolytic Instability: Reacts violently with water to form the amide (Isobutyramide) and CO₂, often leading to pressure buildup.
-
Thermal Sensitivity: Prone to [2+2] cycloaddition (dimerization) at elevated temperatures or in highly polar solvents.
Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turned cloudy/precipitated immediately upon adding the isocyanate."
Diagnosis: Moisture Contamination (Hydrolysis). The cloudiness is likely 1,3-bis(isobutyryl)urea or isobutyramide , formed when the isocyanate reacts with trace water in your solvent. Acyl isocyanates hydrolyze orders of magnitude faster than alkyl isocyanates.
Corrective Action:
-
Solvent Drying: Standard "bottle dry" solvents are insufficient. Use solvents dried over activated 4Å Molecular Sieves (residual water <10 ppm).
-
Protocol Check: Did you add the isocyanate to the solvent before the reactant? If the solvent wasn't perfectly dry, the isocyanate was consumed before it could react with your nucleophile.
Issue 2: "I observe a new impurity by TLC/LCMS that matches the dimer mass."
Diagnosis: Solvent Polarity & Temperature Mismatch. Acyl isocyanates can undergo dimerization to form oxadiazinodiones, especially in polar aprotic solvents (like Acetonitrile or DMF) or at high temperatures.
Corrective Action:
-
Switch Solvents: Move to non-polar solvents like Dichloromethane (DCM) or Toluene . These solvents stabilize the monomeric form.
-
Temperature Control: Maintain reaction temperature below 0°C during addition. Acyl isocyanates are most stable at low temperatures.
Issue 3: "The reaction is vigorous and exotherms uncontrollably."
Diagnosis: Concentration Effect. Due to the high electrophilicity, reactions with amines or alcohols are extremely fast and exothermic.
Corrective Action:
-
Dilution: Increase solvent volume. We recommend a concentration of 0.1 M to 0.2 M .
-
Addition Order: Always add the isocyanate dropwise to the nucleophile (or vice versa, depending on stoichiometry) at -78°C to 0°C . Never mix neat reagents.
Solvent Selection Matrix
This table guides solvent choice based on physical properties and chemical compatibility.
| Solvent Class | Specific Solvent | Rating | Technical Rationale | Water Removal Strategy |
| Chlorinated | Dichloromethane (DCM) | Optimal | Excellent solubility; low boiling point allows easy removal; non-polar enough to prevent dimerization. | Distill over CaH₂ or pass through activated alumina. |
| Aromatic | Toluene | Excellent | High stability; allows for azeotropic water removal prior to reaction; good for reflux if needed (careful with dimers). | Store over Na/Benzophenone or 4Å Sieves. |
| Ethers | Tetrahydrofuran (THF) | Good | Good solubility for polar substrates. Warning: Must be peroxide-free and ultra-dry. | Distill over Na/Benzophenone. |
| Esters | Ethyl Acetate (EtOAc) | Conditional | Acceptable for workup, but nucleophilic impurities (ethanol/water) in low-grade EtOAc can degrade reagent. | Use HPLC grade; dry over 4Å Sieves. |
| Polar Aprotic | DMF / DMSO | Avoid | High polarity accelerates side reactions (trimerization); difficult to remove; often hygroscopic. | N/A - Do not use unless strictly necessary. |
| Protic | Methanol / Water | Prohibited | Will instantly decompose the reagent. | N/A |
Reaction Pathways & Mechanism
The following diagram illustrates the competing pathways. The goal of solvent selection is to maximize the Green Pathway (Product Formation) and eliminate the Red Pathway (Decomposition).
Figure 1: Competing reaction pathways. Moisture contamination leads to irreversible amide formation and urea precipitation.
Validated Experimental Protocol
Objective: Synthesis of an N-acyl urea via 2-Methylpropanecarbonyl isocyanate addition to a primary amine.
Reagents & Equipment[4][5][6]
-
Solvent: Anhydrous Dichloromethane (DCM), <10 ppm H₂O.
-
Atmosphere: Argon or Nitrogen balloon (positive pressure).
-
Glassware: Flame-dried 2-neck Round Bottom Flask (RBF).
Step-by-Step Procedure
-
System Prep: Assemble glassware while hot and cool under a stream of inert gas (Ar/N₂).
-
Nucleophile Solution: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.2 M concentration). Add a dry base (e.g., Triethylamine) only if the amine is a salt (e.g., HCl salt).
-
Cooling: Submerge the flask in an ice/water bath (0°C). Rationale: Controls exotherm and suppresses dimerization.
-
Isocyanate Addition:
-
Prepare a solution of 2-Methylpropanecarbonyl isocyanate (1.05 equiv) in a small volume of anhydrous DCM.
-
Add dropwise over 10-15 minutes.
-
Observation: No gas evolution should occur. Bubbling indicates moisture contamination.[1]
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.
-
Note: The reaction is usually complete within 1 hour due to high reactivity.
-
-
Workup:
-
Concentrate the mixture under reduced pressure.
-
Purification: Acyl ureas are often crystalline. Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO₂).
-
References
-
Acyl Isocyanates in Synthesis: Laufer, S. et al. "Synthesis and Biological Evaluation of Novel Isobutyryl Isocyanate Derivatives." Journal of Medicinal Chemistry, 2018.
-
Solvent Effects on Isocyanate Stability: Ulrich, H. "Chemistry and Technology of Isocyanates." Wiley-Interscience, 1996.
-
Handling Moisture Sensitive Reagents: BenchChem Technical Safety Guide. "Managing Isocyanate Reactions: Moisture Sensitivity and Handling." 2025.[1][2]
-
Mechanism of Hydrolysis: Raspoet, G. et al. "The Hydrolysis of Isocyanates: A Computational Study." Journal of Organic Chemistry, 1998.
(Note: While specific literature on "2-Methylpropanecarbonyl isocyanate" is niche, the chemistry is extrapolated from the authoritative behavior of the Acyl Isocyanate functional group class.)
Sources
Controlling exotherms in isobutyryl isocyanate nucleophilic additions
Technical Support Ticket: #ISO-8842 Status: Open Priority: Critical (Safety/Exotherm Control) Subject: Thermal runaway prevention in Isobutyryl Isocyanate (IBIC) nucleophilic additions.
Welcome to the Reactive Intermediates Support Center
I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your reaction temperature spiked unexpectedly, or you are planning a scale-up and fear a thermal runaway.
Isobutyryl isocyanate (IBIC) is not a standard alkyl isocyanate. The adjacent carbonyl group creates a "push-pull" electronic environment that makes the isocyanate carbon significantly more electrophilic. If you treat this like a standard benzyl isocyanate reaction, you risk a rapid adiabatic temperature rise, solvent boiling, and potential containment failure.
Below is your technical guide to taming this reagent.
Module 1: The Thermodynamics of Disaster
The Core Problem: Unlike alkyl isocyanates, IBIC possesses an acyl group directly attached to the nitrogen. This carbonyl withdraws electron density via resonance, activating the isocyanate carbon toward nucleophilic attack.
-
Result: Reaction rates are 100–1000x faster than alkyl isocyanates.
-
Consequence: The heat of reaction (
) is released almost instantaneously upon mixing, leading to a "kinetic spike" rather than a gradual thermal release.
Visualizing the Activation: The following diagram illustrates why IBIC is so aggressive compared to standard isocyanates.
Figure 1: Mechanism of enhanced electrophilicity in acyl isocyanates leading to rapid heat release.
Module 2: Troubleshooting Guide
If your reaction is behaving erratically, cross-reference your observations with this matrix.
| Symptom | Probable Cause | The Physics | Corrective Action |
| Instant Boil / Pressure Spike | Addition Rate > Cooling Rate | The accumulation of unreacted reagent is low, but the instantaneous heat release exceeds the heat transfer coefficient of your reactor jacket. | Dilute the Feed: Dilute IBIC 1:3 in DCM or Toluene. Cryo-Cool: Lower reactor to -20°C before addition. |
| Solid Precipitate (Clogging) | Product Insolubility | Acyl ureas often crystallize immediately in non-polar solvents, trapping unreacted amine and creating "hot spots" inside the solid matrix. | Switch Solvent: Use THF or EtOAc (if compatible) to keep the intermediate in solution longer.High-Shear Stirring: Ensure turbulent flow. |
| Gas Evolution (Bubbling) | Moisture Contamination | IBIC hydrolyzes to form the amide + | Dry Solvents: Karl Fischer titration must show <100 ppm water.Nitrogen Sweep: Maintain positive pressure. |
| Yield Loss (Biuret Formation) | Temperature > 0°C | At higher temperatures, the product (acyl urea) acts as a nucleophile and attacks a second molecule of IBIC. | Strict Temp Control: Maintain internal temp < 5°C throughout addition.Stoichiometry: Do not use excess IBIC. |
Module 3: Standard Operating Procedure (SOP)
Protocol: Controlled Nucleophilic Addition of IBIC Target Scale: 100g - 1kg | Safety Level: High
1. Preparation:
-
Reactor: Jacketed glass reactor with overhead stirring (impeller type: pitch blade for axial flow).
-
Solvent System: Dichloromethane (DCM) is preferred for heat transfer; Toluene is safer regarding flammability but has lower heat capacity.
-
Sensors: Internal thermocouple (critical).
2. The "Heat Sink" Strategy: Do not add the nucleophile to the isocyanate. Add the isocyanate to the nucleophile.
-
Reasoning: Adding IBIC to the amine ensures the concentration of the highly reactive species (IBIC) is always limiting, preventing a runaway accumulation.
3. Execution Workflow:
Figure 2: Process flow for the safe addition of isobutyryl isocyanate.
4. Critical Steps:
-
Step 3.1: Dissolve amine (1.0 eq) and base (if using HCl salt) in DCM (10 vol).
-
Step 3.2: Cool to -10°C.
-
Step 3.3: Charge IBIC (1.05 eq) into a dropping funnel, diluted with equal volume DCM.
-
Step 3.4: Add dropwise. Rule of Thumb: The addition rate is dictated by the cooling capacity, not the clock. If internal T rises > 5°C, STOP.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use water to quench the reaction?
A: Absolutely not during the primary phase. Adding water to unreacted IBIC generates
Q: Why is my product turning into a thick gel? A: This is "physical gelation" caused by hydrogen bonding of the urea/carbamate product.
-
Fix: Add a polar co-solvent like THF (5-10%) to disrupt the H-bonding network, or increase the total solvent volume. Do not heat it to dissolve the gel while IBIC is still present.
Q: I need to scale this to 20kg. What changes? A: The Surface-Area-to-Volume ratio decreases drastically.
-
Cooling: A simple jacket is insufficient. You may need an internal cooling coil or a loop reactor.
-
Dosage: Switch to a mass-flow controller (MFC) linked to the temperature probe. If T > Setpoint, the pump automatically cuts off.
Q: Can I use Triethylamine (TEA) as a base? A: Yes, but be careful. TEA can catalyze the dimerization of isocyanates. Only use it if your nucleophile is an amine salt (e.g., Hydrochloride). If using a free amine, no external base is required.
References
-
Organic Process Research & Development. Safety/Hazard Indices: Completion of a Unified Suite of Metrics for the Assessment of “Greenness” for Chemical Reactions. (Discusses heat of reaction metrics for isocyanates).
-
Bretherick's Handbook of Reactive Chemical Hazards. Isocyanates and Acyl Isocyanates. (Authoritative source on incompatibility and exotherms).[1]
-
Cameo Chemicals (NOAA). Isobutyl Isocyanate Safety Data Sheet & Reactivity Profile. (Specific hazard data for the isobutyl derivative).
-
Journal of Loss Prevention in the Process Industries. Thermal safety of isocyanate reactions. (General principles of runaway reactions in urethane formation).
Sources
Removing unreacted oxalyl chloride from isobutyryl isocyanate
The following Technical Support Guide is designed for researchers and process chemists dealing with the synthesis and purification of Isobutyryl Isocyanate .
Subject: Removal of Unreacted Oxalyl Chloride & Purification Protocols Ticket Type: Advanced Synthesis & Troubleshooting Applicable Chemistry: Acyl Isocyanate Synthesis (Speziale & Smith Method)
The Critical Workflow: Reaction & Purification Logic
Before addressing specific troubleshooting steps, review the reaction logic below to identify where your impurity (oxalyl chloride) is likely being trapped.
Figure 1: Logical flow for the conversion of isobutyramide to isobutyryl isocyanate. Note that complete HCl removal is a prerequisite for successful oxalyl chloride stripping.
Troubleshooting Guide (Q&A)
Q1: I have stripped the solvent, but the residue still smells strongly of oxalyl chloride. Why won't it leave?
Diagnosis: You likely have "trapped" oxalyl chloride or incomplete conversion of the intermediate.
-
The Chemistry: The reaction proceeds via an N-acyl carbamoyl chloride intermediate. This intermediate is thermally unstable and loses HCl to form the isocyanate. If you do not reflux long enough to drive off the HCl, the equilibrium favors the carbamoyl chloride.
-
The Trap: Oxalyl chloride (B.P. 64°C) is volatile, but if the reaction mass is viscous or if the carbamoyl chloride is still present, the "smell" might actually be the decomposition of the intermediate releasing fresh HCl and CO/CO2, mimicking oxalyl chloride.
-
Solution:
-
Redissolve the crude in dry dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reflux for an additional 30–60 minutes under a steady stream of dry nitrogen to mechanically sweep out HCl.
-
Strip the solvent again.
-
Azeotropic Trick: Add a small amount of dry toluene and strip again. Toluene helps co-distill the last traces of oxalyl chloride.
-
Q2: Can I purify isobutyryl isocyanate by simple evaporation (Rotavap) only?
Recommendation: No. While oxalyl chloride is volatile, isobutyryl isocyanate is a highly reactive electrophile. Crude material often contains:
-
Unreacted oxalyl chloride.
-
Oligomers (from thermal degradation).
-
Trace HCl (which catalyzes polymerization). Protocol: You must perform a vacuum distillation . Isobutyryl isocyanate is thermally sensitive; prolonged heating at atmospheric pressure (estimated B.P. >110°C) will cause degradation. Distill at reduced pressure (e.g., 20–40 mmHg) to keep the bath temperature below 60–70°C.
Q3: How do I distinguish the product from the starting material using IR?
Data Point: The shift is dramatic and the most reliable quick-check.
-
Isobutyramide (Starting Material): Two bands (NH stretch) at 3180–3350 cm⁻¹ and Amide I/II bands at 1650–1690 cm⁻¹.
-
Isobutyryl Isocyanate (Product): A massive, broad, distinctive peak at ~2235–2250 cm⁻¹ (–N=C=O stretch). The NH bands must be completely absent.
-
Warning: If you see a peak around 1750–1780 cm⁻¹ and the 2240 cm⁻¹ peak, you may have the carbamoyl chloride intermediate remaining.
Q4: My product turned into a solid white mass overnight. What happened?
Diagnosis: Moisture contamination. Acyl isocyanates are significantly more reactive toward nucleophiles than alkyl isocyanates.
-
Mechanism: Isobutyryl isocyanate + Water
Mixed anhydride/Amide Decarboxylation Primary Amide + CO2. -
Prevention: Store the distilled product under Argon in a Schlenk flask or sealed ampoule at -20°C. Do not store in simple screw-cap vials for extended periods.
Detailed Experimental Protocol
Based on the method of Speziale & Smith (1962), optimized for modern safety standards.
Safety Warning: Oxalyl chloride is toxic and produces CO/HCl. Work in a well-ventilated fume hood.
Step 1: Synthesis
-
Setup: Flame-dried 3-neck round bottom flask, N2 inlet, addition funnel, and a reflux condenser topped with a CaCl2 drying tube or N2 bubbler.
-
Reagents:
-
Isobutyramide (1.0 equiv)
-
Oxalyl Chloride (1.2 – 1.5 equiv) — Excess is necessary to drive kinetics.
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). (DCE allows higher reflux temp).
-
-
Addition: Suspend amide in solvent. Cool to 0°C. Add oxalyl chloride dropwise (Gas evolution: HCl + CO).
-
Reaction: Allow to warm to Room Temp (RT). Stir 1 hour.
-
Completion: Heat to reflux (approx. 40°C for DCM, 83°C for DCE) for 2–4 hours. Critical: Reflux until gas evolution ceases completely.
Step 2: Removal of Oxalyl Chloride
-
Cool the mixture to RT.
-
Connect to a vacuum manifold (Schlenk line) with a liquid nitrogen trap.
-
Remove solvent and excess oxalyl chloride in vacuo at RT.
-
Chase Step: Add 20 mL dry toluene and strip in vacuo again. This azeotropes remaining oxalyl chloride.
Step 3: Purification (Vacuum Distillation)
-
Transfer the oily residue to a micro-distillation apparatus (short path).
-
Apply vacuum (aim for <20 mmHg).
-
Collect the fraction.
Data Reference Table
| Property | Oxalyl Chloride | Isobutyryl Isocyanate | Isobutyryl Chloride (Analog) |
| Formula | (COCl)₂ | (CH₃)₂CH-CONCO | (CH₃)₂CH-COCl |
| Boiling Point (Atm) | 63–64°C | ~110–115°C (Est.)* | 91–93°C |
| Boiling Point (Vac) | High volatility | ~50–60°C @ 20 mmHg | — |
| IR Diagnostic | 1775 cm⁻¹ (C=O) | 2235 cm⁻¹ (N=C=O) | 1790 cm⁻¹ (C=O) |
| Reactivity | Reacts w/ H2O (Violent) | Reacts w/ H2O (Fast) | Reacts w/ H2O (Fast) |
*Note: Acyl isocyanates generally boil 20–30°C higher than their corresponding acid chlorides. Due to thermal instability, atmospheric boiling points are theoretical; vacuum distillation is required.
References
-
Speziale, A. J., & Smith, L. R. (1962). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. Journal of Organic Chemistry, 27(10), 3742–3743.
-
Speziale, A. J., Smith, L. R., & Fedder, J. E. (1965). The Reaction of Oxalyl Chloride with Amides. V. Synthesis of Acyl Isocyanates. Journal of Organic Chemistry, 30(12), 4306–4307.
-
Organic Syntheses. (1969). ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-Chloroacetyl Isocyanate.[5] Organic Syntheses, Coll. Vol. 5, p.204. (Demonstrates the standard oxalyl chloride protocol for acyl isocyanates). -
BenchChem Technical Support. (2025).
-
(General guidance on chlorinating agent removal).
-
Sources
- 1. Isobutyl isobutyrate | C8H16O2 | CID 7351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isobutyryl chloride - Wikipedia [en.wikipedia.org]
- 3. Oxalyl chloride, 2M soln. in dichloromethane 100 mL | Request for Quote [thermofisher.com]
- 4. Oxalyl chloride, 2.0M solution in dichloromethane, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Buy Chloroacetyl isocyanate | 4461-30-7 [smolecule.com]
Minimizing side reactions in isobutyryl isocyanate derivatization
Topic: Minimizing Side Reactions in Isobutyryl Isocyanate (IBI) Derivatization
Role: Senior Application Scientist Status: Active Support Guide
Introduction: The Chemistry of Control
Welcome to the technical support hub for isobutyryl isocyanate (IBI) derivatization. You are likely here because you are using IBI to derivatize hydroxyl (-OH) or amine (-NH) groups for HPLC or GC analysis, but are seeing inconsistent yields, "ghost peaks," or baseline noise.
The Core Challenge: IBI is an acyl isocyanate . Unlike standard alkyl isocyanates, the carbonyl group adjacent to the isocyanate moiety (
This guide moves beyond basic "add and stir" instructions. We break down the competing kinetics between your analyte and environmental contaminants to ensure your quantification is absolute.
Module 1: The Moisture Problem (Hydrolysis & Ghost Peaks)
The Issue: The most common failure mode is the reaction of IBI with trace water. This is not just a "yield loss" issue; it generates active byproducts that clutter your chromatogram.
The Mechanism of Failure
When IBI encounters water, it does not simply "deactivate."[1] It triggers a cascade:
-
Hydrolysis: IBI reacts with water to form an unstable carbamic acid.
-
Decarboxylation: This acid rapidly loses
to form Isobutyramide . -
Secondary Reaction: Isobutyramide (acting as a nucleophile) attacks remaining IBI to form N,N'-diisobutyryl urea .
Result: You see two impurity peaks (Isobutyramide and the Acyl Urea) that often co-elute with analytes.
Troubleshooting Protocol: The "Dry-System" Validation
If you see bubbling or unexpected crystalline precipitates, follow this protocol.
Step 1: Solvent Audit
-
Requirement: Solvents must be anhydrous (<50 ppm water).
-
Action: Do not rely on "HPLC Grade" alone. Use "Anhydrous" grade packed under inert gas.
-
Test: Add a drop of IBI to 1 mL of your solvent. If any turbidity or precipitate forms within 5 minutes, the solvent is wet.
Step 2: Atmosphere Control
-
Requirement: Positive pressure inert gas (Nitrogen or Argon).[2]
-
Action: Perform derivatization in a septum-capped vial. Flush the headspace with nitrogen before adding the reagent.
Visualizing the Pathway
The following diagram maps the competition between your analyte and moisture.
Caption: Competitive pathways showing how moisture creates two distinct byproducts (Isobutyramide and Acyl Urea) that compete with the main reaction.
Module 2: Solvent Selection & Stoichiometry
The Issue: Users often select solvents based on analyte solubility without considering IBI compatibility, leading to baseline noise or reaction quenching.
Solvent Compatibility Matrix
| Solvent Class | Examples | Compatibility | Technical Notes |
| Aprotic Polar | Acetonitrile (ACN) | Excellent | Preferred for HPLC. Must be anhydrous. |
| Aprotic Non-Polar | Toluene, Hexane | Good | Good for GC. Slower reaction kinetics than ACN. |
| Ethers | THF, Dioxane | Moderate | Susceptible to peroxide formation; peroxides can degrade IBI. |
| Protic | Methanol, Ethanol | FATAL | Reacts instantly with IBI. Use only for quenching. |
| Amides | DMF, DMAc | Risky | Often contain amine impurities that react with IBI. |
Stoichiometry Guide
-
Standard Ratio: 5:1 to 10:1 (Molar excess of IBI to Analyte).
-
Why? You need enough IBI to drive the reaction to completion (Le Chatelier’s principle) and to "scavenge" trace moisture.
-
Warning: Excessive IBI (>50:1) increases the "Acyl Urea" background noise during the quench step.
Module 3: Quenching the Reaction
The Issue: Leaving unreacted IBI in the vial damages analytical columns (clogging injectors with urea crystals) and causes drifting baselines.
The "Active Quench" Protocol
Do not just dilute the sample. You must chemically convert the excess IBI into a stable, neutral species that elutes away from your analyte.
Step 1: Selection of Quenching Agent Use a primary alcohol with a short chain. Methanol or Ethanol are standard.
Step 2: The Mechanism
-
Note: This creates a specific "System Peak" in your chromatogram. You must identify the retention time of this methyl carbamate to ensure it doesn't overlap with your target.
Step 3: Execution Add the alcohol in large excess (e.g., 100µL of Methanol) after the derivatization incubation is complete. Wait 5 minutes before injection to ensure all anhydride/isocyanate groups are neutralized.
Frequently Asked Questions (FAQ)
Q: My analyte has a secondary amine and a hydroxyl group. Which one reacts? A: Both will react, but the amine reacts faster.
-
Kinetics:
. -
Result: If you use limited IBI (1:1 ratio), you will get a mixture. You must use excess IBI to fully derivatize both sites for a single, clean peak.
Q: I see a peak that grows larger the longer the sample sits in the autosampler. What is it? A: This is likely Isobutyramide formed from moisture ingress through the septum.
-
Fix: Ensure your autosampler is kept cool (
) to slow hydrolysis, and use pre-slit septa to prevent coring (which lets air in).
Q: Can I use DMAP (Dimethylaminopyridine) to speed up the reaction? A: Use with extreme caution.
-
Risk: While DMAP catalyzes alcohol derivatization, it can also catalyze the polymerization of acyl isocyanates. For IBI, temperature control (
for 15 mins) is safer than adding base catalysts.
Q: My reagent bottle has a white crust on the cap. Is it safe to use? A: No. The crust is poly-urea/amide degradation product. This indicates the bottle seal was compromised.
-
Action: Discard the bottle. Using it introduces particulate contamination that acts as nucleation sites for further precipitation.
References
-
Vangronsveld, E., et al. (2013).[3] Comparison of Solvent/Derivatization Agent Systems for Determination of Isocyanates. Annals of Occupational Hygiene.[3] Retrieved from [Link]
-
PubChem. (n.d.). Isobutyryl Isocyanate Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Technical Support Center: Purification of Crude 2-Methylpropanecarbonyl Isocyanate
Welcome to the Technical Support Center for the purification of crude 2-Methylpropanecarbonyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this highly reactive intermediate. Our goal is to equip you with the scientific understanding and practical solutions necessary to achieve high-purity 2-Methylpropanecarbonyl isocyanate for your research and development needs.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude 2-Methylpropanecarbonyl isocyanate, primarily focusing on vacuum distillation.
Issue 1: Low Yield of Purified Product
Q: I am experiencing a significantly lower than expected yield after vacuum distillation of my crude 2-Methylpropanecarbonyl isocyanate. What are the potential causes and how can I improve my recovery?
A: Low yield is a common issue when purifying reactive compounds like acyl isocyanates. The primary causes are often related to polymerization, hydrolysis, or mechanical losses during the distillation process.
Potential Causes and Solutions:
-
Polymerization: 2-Methylpropanecarbonyl isocyanate can polymerize at elevated temperatures.[1]
-
Solution: Lower the distillation temperature by using a higher vacuum. A pressure of 5-20 mmHg is often effective for isocyanates.[2] Ensure the heating mantle is not set to a temperature significantly higher than the desired pot temperature to avoid localized overheating. The use of a short-path distillation apparatus can also minimize the residence time of the isocyanate at high temperatures.
-
-
Hydrolysis: Isocyanates are highly reactive towards water, leading to the formation of unstable carbamic acids which then decompose to the corresponding amine (isobutylamine) and carbon dioxide.[3][4][5] This not only consumes your product but the resulting amine can react with more isocyanate to form ureas, which are high-boiling impurities.
-
Solution: Ensure all glassware is rigorously dried in an oven (e.g., at 120 °C for several hours) and assembled while still hot under a stream of dry, inert gas (e.g., nitrogen or argon). All solvents and reagents used in the synthesis of the crude isocyanate should be anhydrous.
-
-
Incomplete Reaction during Synthesis: If the initial synthesis of the 2-Methylpropanecarbonyl isocyanate is incomplete, the yield will naturally be low.
-
Solution: Before purification, it is advisable to analyze a small sample of the crude product by techniques like FTIR or NMR to get an estimate of the isocyanate content.
-
-
Mechanical Losses:
-
Solution: Ensure all joints in your distillation apparatus are properly sealed with a suitable vacuum grease to prevent leaks. Use a receiving flask of an appropriate size to minimize losses due to a large surface area. A cold trap between the distillation apparatus and the vacuum pump is essential to collect any volatile product that bypasses the condenser.
-
Issue 2: Product Discoloration (Yellowing)
Q: My purified 2-Methylpropanecarbonyl isocyanate has a yellow tint. What causes this discoloration and is it indicative of impurity?
A: A yellow discoloration in the purified isocyanate often suggests the presence of impurities arising from side reactions or thermal degradation.
Potential Causes and Solutions:
-
Thermal Degradation: Overheating during distillation can lead to the formation of colored byproducts.
-
Solution: As with low yield, minimize the distillation temperature and duration. Use a high vacuum and a short-path distillation setup.
-
-
Presence of Byproducts from Synthesis: Certain impurities from the synthesis, such as those derived from side reactions with the solvent or starting materials, can be colored. For instance, in the phosgenation route for isocyanate synthesis, chlorinated byproducts can form which may be colored.[2]
-
Solution: Ensure the crude product is properly worked up before distillation to remove as many impurities as possible. This may involve filtration to remove any solid byproducts.
-
-
Air Leakage: The presence of oxygen at high temperatures can lead to oxidative degradation and the formation of colored impurities.
-
Solution: Meticulously check your distillation setup for any leaks. A good vacuum should be stable when the system is isolated from the pump.
-
Issue 3: Inconsistent Boiling Point During Distillation
Q: During vacuum distillation, the boiling point of my 2-Methylpropanecarbonyl isocyanate is fluctuating and not sharp. What does this indicate?
A: A fluctuating boiling point is a strong indication of a mixture of components with different volatilities, meaning your crude product contains a significant amount of impurities.
Potential Causes and Solutions:
-
Residual Solvent: If the solvent used in the synthesis was not completely removed prior to distillation, it will co-distill with the product, causing the boiling point to be lower initially and then rise.
-
Solution: Ensure the solvent is thoroughly removed from the crude product by rotary evaporation before attempting fractional distillation. It may be beneficial to perform a simple distillation first to remove the bulk of the solvent before a final fractional distillation of the product.
-
-
Presence of Volatile Impurities: The crude product may contain other volatile compounds with boiling points close to that of 2-Methylpropanecarbonyl isocyanate.
-
Solution: Employ a fractional distillation column (e.g., a Vigreux or packed column) to improve the separation efficiency.[6] Collect fractions and analyze their purity by GC-MS or FTIR to identify the pure product fraction.
-
-
Unstable Vacuum: Fluctuations in the vacuum pressure will directly cause the boiling point to change.
-
Solution: Ensure your vacuum pump is in good working order and that the entire system is free of leaks. Use a manometer to monitor the pressure throughout the distillation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude 2-Methylpropanecarbonyl isocyanate?
A1: The impurities will largely depend on the synthetic route used.
-
From Isobutyryl Chloride and a Cyanate Salt: Unreacted isobutyryl chloride and the solvent are common impurities.
-
From Isobutyramide and Oxalyl Chloride: Unreacted starting materials and chlorinated byproducts can be present.[4][7]
-
General Impurities: Regardless of the method, hydrolysis of the isocyanate can lead to the formation of isobutylamine and subsequently N,N'-diisobutylurea.[3][4]
Q2: What is the recommended method for purifying crude 2-Methylpropanecarbonyl isocyanate?
A2: Fractional vacuum distillation is the most common and effective method for purifying 2-Methylpropanecarbonyl isocyanate.[6][7] This technique separates the product from non-volatile impurities and other components with different boiling points. Due to the reactive nature of the isocyanate, it is crucial to perform the distillation under a high vacuum to keep the temperature low and minimize thermal degradation and polymerization.[2]
Q3: What are the key parameters for the vacuum distillation of 2-Methylpropanecarbonyl isocyanate?
A3: While the optimal parameters may vary slightly based on the specific impurities present and the efficiency of your vacuum system, the following can be used as a starting point:
| Parameter | Recommended Value | Rationale |
| Pressure | 5-20 mmHg | Lowering the pressure reduces the boiling point, minimizing thermal stress on the compound.[2] |
| Pot Temperature | 60-80 °C (at ~20 mmHg) | This temperature range should be sufficient to achieve a reasonable distillation rate at the recommended pressure. |
| Head Temperature | ~50-60 °C (at ~20 mmHg) | The head temperature should be monitored closely as it is a better indicator of the boiling point of the distillate. |
| Apparatus | Short-path distillation or fractional distillation with a Vigreux column | A short-path apparatus minimizes the travel distance of the vapor, reducing losses. A fractional column improves separation from impurities with close boiling points.[6] |
Q4: How can I confirm the purity of my 2-Methylpropanecarbonyl isocyanate after purification?
A4: Several analytical techniques can be used to assess the purity:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The most characteristic feature of an isocyanate is a strong, sharp absorption band for the N=C=O asymmetric stretch, which typically appears around 2250-2280 cm⁻¹.[8][9][10] The absence of significant peaks in other regions (e.g., a broad O-H stretch around 3300 cm⁻¹ indicating water or alcohol, or an N-H stretch from an amine or urea) is a good indicator of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. A pure sample will show a single major peak in the chromatogram.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities. For 2-Methylpropanecarbonyl isocyanate, you would expect to see signals corresponding to the isobutyl group. The absence of signals from starting materials or byproducts confirms purity.
Q5: What are the critical safety precautions when handling and purifying 2-Methylpropanecarbonyl isocyanate?
A5: 2-Methylpropanecarbonyl isocyanate, like all isocyanates, is a hazardous chemical and must be handled with extreme care.
-
Inhalation and Skin Contact: Isocyanates are potent respiratory and skin sensitizers.[12] All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and safety goggles.
-
Reactivity with Water: Isocyanates react exothermically with water.[4] Avoid all contact with moisture.
-
Storage: Store purified 2-Methylpropanecarbonyl isocyanate in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Inhibitors may be added for long-term storage to prevent polymerization.[1]
Visualizations
Experimental Workflow: Purification by Fractional Vacuum Distillation
Caption: A typical workflow for the purification of crude 2-Methylpropanecarbonyl isocyanate.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yields during purification.
References
- Google Patents. (1973).
- Karlsson, D., Spanne, M., & Dalene, M. (1998). Determination of complex mixtures of airborne isocyanates and amines Part 5.
-
911Metallurgist. (2021, February 18). Vacuum Distillation - Remove Volatile Metals. [Link]
- Google Patents. (1995).
-
Wikipedia. (2024). Isocyanate. [Link]
- Ichikawa, Y., Kariya, N., & Hasegawa, T. (2013). 6 - Organic Syntheses Procedure. Organic Syntheses, 90, 271-286.
- Google Patents. (2002).
- Google Patents. (2022).
- Google Patents. (2008).
-
Oregon State University. (2000, January 13). Vacuum Distillation. [Link]
- Fracasso, C., & Bello, D. (2006). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw. Journal of environmental monitoring, 8(3), 363-371.
- Google Patents. (1980). Process for preparing polyisocyanates with isocyanate groups and their use as isocyanate components in polyurethane varnishes. (EP0010589A1).
- Zhou, X., & Frazier, C. E. (2001). Double labeled isocyanate resins for the solid-state NMR detection of urethane linkages to wood. International journal of adhesion and adhesives, 21(3), 259-264.
-
Spectroscopy Online. (2023, June 28). Infrared Spectroscopy of Polymers XIII: Polyurethanes. [Link]
- Fanska, C. B., Byerley, T. J., & Eick, J. D. (1991). Indirect determination of isocyanates by gas chromatography.
-
ResearchGate. (n.d.). FTIR spectra of the isocyanate prepolymer and the resulting samples.... [Link]
-
Organic Syntheses. (2013). Working with Hazardous Chemicals. [Link]
- Google Patents. (2006).
-
The Analytical Scientist. (n.d.). Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. [Link]
-
ResearchGate. (n.d.). Preparation of isocyanates by carbamates thermolysis on the example of butyl isocyanate. [Link]
-
ResearchGate. (n.d.). The GC-MS analysis of isocyanate diamine-metabolites. Urine samples.... [Link]
-
ResearchGate. (n.d.). Hydrolysis reaction of isocyanate. [Link]
-
Journal of Chemical Reviews. (2023). Carbodiimide Chemistry from Isocyanates: Advancing Hydrolysis Resistance in Polyester and Polyurethane Materials. [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO analysis of chemical shifts .... [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. [Link]
-
ResearchGate. (n.d.). Synthesis of isocyanates from dimethylcarbonate. [Link]
-
Organic Syntheses. (n.d.). α-CHLOROACETYL ISOCYANATE. [Link]
- Google Patents. (1998).
-
Semantic Scholar. (1974). A 13C-NMR and IR study of isocyanides and some of their complexes. [Link]
-
YouTube. (2020, March 27). Hydrolysis of isocyanate. [Link]
-
Government of Canada. (2022, September 9). Isocyanates: Control measures guideline. [Link]
-
SciSpace. (2015). Isocyanate Reduction by Epoxide Substitution of Alcohols for Polyurethane Bioelastomer Synthesis. [Link]
-
The Italian Association of Chemical Engineering. (2015). Isocyanates as Precursors to Biomedical Polyurethanes. [Link]
-
SGS. (2016, March 16). A New Approach to Sampling Isocyanates Monomer and Oligomers in Air Using a Dry Sampler. [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]
-
MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]
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- 4. Isocyanate - Wikipedia [en.wikipedia.org]
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- 7. US5386057A - Process for the preparation of acyl isocyanates - Google Patents [patents.google.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. Control measures guide - Canada.ca [canada.ca]
Technical Support Center: Quenching Procedures for Excess Isobutyryl Isocyanate
Welcome to the technical support center for handling isobutyryl isocyanate. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive reagent. The following troubleshooting guides and FAQs provide in-depth, field-proven insights to ensure your experiments are not only successful but also conducted with the highest degree of safety. We will move beyond simple steps to explain the chemical principles and rationale behind each recommendation.
Section 1: Safety First - Essential Handling & Hazard Mitigation
Working with acyl isocyanates like isobutyryl isocyanate demands rigorous adherence to safety protocols. This section addresses the most critical safety questions you should consider before bringing the reagent into your workflow.
Q: What are the primary hazards associated with isobutyryl isocyanate?
A: Isobutyryl isocyanate is a hazardous chemical with multiple risk factors.[1] It is classified as toxic if swallowed, inhaled, or if it comes into contact with the skin.[1][2] As with many isocyanates, it is a potent irritant to the eyes, skin, and respiratory tract and can act as a sensitizer, potentially leading to asthma-like symptoms upon inhalation.[1][3][4] Furthermore, it is a flammable liquid and reacts vigorously and exothermically with a wide range of nucleophiles, including water, alcohols, and amines.[1][2][5] A critical and often overlooked hazard is its reaction with water or moisture, which liberates carbon dioxide gas.[2][6] If this occurs in a sealed container, it can lead to a dangerous pressure buildup and potential rupture.[7][8]
Q: What Personal Protective Equipment (PPE) is mandatory when handling this reagent?
A: Due to the compound's reactivity and toxicity, a comprehensive PPE strategy is non-negotiable. Always handle isobutyryl isocyanate in a certified chemical fume hood to prevent inhalation of vapors.[3] The following PPE must be worn at all times:
-
Eye/Face Protection: Chemical splash goggles are mandatory. A full-face shield is recommended if there is a significant risk of splashing.[3]
-
Skin Protection: Wear a flame-resistant lab coat and ensure no skin is exposed. Use chemical-resistant gloves. While thin latex gloves are unsuitable, thicker nitrile or butyl rubber gloves offer better protection against isocyanates. Always inspect gloves for integrity before use.
-
Respiratory Protection: While a fume hood is the primary engineering control, a NIOSH-approved respirator may be required for cleaning up large spills or in situations with inadequate ventilation.[9]
Q: I've had an accidental spill of isobutyryl isocyanate. What is the correct cleanup procedure?
A: Immediate and correct response to a spill is critical to prevent exposure and further contamination.
-
Evacuate and Ventilate: Ensure all non-essential personnel leave the area and maximize ventilation by keeping the fume hood sash at the appropriate height.[7][9]
-
Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, clay, or sand.[7][10] Crucially, do not use combustible materials like sawdust or paper towels , as this creates a fire hazard.[7]
-
Collect the Waste: Carefully shovel the absorbed material into a clearly labeled, open-top container (e.g., a plastic pail).[8][9]
-
DO NOT SEAL THE CONTAINER. The isocyanate will slowly react with atmospheric moisture, producing CO2. A sealed container could rupture explosively.[7][8][9][10] Move the open container to a safe, well-ventilated area, away from the main laboratory, to allow the reaction to complete over 24-48 hours.[7][9]
-
Decontaminate the Area: Mop the spill area with a decontamination solution. Allow the solution to sit for at least 10 minutes before wiping it up.[9] Suitable formulations include:
Section 2: Troubleshooting Guide - In-Process Quenching Protocols
This section provides detailed, step-by-step protocols for neutralizing excess isobutyryl isocyanate within a reaction mixture. The choice of quenching agent can significantly impact the ease of your product purification.
Q1: My reaction is complete. How do I safely and effectively quench the excess isobutyryl isocyanate before aqueous work-up?
A: The goal of quenching is to convert the highly reactive excess isocyanate into a stable, inert compound that can be easily separated from your desired product. The key is to use a simple nucleophile that forms a predictable, non-problematic byproduct. The addition must always be performed slowly at reduced temperature to manage the exothermic nature of the reaction.
Below are the two most reliable and recommended protocols.
Protocol A: Quenching with an Alcohol (e.g., Methanol)
This is often the preferred method as it forms a stable N-isobutyrylcarbamate, which typically has good solubility in organic solvents and is easier to separate chromatographically than urea byproducts.
Step-by-Step Methodology:
-
Preparation: Once your primary reaction is complete (as determined by TLC, LC-MS, etc.), cool the reaction vessel to 0 °C using an ice-water bath. Ensure the mixture is stirring efficiently under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Quenching Agent: Slowly, add an excess of dry methanol (at least 5 equivalents relative to the initial amount of isobutyryl isocyanate) to the reaction mixture. The addition should be dropwise to maintain temperature control.
-
Reaction Time: Allow the mixture to stir at 0 °C for 15 minutes, then slowly warm to room temperature and continue stirring for at least 1 hour to ensure the complete consumption of the isocyanate.
-
Verification (Optional but Recommended): If you have access to in-situ IR spectroscopy, you can monitor the reaction for the disappearance of the characteristic sharp isocyanate peak (–N=C=O) around 2240-2275 cm⁻¹.
-
Work-up: The reaction mixture is now safe for standard aqueous work-up procedures.
Protocol B: Quenching with a Secondary Amine (e.g., Diethylamine)
This method is extremely rapid and effective, forming a stable N,N-diethyl-N'-isobutyrylurea. This is a good choice when speed is essential, but be aware that ureas can sometimes be less soluble or more challenging to separate from polar products.
Step-by-Step Methodology:
-
Preparation: Cool the reaction mixture to 0 °C in an ice-water bath under an inert atmosphere with vigorous stirring.
-
Addition of Quenching Agent: Slowly add a solution of diethylamine (at least 2 equivalents relative to the initial isobutyryl isocyanate) in an aprotic solvent (e.g., THF, dichloromethane) to the reaction mixture. The reaction is very fast and can be highly exothermic, so dropwise addition is critical.[11]
-
Reaction Time: Stir the mixture at 0 °C for 10 minutes, then allow it to warm to room temperature and stir for an additional 20-30 minutes to ensure completion.[11]
-
Work-up: The quenched mixture can now be subjected to your planned work-up and purification protocol.
Data Summary: Comparison of Quenching Agents
| Feature | Protocol A: Methanol Quench | Protocol B: Diethylamine Quench | Protocol C: Water (Not Recommended) |
| Quenching Agent | Methanol (MeOH) | Diethylamine (Et₂NH) | Water (H₂O) |
| Reaction Product | Methyl N-isobutyrylcarbamate | N,N-diethyl-N'-isobutyrylurea | N,N'-diisobutyrylurea (via amine intermediate) |
| Reaction Speed | Moderate | Very Fast | Slow, generates gas[12] |
| Exothermicity | Moderate | High | Moderate to High |
| Key Advantage | Byproduct is often easy to remove via chromatography or extraction.[13] | Very rapid and complete reaction. | Inexpensive and readily available. |
| Key Disadvantage | Slower than amine quench. | Urea byproduct can sometimes be difficult to separate from the desired product. | Generates CO₂ gas (pressure hazard). [6][14] Forms a symmetrical urea byproduct that is often insoluble and difficult to remove. |
Experimental Workflow: General Quenching Procedure
Caption: General workflow for quenching excess isobutyryl isocyanate.
Q2: I added water directly to my reaction mixture and it started bubbling violently. What is happening and what should I do?
A: This is a hazardous situation that arises from the direct reaction of the isocyanate with water.[6][14] The isocyanate group reacts with water to form an unstable carbamic acid intermediate, which rapidly decomposes to generate an amine and carbon dioxide gas.[14][15] It is the rapid evolution of CO₂ gas that causes the bubbling or frothing you are observing.
Immediate Actions:
-
Do NOT seal the flask. Ensure the vessel is open to the atmosphere (or a bubbler) to safely vent the gas pressure.
-
Maintain external cooling with an ice bath to control the exothermic reaction.
-
Be aware that a new, highly reactive species has been generated in your flask: the primary amine (isobutylamine) from the decomposition. This amine will rapidly react with any remaining isobutyryl isocyanate to form N,N'-diisobutyrylurea, a symmetrical urea byproduct that is often poorly soluble and can complicate your purification.
Caption: The problematic reaction pathway of isocyanates with water.
Section 3: Frequently Asked Questions (FAQs)
Q: Why is slow, cooled addition of the quenching agent so critical? A: The reaction of isocyanates with nucleophiles like alcohols and amines is highly exothermic.[2][5] Adding the quencher quickly or at room temperature can cause a rapid temperature increase. This can lead to uncontrolled boiling of the solvent, a runaway reaction, and the formation of unwanted side products. Cooling to 0 °C and adding the reagent dropwise ensures the heat generated is safely dissipated, keeping the reaction under complete control.
Q: How can I confirm the isocyanate has been completely quenched? A: The most definitive method is Fourier-Transform Infrared (FTIR) Spectroscopy. The isocyanate functional group has a very strong, sharp, and characteristic absorbance peak between 2240-2275 cm⁻¹. The complete disappearance of this peak is a reliable indicator that all the isocyanate has been consumed.
Q: What is the best way to clean laboratory glassware contaminated with isobutyryl isocyanate? A: First, rinse the glassware with an organic solvent compatible with your reaction (e.g., acetone or ethyl acetate) to remove the bulk of the material. This rinse solvent should be treated as hazardous waste. Then, immerse the glassware in one of the decontamination solutions described for spills (e.g., 5-10% aqueous sodium carbonate) for several hours or overnight.[7] This will neutralize any residual isocyanate. Finally, wash the glassware as you normally would with detergent, water, and appropriate solvent rinses.
References
-
SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates . Source: American Chemical Society. [Link]
-
Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers . Source: ISCA. [Link]
-
Isocyanates in auto body shops . Source: ontario.ca. [Link]
-
Safe Work Procedures for Isocyanate-Containing Products . Source: Actsafe Safety Association. [Link]
-
Isocyanates – A family of chemicals . Source: Transports Canada. [Link]
-
SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A) . Source: FSI. [Link]
-
ISOBUTYL ISOCYANATE HAZARD SUMMARY . Source: NJ.gov. [Link]
-
DESIGNATED SUBSTANCE: ISOCYANATES . Source: Chemical Control Centre - University of Windsor. [Link]
-
Industry Best Practices for Isocyanate Waste Management . Source: Patsnap Eureka. [Link]
-
GUIDE TO HANDLING ISOCYANATES . Source: Safe Work Australia. [Link]
-
Isocyanate . Source: Wikipedia. [Link]
-
Reactions of isocyanates with active hydrogen compounds . Source: ebrary.net. [Link]
-
A deep dive into isocyanates . Source: Dongsen Chemicals. [Link]
-
The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism . Source: ACS Publications. [Link]
-
Butyl isocyanate . Source: PubChem. [Link]
-
Reaction of Isocyanates with amines . Source: ResearchGate. [Link]
-
Working with Hazardous Chemicals . Source: Organic Syntheses. [Link]
-
Isocyanates . Source: Health and Safety Executive for Northern Ireland. [Link]
-
The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism . Source: PubMed. [Link]
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study . Source: MDPI. [Link]
-
Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings . Source: North Dakota State University. [Link]
-
Catalyzed reaction of isocyanates (RNCO) with water . Source: RSC Publishing. [Link]
- Method for removing non-reacted isocyanate from its reaction product.
-
a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides . Source: TUE Research portal - Eindhoven University of Technology. [Link]
-
Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates . Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
- Process for the preparation of acyl isocyanates.
- Increasing the reactivity of isocyanate adhesives by amine / ammonium compounds.
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study . Source: ResearchGate. [Link]
-
Indirect determination of isocyanates by gas chromatography . Source: PubMed - NIH. [Link]
- Process for preparing isocyanates.
Sources
- 1. nj.gov [nj.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]
- 5. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
- 7. actsafe.ca [actsafe.ca]
- 8. fsi.co [fsi.co]
- 9. safetyinnumbers.ca [safetyinnumbers.ca]
- 10. Isocyanates – A family of chemicals [tc.canada.ca]
- 11. benchchem.com [benchchem.com]
- 12. isca.me [isca.me]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. l-i.co.uk [l-i.co.uk]
- 15. paint.org [paint.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Isobutyryl Isocyanate and Related Acylating Agents
For researchers and professionals in drug development and synthetic chemistry, the precise identification and purity assessment of reactive intermediates are paramount. Isobutyryl isocyanate, a valuable reagent for introducing the isobutyryl moiety and for the synthesis of complex ureas and carbamates, is a prime example. Its high reactivity necessitates unambiguous characterization, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool.
This guide provides an in-depth ¹H and ¹³C NMR analysis of isobutyryl isocyanate. Rather than presenting data in isolation, we will interpret its spectral signature in a comparative context with its common precursor, isobutyryl chloride, and a structurally related analogue, pivaloyl isocyanate. This approach not only facilitates structural verification but also offers deeper insights into the electronic effects of the functional groups that govern their reactivity.
The Distinctive NMR Signature of Acyl Isocyanates
Acyl isocyanates (R-C(O)-N=C=O) are heterodienophiles whose utility in synthesis is matched by their reactivity.[1] The key to their successful application lies in confirming their formation, often from an acyl chloride precursor, and ensuring their purity before use in subsequent steps.
¹H NMR Analysis: Probing the Isobutyryl Backbone
The proton NMR spectrum provides a clear fingerprint of the alkyl framework. For isobutyryl isocyanate, two distinct signals are expected:
-
A Doublet (6H): Arising from the six equivalent protons of the two methyl (-CH₃) groups. These protons are coupled to the single methine proton, resulting in a doublet.
-
A Septet (1H): Corresponding to the single methine (-CH) proton, which is split into a septet by the six adjacent methyl protons according to the n+1 rule.
The chemical shift of these protons is highly sensitive to the electronegativity of the adjacent carbonyl substituent. The isocyanate group (-NCO) is strongly electron-withdrawing, which deshields the neighboring methine proton, causing it to resonate further downfield compared to less electronegative groups.
¹³C NMR Analysis: Identifying the Key Functional Carbons
The ¹³C NMR spectrum is arguably more powerful for characterizing isobutyryl isocyanate, as it allows for the direct observation of all carbon environments, including the unique carbons of the acyl isocyanate functionality.
-
Alkyl Carbons: Signals for the methyl (-CH₃) and methine (-CH) carbons appear in the typical aliphatic region.
-
Carbonyl Carbon (-C=O): This carbon is significantly deshielded and appears far downfield, typically in the δ 160-180 ppm range.
-
Isocyanate Carbon (-N=C=O): The most diagnostic signal. The isocyanate carbon resonates in a distinct region around δ 120-135 ppm , clearly distinguishing it from other carbonyl-type functionalities like amides, esters, or the parent acyl chloride.[2][3]
Comparative NMR Data: Isobutyryl Isocyanate vs. Alternatives
To fully appreciate the nuances of the isobutyryl isocyanate spectrum, it is best compared with its precursor, isobutyryl chloride, and the sterically hindered analogue, pivaloyl isocyanate. The following table summarizes their characteristic NMR shifts.
| Compound | Structure | Signal | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Isobutyryl Isocyanate | ![]() | -CH₃ | ~1.2 (d, J ≈ 6.9 Hz) | ~18.5 |
| -CH | ~2.9 (sept, J ≈ 6.9 Hz) | ~36.0 | ||
| -C =O | - | ~168.0 | ||
| -N=C =O | - | ~125.0 | ||
| Isobutyryl Chloride | ![]() | -CH₃ | 1.25 (d, J = 6.8 Hz) | ~19.0 |
| -CH | 3.25 (sept, J = 6.8 Hz) | ~45.0 | ||
| -C =O | - | ~177.0[4] | ||
| Pivaloyl Isocyanate | ![]() | -C(CH₃)₃ | ~1.3 (s) | ~27.0 |
| -C (CH₃)₃ | - | ~40.0 | ||
| -C =O | - | ~170.0 | ||
| -N=C =O | - | ~126.0 |
Note: Values for isobutyryl isocyanate and pivaloyl isocyanate are estimated based on established chemical shift principles and data from related structures. Experimental values may vary slightly based on solvent and concentration.
Expert Insights from Spectral Comparison:
-
Methine Proton Shift (CH): The methine proton in isobutyryl chloride (δ ~3.25 ppm) is further downfield than in isobutyryl isocyanate (δ ~2.9 ppm).[4] This may seem counterintuitive but can be attributed to the combined inductive and anisotropic effects of the -COCl versus the -CONCO group.
-
Carbonyl Carbon Shift (C=O): The carbonyl carbon of an acyl chloride is significantly more deshielded (δ ~177 ppm) than that of an acyl isocyanate (δ ~168 ppm).[4] This is a reliable indicator for monitoring the conversion of the former to the latter. The high electronegativity of chlorine withdraws more electron density from the carbonyl carbon.
-
The Isocyanate Carbon Signal: The appearance of a sharp signal around δ 125 ppm is the definitive proof of isocyanate formation. This region is typically free of other signals in common organic molecules, making it a clean diagnostic peak.[2][3]
Experimental Protocol for NMR Sample Preparation
The reactive and moisture-sensitive nature of isobutyryl isocyanate demands careful sample preparation to acquire accurate data. This protocol ensures the integrity of the sample.
Methodology:
-
Dry Glassware: Ensure the NMR tube, cap, and any transfer pipettes are rigorously dried in an oven at >120 °C for at least 4 hours and cooled in a desiccator over a drying agent (e.g., P₂O₅).
-
Inert Atmosphere: All manipulations should be performed under a dry, inert atmosphere (Nitrogen or Argon), preferably within a glovebox or using Schlenk line techniques.
-
Solvent Selection: Use an anhydrous deuterated solvent. Deuterated chloroform (CDCl₃) stored over molecular sieves is a common choice. Ensure the solvent is dispensed via a syringe from a sealed bottle.
-
Sample Preparation: a. In the inert atmosphere, add ~500 µL of anhydrous CDCl₃ to the dried NMR tube. b. Carefully add 1-2 drops (approx. 5-10 mg) of the isobutyryl isocyanate sample directly into the solvent using a dry syringe or pipette. c. Cap the NMR tube securely.
-
Data Acquisition: a. Invert the tube several times to ensure homogeneity. b. Acquire the ¹H and ¹³C NMR spectra immediately. Due to the compound's reactivity, degradation can occur over time, even in a sealed tube.
Below is a visual representation of the recommended workflow.
Sources
Technical Comparison Guide: FTIR Analysis of 2-Methylpropanecarbonyl Isocyanate
This guide outlines the FTIR spectral analysis of 2-Methylpropanecarbonyl isocyanate (also known as Isobutyryl isocyanate ), a highly reactive acyl isocyanate intermediate used in the synthesis of ureas, carbamates, and heterocycles.
This document compares the spectral "performance"—defined here as signal distinctiveness, diagnostic capability, and reaction monitoring efficiency—against its immediate precursor (Isobutyryl chloride ) and a structural analog (tert-Butyl isocyanate ).
Executive Summary
2-Methylpropanecarbonyl isocyanate is an acyl isocyanate characterized by a unique "dual-electrophile" structure containing both a carbonyl (
-
Primary Diagnostic: Strong, broad Isocyanate (
) band at ~2240 cm⁻¹ . -
Secondary Diagnostic: High-frequency Acyl Carbonyl (
) band at ~1750–1760 cm⁻¹ . -
Critical Quality Attribute: Absence of Amide I/II bands (indicating moisture contamination) and Acid Chloride bands (indicating incomplete synthesis).
Spectral Fingerprint & Comparative Analysis[1][2][3][4][5]
The "performance" of the FTIR method lies in its ability to resolve the product from its matrix. The following table contrasts the target molecule with its closest chemical relatives.
Table 1: Comparative Spectral Data (Wavenumbers in cm⁻¹)
| Functional Group Mode | Target: 2-Methylpropanecarbonyl Isocyanate | Precursor: Isobutyryl Chloride | Analog: tert-Butyl Isocyanate | Impurity: Isobutyramide (Hydrolysis) |
| 2235 – 2250 (Very Strong) | Absent | 2250 – 2270 (Strong) | Absent | |
| 1750 – 1765 (Strong, often doublet) | 1790 – 1800 (Strong) | Absent | 1650 – 1690 (Amide I) | |
| Absent | Absent | Absent | 3200 – 3400 (Broad) | |
| Absent | 600 – 800 (Variable) | Absent | Absent | |
| Diagnostic Logic | Pos. for NCO AND C=O | Pos. for C=O, Neg. for NCO | Pos. for NCO, Neg. for C=O | Pos. for NH, Neg. for NCO |
Deep Dive: The "Acyl Shift" Phenomenon
Researchers must note the "Acyl Shift" in the carbonyl region.
-
Mechanism: In 2-Methylpropanecarbonyl isocyanate, the carbonyl group is conjugated with the cumulative double bonds of the isocyanate group (
). The electron-withdrawing nature of the group reduces the single-bond character of the carbonyl carbon-nitrogen bond, stiffening the bond. -
Result: The
stretch appears at a higher frequency (~1760 cm⁻¹) compared to amides (~1680 cm⁻¹) or ketones (~1715 cm⁻¹), but typically lower than the acid chloride (~1800 cm⁻¹). This specific window is the purity zone .
Experimental Protocol: Self-Validating Analysis
Due to the high moisture sensitivity of acyl isocyanates (hydrolysis to primary amides and
Methodology: Inert Liquid Cell / ATR
Step 1: Instrument Setup
-
Detector: DTGS (standard) or MCT (high sensitivity for kinetics).
-
Resolution: 4 cm⁻¹.
-
Scans: 16 (Keep low to minimize exposure time).
-
Accessory: Diamond ATR (Attenuated Total Reflectance) or
liquid cell. ZnSe is acceptable but avoid if acidic byproducts are expected.
Step 2: Background & Blanking
-
Purge the sample compartment with dry
or Argon for 5 minutes. -
Collect background spectrum to eliminate atmospheric
(3600-3800 cm⁻¹) and (2350 cm⁻¹) interference. Note: Atmospheric is close to the NCO band; poor purging will distort the primary diagnostic peak.
Step 3: Sample Preparation (The "Dry-Box" Rule)
-
Ideally: Prepare sample in a glovebox.
-
Alternatively: Use a gas-tight syringe to transfer the liquid directly from the reaction vessel to the ATR crystal.
-
Cover: Immediately cover the ATR crystal with a volatile-cover or anvil to minimize atmospheric contact.
Step 4: Data Acquisition & Validation
-
Scan 1 (t=0): Immediate acquisition.
-
Scan 2 (t=60s): Repeat scan.
-
Validation Logic: If Scan 2 shows a decrease in the 2240 cm⁻¹ peak and an increase in the 3300 cm⁻¹ (NH) region, the sample is degrading. Use Scan 1 for qualitative analysis but note the instability.
Reaction Monitoring Workflows
The following diagrams illustrate the logical pathways for identifying the product and monitoring its synthesis from Isobutyryl chloride.
Diagram 1: Spectral Decision Tree
Caption: Logical decision tree for differentiating 2-Methylpropanecarbonyl isocyanate from analogs and impurities based on spectral bands.
Diagram 2: Synthesis Monitoring Pathway
Caption: FTIR monitoring checkpoints during the synthesis and handling of the target molecule.
References
-
NIST Mass Spectrometry Data Center. (n.d.).[1] Propane, 2-isocyano-2-methyl- (tert-Butyl Isocyanate) Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Isobutyryl chloride | C4H7ClO - PubChem. PubChem Compound Summary. Retrieved from [Link]
-
Spectroscopy Online. (2023). The Infrared Spectra of Diisocyanates and Urethanes. Spectroscopy Supplement. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). Table of Characteristic IR Absorptions. WebSpectra. Retrieved from [Link]
-
Remspec Corporation. (2003). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Application Note. Retrieved from [Link]
Sources
Comparative IR Analysis: Validating the NCO Signature in Isobutyryl Isocyanate
Introduction: The Analytical Challenge
Isobutyryl isocyanate is a high-value electrophilic intermediate frequently employed in the synthesis of ureas and carbamates for pharmaceutical scaffolds. Unlike stable alkyl isocyanates, acyl isocyanates are highly reactive and moisture-sensitive.
The critical analytical challenge lies in specificity . In a reaction mixture, you must distinguish the active acyl isocyanate intermediate from:
-
Starting Materials: Isobutyryl chloride (carbonyl overlap).
-
Byproducts: Hydrolysis products (amides/ureas) caused by trace moisture.
-
Structural Analogs: Alkyl isocyanates (if using comparative libraries).
This guide provides a field-proven, self-validating infrared (IR) spectroscopy protocol to definitively identify the isobutyryl isocyanate NCO stretch, distinguishing it from common interferences through vibrational coupling mechanics.
Mechanistic Insight: The "Acyl Shift"
To accurately interpret the spectrum, one must understand the vibrational causality. Standard alkyl isocyanates (e.g., isopropyl isocyanate) exhibit a strong asymmetric NCO stretch near 2270 cm⁻¹ .
However, isobutyryl isocyanate contains a carbonyl group (
The Conjugation Effect
The acyl carbonyl withdraws electron density from the nitrogen, altering the bond order of the cumulative double bond system. This results in two distinct spectral signatures:
-
NCO Red Shift: The asymmetric NCO stretch shifts to a lower frequency (2235–2255 cm⁻¹ ) compared to alkyl variants.
-
The Doublet Signature: Fermi resonance or mechanical coupling between the acyl
and the NCO symmetric stretch often creates a characteristic doublet or shoulder in the carbonyl region (1720–1760 cm⁻¹ ), which is absent in alkyl isocyanates.
Diagram 1: Spectral Logic Flow
The following decision tree illustrates the logic for assigning the NCO peak based on frequency and concurrent carbonyl presence.
Figure 1: Decision logic for distinguishing Acyl vs. Alkyl Isocyanates based on vibrational coupling.
Comparative Data Profile
The following table summarizes the spectral differences required for positive identification. Note that the "Acyl Shift" is the definitive marker.
| Feature | Isobutyryl Isocyanate (Target) | Isopropyl Isocyanate (Alternative) | Isobutyryl Chloride (Starting Material) | Hydrolysis Product (Impurity) |
| NCO Stretch ( | 2235 – 2255 cm⁻¹ (Very Strong) | ~2270 cm⁻¹ (Very Strong) | Absent | Absent |
| C=O Stretch | 1720 – 1760 cm⁻¹ (Strong, often doublet) | Absent | ~1800 cm⁻¹ (Acid Chloride) | ~1650–1690 cm⁻¹ (Amide I) |
| N-H Bend | Absent | Absent | Absent | ~1550 cm⁻¹ (Amide II) |
| Interference Risk | HCl gas (if in situ) | Water (3400 cm⁻¹) |
Critical Insight: If your NCO peak is centered at 2270 cm⁻¹ and lacks a coupled carbonyl peak at ~1750 cm⁻¹, you have likely decarboxylated to the alkyl isocyanate or failed to form the acyl bond.
Experimental Protocol: Self-Validating Identification
To ensure scientific integrity, we utilize an In-Situ Reaction Monitoring (ReactIR) approach. This method allows for the observation of the reactive intermediate without isolation, preventing hydrolysis artifacts.
Equipment & Reagents[1][2][3][4][5]
-
Instrument: FT-IR with DiComp (Diamond/Composite) probe or sealed
liquid cell. -
Atmosphere: Strictly anhydrous
or Argon purge. -
Solvent: Anhydrous Toluene or DCM (Non-absorbing in 2300–2000 cm⁻¹ region).
Step-by-Step Methodology
Phase 1: Background & Baseline
-
Purge System: Purge the IR optical path for 30 minutes to eliminate atmospheric
(which absorbs at 2350 cm⁻¹ and can overlap with the NCO shoulder). -
Solvent Blank: Collect a background spectrum of the anhydrous solvent at reaction temperature.
-
Starting Material Scan: Add Isobutyryl Chloride. Confirm the C=O stretch at ~1800 cm⁻¹ and absence of peaks in the 2250 cm⁻¹ region.
Phase 2: Synthesis Monitoring
-
Reagent Addition: Introduce the cyanate source (e.g., Silver Cyanate or Trimethylsilyl Isocyanate).
-
Real-Time Tracking: Monitor the disappearance of the Acid Chloride C=O (1800 cm⁻¹) and the appearance of the Acyl Isocyanate NCO (2240 cm⁻¹) and its shifted C=O (1750 cm⁻¹).
-
Endpoint: Reaction is complete when the 1800 cm⁻¹ peak is fully resolved into the 1750 cm⁻¹ species.
Phase 3: The "Water Spike" Validation (The Trust Test)
This step confirms the peak is chemically active isocyanate and not a stable impurity.
7. Aliquot Isolation: Remove a small aliquot (1 mL) to a separate vial.
8. Controlled Hydrolysis: Add 10
- PASS: The peak at 2240 cm⁻¹ must rapidly decrease and disappear. A new peak at ~1650 cm⁻¹ (Urea/Amide) must appear.
- FAIL: If the 2240 cm⁻¹ peak persists, it is a nitrile or non-reactive artifact.
Diagram 2: Experimental Workflow
This workflow visualizes the sequence from setup to validation, highlighting the critical check-points.
Figure 2: Step-by-step workflow for in-situ synthesis and validation of isobutyryl isocyanate.
Troubleshooting & Interferences
Overlap
Atmospheric carbon dioxide has a doublet at 2360 cm⁻¹ and 2340 cm⁻¹.
-
Differentiation:
is a gas-phase rotational doublet (spiky appearance). Isobutyryl isocyanate is a broad, liquid-phase band. -
Solution: Subtract the air background rigorously. If the peak at 2240 cm⁻¹ remains constant while the 2350 cm⁻¹ spikes fluctuate, the 2240 cm⁻¹ is your product.
Thermal Degradation
Acyl isocyanates are thermally unstable.
-
Observation: If a peak at 2150–2200 cm⁻¹ appears (Carbodiimide or Nitrile) and the 1750 cm⁻¹ C=O intensity drops, the product is degrading. Maintain reaction temperature < 40°C.
References
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text confirming Isocyanate NCO stretch range 2250–2275 cm⁻¹).
-
U.S. Patent 5,386,057A. Process for the preparation of acyl isocyanates. (Provides experimental IR data for adipoyl/succinyl isocyanates at 2240–2250 cm⁻¹).
-
Remspec Corporation. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. (Methodology for in-situ NCO tracking).
-
Liberatori, A., et al. Determination of Isocyanates in Water Samples by IR Spectrophotometry. Environment Protection Engineering. (Discusses hydrolysis kinetics and NCO extinction).
Mass Spectrometry Fragmentation Patterns of Isobutyryl Derivatives: A Technical Guide
Topic: Mass Spectrometry Fragmentation Patterns of Isobutyryl Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the precise world of mass spectrometry (MS), distinguishing between isomeric structures is a critical challenge.[1][2] Isobutyryl derivatives—often formed during the analysis of metabolites, synthetic opioids (e.g., fentanyls), or through specific derivatization protocols—present a unique analytical profile compared to their linear counterparts (n-butyryl) or shorter homologs (acetyl, propionyl).
This guide provides an in-depth technical analysis of isobutyryl fragmentation patterns . Unlike standard acyl derivatives, isobutyryl groups possess a branched structure that sterically hinders specific rearrangement pathways, most notably the McLafferty rearrangement . We compare these patterns against alternative acyl derivatives to equip you with the diagnostic criteria needed for confident structural elucidation.
Mechanistic Deep Dive: The "No-McLafferty" Rule
The definitive mass spectral signature of an isobutyryl derivative lies not in the peaks it produces, but in the specific rearrangement it fails to undergo.
The McLafferty Suppression
The McLafferty rearrangement is a dominant fragmentation pathway for carbonyl-containing compounds (ketones, esters, amides) possessing a
-
n-Butyryl (
): Contains accessible -hydrogens on the terminal methyl group. It readily undergoes a six-membered cyclic transition state rearrangement, eliminating a neutral alkene (ethylene) and yielding a diagnostic enol radical cation.[3][4] -
Isobutyryl (
): The structure branches at the -carbon. The terminal methyl hydrogens are in the -position relative to the carbonyl. There are no -hydrogens within the acyl chain. Consequently, the classic McLafferty rearrangement is mechanistically impossible for the acyl portion itself.
Dominant Fragmentation Pathway: -Cleavage
With the McLafferty pathway blocked, isobutyryl derivatives fragment predominantly via
Comparative Fragmentation Pathway Diagram
The following diagram illustrates the mechanistic divergence between n-butyryl and isobutyryl derivatives.
Figure 1: Mechanistic divergence showing the suppression of McLafferty rearrangement in isobutyryl derivatives due to the lack of gamma-hydrogens.
Comparative Analysis: Isobutyryl vs. Alternatives
When selecting a derivatization reagent or identifying an unknown fentanyl analog, understanding the relative stability and spectral behavior is paramount.
Quantitative Comparison Table
| Feature | Isobutyryl ( | n-Butyryl ( | Acetyl ( | TMS ( |
| Molecular Weight Add | +70 Da | +70 Da | +42 Da | +72 Da |
| McLafferty Rearr. | No (Blocked) | Yes (Prominent) | No (Too short) | N/A |
| Diagnostic Ion (Acyl) | m/z 71 (High Intensity) | m/z 71 & m/z 43 (Propyl) | m/z 43 | m/z 73 |
| Hydrolytic Stability | High (Steric protection) | Moderate | Low | Very Low (Moisture sensitive) |
| Chromatographic RT | Elutes earlier than n-butyryl | Elutes later | Early eluting | Variable |
| Key Application | Isomer differentiation (Fentanyls) | General profiling | General profiling | Polar metabolites (Sugars/Acids) |
Diagnostic Ion Ratios (Case Study: Fentanyl Analogs)
Differentiation of Isobutyryl Fentanyl from Butyryl Fentanyl is a classic forensic challenge. Both are isobaric (MW 350.48).
-
Butyryl Fentanyl: Exhibits fragmentation indicative of the n-propyl chain.
-
Isobutyryl Fentanyl:
-
m/z 189: 4-anilino-N-phenethylpiperidine (Common core).
-
m/z 71: Isobutyryl acylium ion.
-
Differentiation: While EI-MS spectra are strikingly similar, the ratio of m/z 43 to m/z 71 differs. In n-butyryl, secondary fragmentation of the propyl chain enhances m/z 43. In isobutyryl, the branched acylium ion (m/z 71) is more stable, often resulting in a higher relative abundance of m/z 71 compared to the n-isomer.
-
Retention Time: Isobutyryl fentanyl typically elutes before butyryl fentanyl on C18 and non-polar GC columns due to its more compact, globular shape.
-
Experimental Protocol: Isobutyryl Derivatization
This protocol describes the conversion of amines or alcohols to their isobutyryl derivatives using isobutyric anhydride. This method is preferred over acid chlorides for better reproducibility and fewer side reactions.
Reagents & Equipment
-
Reagent: Isobutyric Anhydride (IBA) (CAS: 97-72-3), >99% purity.
-
Base/Catalyst: Pyridine (Anhydrous) or Triethylamine (TEA).
-
Solvent: Ethyl Acetate or Hexane (HPLC Grade).
-
Equipment: GC-MS vials with Teflon-lined caps, heating block.
Step-by-Step Workflow
-
Preparation: Dissolve 50 µg of dry sample (amine/alcohol) in 100 µL of Ethyl Acetate.
-
Addition: Add 50 µL of Pyridine followed by 50 µL of Isobutyric Anhydride.
-
Incubation: Cap vial tightly. Vortex for 10 seconds. Incubate at 60°C for 30 minutes .
-
Note: The branched isobutyryl group reacts slower than acetyl; heat is required to drive the reaction to completion.
-
-
Quenching (Optional but recommended): Add 200 µL of 5% NaHCO3 solution to neutralize excess acid/anhydride. Vortex and centrifuge.
-
Extraction: Transfer the upper organic layer to a clean GC vial containing a micro-insert.
-
Analysis: Inject 1 µL into GC-MS (Splitless mode).
Derivatization Workflow Diagram
Figure 2: Optimized workflow for isobutyryl derivatization of polar analytes.
References
-
Centers for Disease Control and Prevention (CDC). (2024). Use of Diagnostic Ions for the Detection of Fentanyl Analogs in Human Matrices by LC-QTOF. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Quantitative Analysis of Fentanyl and Six Fentanyl Analogs in Postmortem Specimens by UHPLC-MS-MS. Retrieved from [Link]
-
Organic Chemistry Tutor. The McLafferty Rearrangement Mechanism. Retrieved from [Link]
Sources
Comparative Reactivity Guide: Isobutyryl Isocyanate vs. Acetyl Isocyanate
This guide provides a technical comparison of Isobutyryl Isocyanate versus Acetyl Isocyanate , focusing on their reactivity profiles, stability, and applications in organic synthesis.
Executive Summary
In the landscape of acyl isocyanates (
-
Acetyl Isocyanate (AI): A hyper-electrophile. It reacts almost instantaneously with nucleophiles but suffers from poor stability (rapid dimerization) and lower regioselectivity. It is best for simple, rapid derivatizations where steric bulk is undesirable.
-
Isobutyryl Isocyanate (IBI): A stabilized electrophile. The isopropyl group provides significant steric shielding, reducing the rate of self-polymerization and improving handling time. It is the superior choice for synthesizing complex N-acylureas or carbamates where controlled addition is required to avoid side reactions.
Chemical Structure & Electronic Properties
The reactivity difference stems fundamentally from the substituent attached to the carbonyl carbon: a Methyl group (AI) versus an Isopropyl group (IBI).
| Feature | Acetyl Isocyanate (AI) | Isobutyryl Isocyanate (IBI) |
| Structure | ||
| Steric Bulk (Taft | ||
| Inductive Effect | Weakly electron-donating (+I) | Stronger electron-donating (+I) |
| Electrophilicity | High . Carbonyl and Isocyanate carbons are highly exposed. | Moderate . Isopropyl group shields the carbonyl, reducing attack rates. |
| Primary Stability Issue | Rapid dimerization to oxadiazinadiones. | Slower dimerization; more stable at RT. |
Mechanistic Insight: The "Dual Electrophile" Problem
Acyl isocyanates possess two electrophilic sites: the isocyanate carbon (
-
AI: The small methyl group offers little protection to the
, making AI susceptible to attack at both sites, leading to potential byproduct mixtures (e.g., amides vs. ureas) if the nucleophile is small. -
IBI: The bulky isopropyl group effectively blocks the trajectory to the
, directing nucleophiles almost exclusively to the to form the expected N-acylurea or carbamate products.
Reactivity Profile & Performance Data
The following table summarizes the performance of both reagents with common nucleophiles.
| Reaction Type | Acetyl Isocyanate (AI) | Isobutyryl Isocyanate (IBI) | Experimental Implication |
| Aminolysis (Primary Amines) | Diffusion Controlled. Exothermic, often violent without cooling ( | Fast. Controlled reaction at | IBI yields cleaner crude products due to thermal control. |
| Alcoholysis (Alcohols) | Rapid. Complete within minutes. Risk of allophanate (over-reaction) formation. | Moderate. May require catalyst (e.g., | Use AI for hindered alcohols; Use IBI for selectivity. |
| Hydrolysis (Moisture) | Instant decomposition. Forms acetamide + | Very Fast. Forms isobutyramide + | Both require strictly anhydrous conditions. |
| Cyclization (to Heterocycles) | Prone to self-cyclization (dimerization) upon standing. | Resistant to self-cyclization. Ideal for [4+2] cycloadditions with imines. | IBI is preferred for heterocycle synthesis (e.g., oxazinones). |
Experimental Protocols
Protocol A: Synthesis of N-Acetylurea (Using AI)
Use this protocol for rapid derivatization of unhindered amines.
Safety: AI is volatile and a lachrymator. Work in a fume hood.
-
Preparation: Dissolve 1.0 equiv of amine in anhydrous DCM (0.1 M). Cool to -10°C using an ice/salt bath.
-
Addition: Add 1.1 equiv of Acetyl Isocyanate dropwise over 10 minutes. Note: AI must be fresh; check for white solids (dimer) before use.
-
Reaction: Stir at -10°C for 30 minutes. Do not warm immediately.
-
Workup: Quench with 0.5 mL methanol. Concentrate in vacuo.
-
Result: Quantitative conversion is typical. Recrystallize from EtOAc/Hex if necessary.
Protocol B: Synthesis of N-Isobutyrylcarbamate (Using IBI)
Use this protocol for coupling with secondary alcohols or when high purity is required.
-
Preparation: Dissolve 1.0 equiv of alcohol in anhydrous THF (0.2 M). Add 0.1 equiv of DMAP (catalyst).
-
Addition: Add 1.2 equiv of Isobutyryl Isocyanate at Room Temperature .
-
Reaction: Stir for 2–4 hours. Monitor by TLC (disappearance of alcohol).
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove DMAP) and brine. Dry over
. -
Result: High yield of stable carbamate. The isopropyl group prevents "double addition" (allophanate formation) common with AI.
Visualizations
Figure 1: Mechanistic Pathways & Selectivity
This diagram illustrates the competition between the desired urea formation and the dimerization degradation pathway.
Caption: IBI (Green) suppresses the dimerization pathway via steric hindrance, whereas AI (Red) requires strict temperature control to avoid byproduct formation.
Figure 2: Decision Tree for Reagent Selection
Caption: Workflow for selecting between AI and IBI based on substrate hindrance and experimental goals.
References
-
Speziale, A. J., & Smith, L. R. (1962).[1] A New and Convenient Synthesis of Acyl Isocyanates. Journal of Organic Chemistry.
-
Arshady, R. (1979). Isocyanates in the Synthesis of Ureas and Carbamates. Journal of Chemical Society, Perkin Transactions 1.
- Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (MS Newman, Ed.). Wiley.
-
BenchChem Technical Guides. (2025). Stability and Decomposition of Isocyanates.
- Al-Rawi, H., & Williams, A. (1977). Elimination-Addition Mechanisms in the Hydrolysis of Carbamates. Journal of the American Chemical Society.
Sources
A Senior Application Scientist's Guide to Purity Analysis of 2-Methylpropanecarbonyl Isocyanate: A Comparative Methodological Review
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and specialty chemical synthesis, the purity of reactive intermediates is not merely a quality metric; it is a cornerstone of process control, reaction yield, and the ultimate safety and efficacy of the final product. 2-Methylpropanecarbonyl isocyanate, a key building block, is no exception. Its highly reactive isocyanate (–N=C=O) group, while synthetically valuable, presents significant analytical challenges due to its susceptibility to degradation by moisture, heat, and nucleophiles.
This guide provides an in-depth, comparative analysis of the principal analytical methods for determining the purity of 2-Methylpropanecarbonyl isocyanate. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions. Instead, this document elucidates the causality behind methodological choices, offering a framework for selecting the most appropriate technique based on the specific analytical question at hand—be it a definitive measure of total functional group content or a detailed impurity profile.
Chapter 1: The Analytical Conundrum of Isocyanates
The primary challenge in analyzing any isocyanate is the electrophilic nature of the carbon atom in the -NCO group. This reactivity is a double-edged sword. While it drives desired synthetic transformations, it also makes the molecule prone to react with trace nucleophiles in analytical solvents, on chromatographic stationary phases, or even with itself to form dimers and trimers.[1] Consequently, analytical strategies must either leverage this reactivity in a controlled manner or employ techniques that mitigate degradation. The selection of a method is therefore a critical decision, balancing the need for accuracy, specificity, and sample throughput against the inherent instability of the analyte.[2][3]
Chapter 2: Titrimetric Analysis: The Gold Standard for Total NCO Content
For an absolute, quantitative measure of the isocyanate functional group content, the back-titration method remains the most robust and widely accepted technique.[4] This approach does not identify individual impurities but provides an accurate percentage of the active -NCO group, which is a direct indicator of overall purity and potential degradation. The method is based on the stoichiometric reaction of the isocyanate with a known excess of a secondary amine, typically di-n-butylamine (DBA), to form a stable urea derivative. The unreacted amine is then quantified by titration with a standardized acid.[5][6][7]
Experimental Protocol: Potentiometric Back-Titration
This protocol is adapted from established standards for isocyanate analysis, such as DIN EN ISO 14896.[5][7]
-
Reagent Preparation:
-
Titrant: Standardized 0.5 M Hydrochloric Acid (HCl) in isopropanol. The titer must be accurately determined against a primary standard like Tris(hydroxymethyl)aminomethane (TRIS).[8]
-
Amine Reagent: A solution of ~1 M di-n-butylamine in anhydrous toluene. This solution should be stored under an inert atmosphere to prevent reaction with atmospheric CO₂ and moisture.[5]
-
Solvents: Anhydrous toluene and methanol. Toluene should be dried over a molecular sieve.[5]
-
-
Blank Determination:
-
Accurately pipette 20.0 mL of the di-n-butylamine reagent into a 250 mL beaker.
-
Add 50 mL of anhydrous toluene and seal the beaker (e.g., with Parafilm). Stir for 15 minutes at room temperature.
-
Add 50 mL of methanol to quench any remaining reactive species and to ensure solvent compatibility with the titrant.
-
Immerse a calibrated pH electrode and titrate the solution with standardized 0.5 M HCl to the potentiometric endpoint. Record the volume of HCl consumed (B). This step is critical as it accounts for the exact amount of amine in the reagent.[6][8]
-
-
Sample Analysis:
-
Into a 250 mL beaker containing 30 mL of anhydrous toluene, accurately weigh approximately 1.5-2.0 g of the 2-Methylpropanecarbonyl isocyanate sample (W).
-
Immediately and accurately, add 20.0 mL of the same di-n-butylamine reagent.
-
Seal the beaker and stir for 15 minutes to ensure complete reaction.
-
Add 50 mL of methanol.
-
Titrate with the standardized 0.5 M HCl to the potentiometric endpoint. Record the volume of HCl consumed (S).
-
-
Calculation: The percentage of isocyanate content (%NCO) is calculated using the following formula:
%NCO = [(B - S) * N * 4.202] / W
-
B: Volume of HCl for the blank titration (mL)
-
S: Volume of HCl for the sample titration (mL)
-
N: Normality of the HCl titrant
-
W: Weight of the sample (g)
-
4.202: A constant representing the molecular weight of the NCO group (42.02 g/mol ) multiplied by 100 and divided by 1000.[9]
-
Sources
- 1. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Publishers Panel [wulsannals.com]
- 5. xylemanalytics.com [xylemanalytics.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. xylem.com [xylem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Distinguishing Isobutyryl Isocyanate from Isobutyramide Impurities
Executive Summary & Context
In the synthesis of acyl ureas and carbamates, Isobutyryl Isocyanate (IBI) is a potent, high-value electrophile. However, its high reactivity renders it susceptible to rapid hydrolysis upon exposure to atmospheric moisture, degrading into Isobutyramide (IBAM) .
Distinguishing the active reagent (IBI) from its degradation product (IBAM) is critical for yield optimization and stoichiometric accuracy. While both species share the isobutyryl skeleton—resulting in overlapping NMR signals—they possess distinct electronic and vibrational signatures.
This guide outlines a self-validating analytical workflow to definitively identify and quantify these species, utilizing FT-IR as the primary screening tool and a methanolic quench derivatization for rigorous validation.
Mechanistic Insight: The Hydrolysis Pathway
Understanding the impurity requires understanding its origin. Acyl isocyanates like IBI are more reactive than alkyl isocyanates due to the electron-withdrawing carbonyl group adjacent to the isocyanate moiety.
Upon contact with water, IBI undergoes nucleophilic attack to form an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield Isobutyramide.
Figure 1: Hydrolytic Degradation Pathway
Caption: The irreversible hydrolysis of isobutyryl isocyanate (IBI) to isobutyramide (IBAM) driven by moisture exposure.
Analytical Comparison & Data
The following table summarizes the diagnostic signals required to differentiate the two species.
| Feature | Isobutyryl Isocyanate (IBI) | Isobutyramide (IBAM) |
| Molecular Weight | 113.11 g/mol | 87.12 g/mol |
| Reactivity | High (Electrophile) | Low (Nucleophile/Neutral) |
| FT-IR (Diagnostic) | ~2240 cm⁻¹ (Strong, broad -N=C=O stretch) | 3180–3400 cm⁻¹ (N-H stretch)1650–1690 cm⁻¹ (Amide I) |
| ¹H NMR (CDCl₃) | Methine (~2.6–2.8 ppm)No N-H signal | Methine (~2.4 ppm)Broad singlets (5.0–7.0 ppm) for -NH₂ |
| ¹³C NMR | ~128 ppm (Isocyanate Carbon)~178 ppm (Carbonyl) | No signal at 128 ppm ~179 ppm (Carbonyl) |
FT-IR Spectroscopy (The Gold Standard)
FT-IR is the most immediate method for differentiation.
-
The IBI Signal: The isocyanate group (
) exhibits a massive, asymmetric stretching vibration centered around 2235–2250 cm⁻¹ . This region is typically silent in most organic molecules, making this peak diagnostic. -
The IBAM Signal: As hydrolysis occurs, the 2240 cm⁻¹ peak diminishes and is replaced by the "Amide A" bands (N-H stretching) at 3200–3400 cm⁻¹ and the Amide I/II bands (C=O/N-H bend) near 1650 cm⁻¹ .
¹H NMR Spectroscopy Challenges
Direct NMR analysis of IBI is risky. The solvent (e.g.,
-
Differentiation: Look for the absence of exchangeable protons in IBI. IBAM will show two broad protons (often distinct) for the
group.
Experimental Protocol: The "Self-Validating" Methanol Quench
To rigorously confirm the presence of IBI and quantify it against IBAM without the risk of in-situ hydrolysis, use the Derivatization Quench Method . This protocol converts the unstable IBI into a stable carbamate, while leaving the IBAM impurity untouched.
Protocol Steps:
-
Sampling: Take a 50 µL aliquot of the reaction mixture under inert atmosphere (
or Ar). -
Quench: Immediately inject the aliquot into a vial containing 0.5 mL of anhydrous Methanol (MeOH) .
-
Chemistry: IBI reacts instantly with MeOH to form Methyl N-isobutyrylcarbamate .
-
Control: IBAM does not react with MeOH under these mild conditions.
-
-
Analysis: Evaporate the MeOH (optional) or run LC-MS/NMR directly on the mixture.
Interpretation:
-
Peak A (Methyl N-isobutyrylcarbamate): Corresponds to the original IBI content.
-
NMR Signature: New singlet at ~3.7 ppm (
).
-
-
Peak B (Isobutyramide): Corresponds to the original IBAM impurity.
Figure 2: Analytical Decision Workflow
Caption: Workflow for distinguishing active isocyanate from amide impurity using derivatization.
References
-
NIST Chemistry WebBook. Isobutyryl isocyanate and Isobutyramide Spectral Data. National Institute of Standards and Technology. [Link][1]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
-
Mettler Toledo. In Situ Monitoring of Isocyanate Reactions. (Reference for reaction progression monitoring). [Link]
Sources
HPLC methods for monitoring isobutyryl isocyanate reactions
Comprehensive Comparison Guide: HPLC Methods for Monitoring Isobutyryl Isocyanate Reactions
Executive Summary
Monitoring the consumption and reactivity of aliphatic isocyanates, such as isobutyryl isocyanate (IBI), during pharmaceutical synthesis presents a unique analytical challenge. Due to their extreme moisture sensitivity and lack of a strong UV chromophore, direct analysis using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is highly prone to error. This guide objectively compares direct analysis, methanol quenching, and pre-column derivatization strategies, providing researchers with field-proven, self-validating protocols to ensure scientific integrity and quantitative accuracy.
The Analytical Challenge: Isobutyryl Isocyanate (IBI)
As a Senior Application Scientist, I frequently encounter workflows where isocyanate monitoring fails due to fundamental kinetic misunderstandings. IBI is an aliphatic isocyanate. This structural classification dictates two critical analytical hurdles:
-
Hydrolytic Instability: In aqueous RP-HPLC mobile phases, unreacted IBI rapidly hydrolyzes to form isobutyramide and symmetrical ureas. Direct injection provides a false representation of the reactor's true composition.
-
Optical Invisibility: Lacking an extended conjugated
-system, IBI exhibits negligible UV absorbance above 210 nm. Monitoring at 210 nm is subject to severe baseline drift and matrix interference from solvents and other reagents.
To achieve trustworthy data, the analytical method must outcompete the hydrolysis reaction and introduce a detectable moiety.
Comparison of Analytical Strategies
We evaluate three distinct approaches for monitoring IBI reactions:
-
Method A: Direct Normal Phase (NP) HPLC
-
Mechanism: Utilizes anhydrous non-polar solvents (e.g., Hexane/Ethyl Acetate) to prevent on-column hydrolysis.
-
Drawbacks: Fails to solve the UV absorbance issue. Requires Refractive Index (RID) or Evaporative Light Scattering Detectors (ELSD), which offer poor sensitivity and narrow linear dynamic ranges.
-
-
Method B: Methanol (MeOH) Quenching (RP-HPLC)
-
Mechanism: Aliquots of the reaction are quenched in excess methanol, converting IBI to methyl isobutyryl carbamate.
-
Drawbacks: While the carbamate is stable in aqueous mobile phases, the reaction kinetics of alcohols with isocyanates are relatively slow compared to amines. Furthermore, the resulting methyl carbamate still lacks a strong UV chromophore, necessitating LC-MS or Charged Aerosol Detection (CAD).
-
-
Method C: Pre-column Derivatization (The Gold Standard)
-
Mechanism: Quenching the reaction with a secondary amine—specifically 1-(2-Pyridyl)piperazine (1-2PP) [1][2] or Dibutylamine (DBA) [3][4].
-
Advantages: Secondary amines react with isocyanates via second-order nucleophilic addition at rates orders of magnitude faster than water or alcohols[4]. This kinetic dominance instantly "freezes" the reaction state. 1-2PP introduces a highly conjugated pyridine ring, enabling robust UV detection at 254 nm[1]. DBA forms a highly basic urea derivative that is exceptionally sensitive for LC-MS/MS applications[3][4].
-
Quantitative Data Comparison
| Analytical Strategy | Quenching Agent | Detection Mode | Reaction Kinetics | Sensitivity (LOD) | Matrix Stability |
| Direct NP-HPLC | None | UV (210 nm) / RID | N/A | Low (~50 µg/mL) | Poor (Moisture sensitive) |
| MeOH Quench | Methanol | LC-MS / CAD | Slow (Minutes) | Moderate (~5 µg/mL) | Good (Once reacted) |
| DBA Derivatization | Dibutylamine | LC-MS/MS (ESI+) | Very Fast (< 1 min) | Excellent (< 0.1 µg/mL) | Excellent[4] |
| 1-2PP Derivatization | 1-(2-Pyridyl)piperazine | RP-HPLC-UV (254 nm) | Very Fast (< 1 min) | High (~1 µg/mL) | Excellent[1] |
Causality & Mechanism: Why 1-2PP Derivatization is Superior for UV Workflows
Trustworthiness in analytical chemistry relies on self-validating systems. When an aliquot of the IBI reaction is dropped into a massive molar excess of 1-2PP, the reaction shifts to pseudo-first-order kinetics. The nucleophilic nitrogen of the piperazine ring attacks the electrophilic carbon of the isocyanate group almost instantaneously.
This accomplishes three things simultaneously:
-
Halts the primary reaction: Unreacted IBI is immediately scavenged, providing an accurate "snapshot" of the reaction conversion at that exact timestamp.
-
Prevents hydrolysis: The amine outcompetes ambient moisture, preventing the formation of symmetrical urea artifacts.
-
Tags the molecule: The attached pyridyl group shifts the maximum absorbance (
) to ~254 nm, moving the analyte out of the noisy low-UV region and allowing standard Diode Array Detectors (DAD) to quantify the IBI-urea derivative with high precision[1][2].
Experimental Protocol: 1-2PP Derivatization Workflow
The following step-by-step methodology ensures a robust, reproducible assay for tracking IBI consumption.
Step 1: Preparation of Quenching Solution
-
Prepare a 0.05 M solution of 1-(2-Pyridyl)piperazine (1-2PP) in anhydrous acetonitrile. Note: The solvent must be anhydrous to prevent competitive hydrolysis before the sample is introduced.
Step 2: Sample Derivatization (In-Process Control)
-
Accurately withdraw 50 µL of the active IBI reaction mixture.
-
Immediately dispense the aliquot into a standard HPLC vial containing 950 µL of the 1-2PP Quenching Solution.
-
Vortex for 10 seconds. The derivatization is quantitative and complete within 1 minute at room temperature.
Step 3: RP-HPLC-UV Analysis
-
Column: C18 (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) to provide high-efficiency separation of the urea derivative from the excess 1-2PP reagent.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 1-2 µL.
Workflow Visualization
Workflow for derivatization and RP-HPLC-UV analysis of isobutyryl isocyanate using 1-2PP.
References
1.[1] BenchChem. "Application Note: High-Performance Liquid Chromatography (HPLC) Techniques for Quantifying Toluene Diisocyanate (TDI) Isomer Ratio." BenchChem Analytical Resources. Available at: 2.[2] Goldberg, P. A., Walker, R. F., & Hardy, H. L. (1981). "Determination of trace atmospheric isocyanate concentrations by reversed-phase high-performance liquid chromatography using 1-(2-pyridyl)piperazine reagent." Journal of Chromatography A, 212(1), 93-104. Available at: 3.[3] LCGC International. (2020). "Simple Collection and 5-Minute UHPLC Assay for 11 Isocyanates." Chromatography Online. Available at: 4.[4] Karlsson, D., Spanne, M., Dalene, M., & Skarping, G. (1998). "Determination of complex mixtures of airborne isocyanates and amines Part 4. Determination of aliphatic isocyanates as dibutylamine derivatives using liquid chromatography and mass spectrometry." Analyst, 123(1), 117-123. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of complex mixtures of airborne isocyanates and aminesPart 4.† Determination of aliphatic isocyanates as dibutylamine derivatives using liquid chromatography and mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
Strategic Reagent Selection: Isobutyryl Isocyanate vs. Isobutyryl Chloride
The following guide provides an in-depth technical comparison and operational framework for selecting Isobutyryl Isocyanate over Isobutyryl Chloride , specifically within the context of synthesizing high-value pharmacophores such as N-acylureas and N-acylcarbamates .
Optimizing N-Acylurea and Heterocycle Synthesis in Drug Discovery
Executive Summary: The Case for Acyl Isocyanates
In the synthesis of simple amides (
Isobutyryl Isocyanate (IBI) emerges as the superior alternative for these applications. It acts as a "chemical zipper," facilitating rapid, atom-economical nucleophilic addition reactions that proceed under mild conditions without the need for exogenous base or scavenger resins. This guide delineates the mechanistic and practical advantages of switching to IBI for urea-based pharmacophore construction.
Mechanistic Divergence: Addition vs. Substitution
The fundamental advantage of isobutyryl isocyanate lies in its reaction mechanism. While the chloride relies on Nucleophilic Acyl Substitution (NAS) , the isocyanate operates via Nucleophilic Addition .
Comparative Pathways
-
Isobutyryl Chloride (Path A): Requires the expulsion of a leaving group (
). This generates stoichiometric HCl, necessitating a base (e.g., ) to drive the equilibrium and protect acid-sensitive functionalities. -
Isobutyryl Isocyanate (Path B): The nucleophile (amine/alcohol) adds across the cumulative double bond system (
). The proton from the nucleophile is transferred to the isocyanate nitrogen. Result: 100% Atom Economy, zero byproducts.
Figure 1: Mechanistic contrast between the substitution pathway of isobutyryl chloride (generating waste) and the addition pathway of isobutyryl isocyanate (atom economical).
Technical Comparison: Key Performance Indicators
The following table contrasts the performance of both reagents specifically for the synthesis of N-Isobutyryl-N'-phenylurea , a model scaffold for anticonvulsant and antidiabetic drug discovery.
| Feature | Isobutyryl Chloride (IBC) | Isobutyryl Isocyanate (IBI) |
| Reaction Type | Nucleophilic Substitution | Nucleophilic Addition |
| Atom Economy | < 65% (Loss of HCl + Base) | 100% (All atoms incorporated) |
| Byproducts | HCl gas / Ammonium salts | None |
| Reactivity | High (Requires cooling) | Very High (Controlled addition) |
| Base Requirement | Mandatory ( | None |
| Purification | Aqueous workup/Extraction required | Filtration or Evaporation often sufficient |
| Heterocycle Access | Difficult (Multi-step) | Direct ([4+2] Cycloaddition) |
| Primary Application | Simple Amides / Esters | Acylureas / Carbamates / Heterocycles |
Case Study: Synthesis of N-Acylurea Pharmacophores
Target Molecule: N-Isobutyryl-N'-phenylurea Context: This moiety mimics the structure of bioactive acylureas found in commercially available anticonvulsants.
Method A: The "Classical" Chloride Route (Not Recommended)
Attempting to synthesize the acylurea directly from the chloride requires reacting isobutyryl chloride with phenylurea.
-
Challenge: Ureas are poor nucleophiles. The reaction often requires high temperatures or strong bases (NaH) to deprotonate the urea, leading to side reactions (O-acylation vs. N-acylation) and low yields (~40-50%).
Method B: The "Strategic" Isocyanate Route (Recommended)
This protocol utilizes isobutyryl isocyanate to react with aniline. The reaction is driven by the high electrophilicity of the isocyanate carbon.
Experimental Protocol:
-
Preparation (or Sourcing): If IBI is not in stock, it can be generated in situ by refluxing isobutyryl chloride with Silver Cyanate (AgOCN) in toluene for 1 hour, then filtering off the AgCl precipitate [1].
-
Reaction:
-
Vessel: Flame-dried 100 mL round-bottom flask under
. -
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (10 volumes).
-
Reagents: Dissolve Aniline (1.0 equiv) in DCM.
-
Addition: Add Isobutyryl Isocyanate (1.05 equiv) dropwise at 0°C. Note: The reaction is exothermic.
-
-
Workup:
-
Stir at Room Temperature for 30 minutes.
-
Observation: The product, N-Isobutyryl-N'-phenylurea, often precipitates directly from non-polar solvents.
-
Isolation: Filter the solid. Wash with cold hexanes.
-
-
Yield: Typically >90% .
-
Purity: >98% (often requires no chromatography).[1]
Figure 2: Decision workflow highlighting the operational simplicity and higher yield of the isocyanate route.
Advanced Application: Heterocycle Synthesis
A distinct advantage of isobutyryl isocyanate over the chloride is its ability to participate in [4+2] Cycloadditions . The acyl isocyanate moiety (
Safety & Handling Protocols
While the isocyanate route avoids HCl generation, the reagent itself requires strict safety adherence.[2]
-
Isobutyryl Chloride:
-
Hazards: Corrosive, lachrymator, releases HCl on contact with moisture.[3]
-
Control: Scrubber system required for HCl gas.
-
-
Isobutyryl Isocyanate:
-
Hazards: Sensitizer (asthma-like symptoms upon inhalation), lachrymator. Reacts with water to release
. -
Control: Handle strictly in a fume hood. Quench spills with aqueous bisulfite or alcohol. Advantage: No corrosive gas evolution during the primary coupling reaction.
-
References
-
BenchChem Technical Support. (2025).[4] Application Notes and Protocols for the In Situ Generation and Reaction of Benzoyl Isocyanate. Retrieved from
-
L. P. Shandu et al. (2025).[5] Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas. National Institutes of Health (NIH). Retrieved from
-
Irannejad, H. et al. (2022). A new and facile synthesis of N-Benzyl-N'-acylureas. CentAUR. Retrieved from
-
University of York. (n.d.). Reaction metrics: Atom economy. Retrieved from
Sources
Benchmarking yield of isobutyryl isocyanate synthesis methods
Content Type: Technical Comparison & Protocol Guide Target Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists
Executive Summary
Isobutyryl isocyanate (CAS: 1873-29-6) is a critical intermediate in the synthesis of sulfonylurea herbicides, bioactive carbamates, and heterocycles. Its high reactivity, driven by the acyl-isocyanate conjugation, makes it prone to hydrolysis and dimerization, rendering its synthesis and isolation non-trivial.
This guide benchmarks the three primary synthetic routes available to researchers. The Oxalyl Chloride Method (Speziale & Smith) is identified as the superior protocol for laboratory-scale synthesis due to its homogeneity, reliability, and higher purity profile, despite the evolution of toxic byproducts. The Silver Cyanate Method , while mechanistically simple, is relegated to a secondary tier due to high cost and heterogeneous reaction kinetics.
Performance Snapshot
| Metric | Method A: Oxalyl Chloride | Method B: Silver Cyanate | Method C: TMS-NCO Exchange |
| Benchmark Yield | 65 – 78% | 45 – 60% | Variable (<50%) |
| Purity Profile | High (>95% after dist.) | Moderate (Ag salts traces) | High (if successful) |
| Scalability | High (Homogeneous) | Low (Heterogeneous/Cost) | Moderate |
| Key Hazard | CO/HCl evolution | Heavy Metal Waste | Volatile TMS-Cl |
| Cost Efficiency | High | Low (Silver cost) | Moderate |
Mechanistic Analysis & Route Selection
Route A: The Speziale-Smith Protocol (Recommended)
Reagents: Isobutyramide + Oxalyl Chloride Mechanism: This reaction proceeds through the formation of an N-acyl-O-oxalyl imidoyl chloride intermediate. Thermal elimination drives the release of CO, CO₂, and HCl, collapsing the intermediate into the acyl isocyanate.
-
Why it works: The reaction is homogeneous (typically in 1,2-dichloroethane or toluene), allowing for consistent kinetics and complete conversion.
-
Critical Control Point: Moisture exclusion is paramount.[1] The intermediate is sensitive; water will hydrolyze it back to the amide or destroy the forming isocyanate.
Route B: The Wöhler-Type Metathesis
Reagents: Isobutyryl Chloride + Silver Cyanate (AgOCN) Mechanism: A classical nucleophilic substitution where the cyanate ion attacks the acyl chloride.
-
Limitation: The reaction is heterogeneous (Solid-Liquid). The formation of an AgCl crust on the surface of the unreacted AgOCN particles often stalls the reaction, requiring vigorous mechanical stirring and excess reagents.
-
Use Case: Best reserved for small-scale runs (<5g) where the cost of silver is negligible compared to the setup time of more complex glassware.
Experimental Protocols
Protocol A: Synthesis via Oxalyl Chloride (Gold Standard)
Based on the methodology of Speziale & Smith (J. Org. Chem. 1962)
Safety Warning: This reaction generates Carbon Monoxide (CO) and Hydrogen Chloride (HCl). It must be performed in a high-efficiency fume hood.
Materials:
-
Isobutyramide (1.0 eq)
-
Oxalyl Chloride (1.2 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous)
-
Glassware: 3-neck RBF, reflux condenser, dropping funnel, drying tube (CaCl₂), nitrogen inlet.
Step-by-Step Workflow:
-
Setup: Flame-dry the glassware under a stream of nitrogen. Charge the flask with Isobutyramide (e.g., 0.1 mol) and anhydrous DCE (50 mL).
-
Addition: Cool the suspension to 0–5°C. Add Oxalyl Chloride (0.12 mol) dropwise over 30 minutes. Note: Evolution of HCl will begin immediately.
-
Digestion: Allow the mixture to warm to room temperature. Stir for 1 hour until gas evolution slows.
-
Reflux: Heat the mixture to reflux (approx. 83°C for DCE).
-
Observation: Vigorous evolution of gases (HCl, CO, CO₂) will occur. The suspension should become a clear solution as the reaction completes.
-
Duration: Reflux for 4–5 hours.
-
-
Isolation:
-
Remove the solvent under reduced pressure (rotary evaporator) at moderate temperature (<50°C).
-
Purification: Distill the residue under reduced pressure or atmospheric pressure (if stable). Isobutyryl isocyanate boils at 96–98°C (760 mmHg) .
-
-
Storage: Store immediately in a Schlenk flask under argon at -20°C.
Protocol B: Synthesis via Silver Cyanate
Reagents: Isobutyryl Chloride + AgOCN
-
Preparation: Dry Silver Cyanate (AgOCN) in a vacuum oven at 100°C for 4 hours prior to use. (Critical for yield).
-
Reaction: Suspend AgOCN (1.2 eq) in anhydrous Benzene or Toluene. Add Isobutyryl Chloride (1.0 eq).
-
Process: Reflux with vigorous mechanical stirring for 3–6 hours.
-
Note: Magnetic stirring is often insufficient to break up the AgCl clumps.
-
-
Workup: Filter the hot mixture under inert atmosphere (Schlenk filtration) to remove silver salts.
-
Distillation: Fractionally distill the filtrate to isolate the product.
Visualizations
Comparison of Reaction Workflows
The following diagram illustrates the process flow and critical decision points for both methods.
Caption: Workflow comparison highlighting the homogeneous nature of Method A vs. the heterogeneous filtration steps of Method B.
Mechanistic Pathway (Oxalyl Chloride)
Understanding the intermediate is key to troubleshooting low yields.
Caption: The Speziale-Smith mechanism relies on thermal elimination from the N-acyl-O-oxalyl intermediate.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Yield (<50%) | Moisture contamination | Use freshly distilled solvents; ensure AgOCN is dried >4h at 100°C. |
| Solidification in Flask | Polymerization of product | Isobutyryl isocyanate can polymerize if heated too long without solvent. Distill promptly. |
| Cloudy Distillate | Sublimation of Amide/Salts | Use a splash guard or Vigreux column during distillation. |
| Violent Gas Evolution | Too fast addition of (COCl)₂ | Add oxalyl chloride slowly at 0°C to manage HCl release. |
References
-
Speziale, A. J., & Smith, L. R. (1962).[2] The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. Journal of Organic Chemistry, 27(10), 3742–3743.
-
Speziale, A. J., & Smith, L. R. (1963).[3]
-Chloroacetyl Isocyanate. Organic Syntheses, 43, 4. (Detailed protocol adaptable for isobutyryl). -
Wöhler, F. (1828).[4][5] Ueber künstliche Bildung des Harnstoffs. Annalen der Physik und Chemie, 88(2), 253–256. (Foundational reference for metal cyanate chemistry).
-
Lide, D. R. (Ed.). (2005).[2][6] CRC Handbook of Chemistry and Physics (86th ed.).[6] CRC Press.[6] (Physical properties of isocyanates).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Methylpropanecarbonyl Isocyanate
This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 2-methylpropanecarbonyl isocyanate. As a member of the isocyanate family, this compound's high reactivity, while essential for its synthetic applications, also presents significant hazards if not managed with expertise. This document moves beyond a simple checklist, explaining the chemical principles behind each step to empower researchers, scientists, and drug development professionals to handle this substance with the highest degree of safety and confidence.
The core principle underpinning these procedures is the inherent reactivity of the isocyanate group (–N=C=O). This functional group readily reacts with nucleophiles, including water, alcohols, and amines.[1][2][3] Our disposal strategy leverages this reactivity under controlled conditions to convert the hazardous isocyanate into a stable, less-toxic urea derivative, ensuring the safety of personnel and compliance with environmental regulations.
Foundational Safety & Hazard Assessment
A thorough understanding of the risks is the bedrock of safe laboratory practice. Isocyanates are potent respiratory sensitizers, meaning that initial exposure can lead to severe, asthma-like reactions upon subsequent exposures, even at extremely low concentrations.[1][4][5]
Hazard Profile of Isocyanates
The primary hazards associated with 2-methylpropanecarbonyl isocyanate are analogous to other volatile aliphatic isocyanates. The data presented below is based on closely related compounds and established isocyanate chemistry.
| Hazard Category | Description | Rationale & Causality |
| Acute Toxicity | Toxic if inhaled, swallowed, or in contact with skin.[6] | The isocyanate group can react with biological molecules, disrupting cellular function. |
| Respiratory Sensitization | May cause allergy, asthma symptoms, or breathing difficulties if inhaled.[1][5][6] | This is the most significant chronic risk. The mechanism involves the isocyanate acting as a hapten, modifying proteins in the respiratory tract and triggering an immune response. |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[3][6][7] | The compound reacts with moisture on the skin and in the eyes, causing chemical burns and irritation. |
| Reactivity | Reacts violently with water, releasing carbon dioxide (CO₂) gas.[1] | This exothermic reaction can lead to a dangerous pressure buildup if it occurs in a sealed container, potentially causing the container to rupture.[1][8] |
| Flammability | Assumed to be a flammable liquid and vapor, similar to related compounds.[6] | Isocyanates are often used with flammable solvents, increasing the overall fire risk.[3] |
Mandatory Personal Protective Equipment (PPE)
Given the significant risks, PPE is not optional; it is an essential control measure.[3] It should be used in conjunction with engineering controls, primarily a certified chemical fume hood.
| PPE Item | Specification | Justification |
| Hand Protection | Nitrile or Butyl rubber gloves.[9][10] Latex gloves are unsuitable. [3][11] | Provides a chemical-resistant barrier. Latex is permeable to many isocyanates and can also cause allergic reactions. |
| Eye Protection | Chemical safety goggles and a full-face shield.[9][12] | Protects against splashes of liquid and irritating vapors. A full-face shield offers an additional layer of protection. |
| Body Protection | A lab coat and/or chemical-resistant coveralls.[9][13] | Prevents skin contact from accidental spills. |
| Respiratory Protection | All work must be performed in a certified chemical fume hood .[14] | This is the primary engineering control to prevent inhalation exposure. For spills outside a hood, a full-face respirator with organic vapor cartridges is required.[1] |
Waste Management & Disposal Protocols
The cornerstone of isocyanate disposal is controlled neutralization. This process converts the reactive isocyanate into a significantly more stable and less hazardous polyurea. All disposal activities must comply with local, state, and federal hazardous waste regulations.[1][4][15]
Preparation of Decontamination Solutions
Two primary solutions are effective for neutralizing isocyanate waste. Prepare the chosen solution before starting any work with the isocyanate.
| Solution Name | Formulation | Intended Use & Comments |
| Aqueous Carbonate Solution | - 90% Water- 5-10% Sodium Carbonate (Na₂CO₃)- 0.2-2% Liquid Detergent | A non-flammable and effective option. The detergent acts as a surfactant to improve mixing of the aqueous solution with the organic isocyanate.[2] |
| Ammonia/Alcohol Solution | - 90% Water- 8% Concentrated Ammonia (NH₃)- 2% Liquid Detergent | The ammonia aggressively reacts with the isocyanate. This should be used with excellent ventilation due to the vapor pressure of ammonia.[2] |
Step-by-Step Protocol for Liquid Waste Disposal
This protocol is for the disposal of small quantities (<100 mL) of 2-methylpropanecarbonyl isocyanate waste.
-
Work Area Preparation: Conduct all steps within a certified chemical fume hood. Remove all unnecessary items and potential ignition sources.
-
Prepare Neutralization Bath: In a beaker or flask at least 10 times larger than the volume of waste, place a volume of your chosen decontamination solution that is at least 10 times greater than the volume of isocyanate waste.
-
Initiate Neutralization: Using a pipette or dropping funnel, add the isocyanate waste slowly and dropwise to the vigorously stirring decontamination solution.
-
Causality: The slow addition is critical to control the exothermic reaction and prevent boiling or splashing. The large volume of the neutralization solution acts as a heat sink.[14]
-
-
Observe and Wait: You will observe gas evolution (CO₂). Continue stirring the open container in the fume hood for at least 1-2 hours after the final addition of waste to ensure the reaction is complete.[14]
-
Validate Neutralization: The cessation of gas bubbles is the primary indicator of reaction completion. As a secondary check, test the pH of the solution to ensure it is neutral or slightly alkaline (pH 7-9).
-
Final Disposal: The neutralized solution must be collected in a properly labeled hazardous waste container for collection by a licensed disposal contractor.[1][16]
Protocol for Minor Spill Management (<50 mL)
-
Evacuate & Ventilate: Alert personnel in the immediate area. Evacuate anyone not involved in the cleanup.[16][17] Ensure the fume hood is operating at maximum capacity.
-
Don Full PPE: Wear all mandatory PPE, including respiratory protection if the spill is outside of a fume hood.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, clay, or sand.[1][8][17] DO NOT use combustible absorbents like sawdust. [8]
-
Collect Waste: Carefully scoop the absorbed material into a labeled, open-top waste container (e.g., a beaker or a pail).
-
Decontaminate: Place the open container in the fume hood. Slowly pour one of the decontamination solutions over the absorbed material until it is fully saturated. Let it stand for at least 24 hours to complete neutralization.
-
Final Disposal: The neutralized spill material is considered hazardous waste and must be disposed of via your institution's hazardous waste program.
Decontamination of Empty Containers
"Empty" containers retain hazardous residue and must be decontaminated before disposal.
-
Initial Decontamination: In a fume hood, fill the empty container to about 10% of its volume with a decontamination solution.[8]
-
Vent and Wait: Cap the container loosely and swirl to coat all interior surfaces. Let the container stand for at least 48 hours with the cap loosened or removed to allow CO₂ to escape safely.[8]
-
Final Rinse and Disposal: After the decontamination period, empty the rinsate into your hazardous waste stream. The container should then be punctured or crushed to prevent reuse and disposed of according to institutional policy, which may involve scrap metal recycling or landfill.[8][15]
Emergency Procedures: First Aid
In case of accidental exposure, immediate action is critical.[10]
| Exposure Route | Immediate First Aid Action |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. The onset of respiratory symptoms can be delayed for several hours.[5][18] |
| Skin Contact | Immediately remove contaminated clothing.[18][19] Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[1][18] |
| Eye Contact | Immediately flush eyes with lukewarm, gently flowing water for at least 15-20 minutes, holding the eyelids open.[1][18][20] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. The affected person should be made to rest. Seek immediate medical attention.[18] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 2-methylpropanecarbonyl isocyanate waste streams.
Caption: Logical workflow for the safe neutralization and disposal of isocyanate waste.
Conclusion
The safe disposal of 2-methylpropanecarbonyl isocyanate is not merely a procedural task but a critical application of chemical principles. By respecting the compound's inherent reactivity, utilizing appropriate engineering controls and PPE, and meticulously following a controlled neutralization protocol, laboratory professionals can effectively mitigate the risks. Always remember: work in a ventilated hood, add the isocyanate to the neutralization solution slowly, and never seal a container in which an active isocyanate neutralization is occurring.
References
-
Transport Canada. (2025, August 11). Isocyanates – A family of chemicals. [Link]
-
Safe Work Australia. Guide to Handling Isocyanates. [Link]
-
Sysco Environmental. What PPE is required when working with isocyanates?[Link]
-
Health and Safety Executive (HSE). (2026, January 12). Construction hazardous substances: Isocyanates. [Link]
-
Total Source Manufacturing. (2023, February 27). Protection Against Isocyanate Exposure. [Link]
-
Covestro. Aliphatic Isocyanate Monomers - Health and Safety Information. [Link]
-
National Center for Biotechnology Information, PubChem. Isocyanates. [Link]
-
SafeWork NSW. Isocyanates technical fact sheet. [Link]
-
ISCA. Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. [Link]
-
American Chemistry Council. MDI or TDI: First Aid Guidance. [Link]
-
Patsnap. (2025, July 10). Industry Best Practices for Isocyanate Waste Management. [Link]
-
Safe Work Australia. Guide to Handling Isocyanates. [Link]
-
Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. [Link]
-
Hazardous Waste Experts. (2026, February 15). What are Isocyanates and How Do They Become Hazardous Waste?[Link]
-
U.S. Environmental Protection Agency. Regulatory History. [Link]
-
National Center for Biotechnology Information, PubChem. 2-Methylpropyl isocyanate. [Link]
-
BCA. Safe Use of Di-Isocyanates. [Link]
-
Covestro. (2012, August 22). Safety Data Sheet. [Link]
-
Reddit. (2021, February 5). Safety measures for working with isocyanate. [Link]
-
Safe Work Australia. Download DOCX. [Link]
-
American Chemistry Council. Disposal of Waste MDI and Used MDI Storage Containers. [Link]
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- 15. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]
- 19. solutions.covestro.com [solutions.covestro.com]
- 20. Isocyanates - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal Protective Equipment & Handling Guide: 2-Methylpropanecarbonyl Isocyanate
Synonyms: Isobutyryl isocyanate; 2-Methyl-1-oxopropyl isocyanate CAS: 13905-99-2 Physical State: Colorless to light yellow liquid | Sensitizer: Yes | Lachrymator: Yes
Part 1: The Hazard Profile (The "Why")
As a Senior Application Scientist, I must distinguish this compound from standard alkyl isocyanates. 2-Methylpropanecarbonyl isocyanate is an acyl isocyanate . The presence of the carbonyl group (
Operational Consequence:
-
Hyper-Reactivity: It hydrolyzes much faster than standard isocyanates (e.g., phenyl isocyanate). Upon contact with mucous membranes (eyes, lungs), it instantly reacts with moisture to form isobutyramide and carbon dioxide , while simultaneously lowering local pH.
-
Pressure Hazard: The rapid evolution of
upon moisture contact means waste containers can become pressurized bombs if sealed too quickly. -
Sensitization: Like all isocyanates, it is a potent respiratory sensitizer. Exposure can lead to permanent occupational asthma.
Part 2: PPE Selection Matrix (The "What")
Standard laboratory nitrile gloves are insufficient for prolonged contact with acyl isocyanates. The following matrix is based on permeation kinetics for high-electrophile species.
Glove Permeation & Selection Table
| Glove Material | Thickness (mil) | Estimated Breakthrough | Role | Recommendation |
| Silver Shield / Laminate | 2.7 | > 480 min | Primary Barrier | MANDATORY for spill cleanup or handling pure stock. |
| Butyl Rubber | 25 | > 480 min | Heavy Duty | Excellent resistance; use for bulk transfer. |
| Nitrile (Disposable) | 4-6 | < 15 min | Splash Guard | Do NOT use alone. Use only as an outer layer to protect the inner laminate glove. |
| Latex | -- | Immediate | Unsafe | STRICTLY PROHIBITED. Permeable and degrades instantly. |
Respiratory & Eye Protection[1][2][3][4][5][6]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Face shields are required in addition to goggles during pouring, not as a substitute.
-
Causality: Vapors are lachrymatory. Safety glasses allow vapors to bypass the lens, reacting with corneal moisture to cause severe irritation or temporary blindness.
-
-
Lungs: All work must occur in a certified chemical fume hood.
-
Emergency (Spill outside hood): Full-face respirator with Organic Vapor (OV) cartridges.[4] Note: Isocyanates have poor warning properties (odor threshold > exposure limit); change cartridges immediately after use.
-
Part 3: Operational Workflow (The "How")
3.1 PPE Decision Logic
The following diagram illustrates the decision-making process for selecting PPE based on the specific task intensity.
3.2 Safe Handling Protocol (Self-Validating System)
To ensure safety, we use a "Visual Breach Indicator" system.
-
Donning:
-
Layer 1: Silver Shield (Laminate) gloves. These are loose-fitting.
-
Layer 2: Standard Blue Nitrile gloves over the laminate.
-
Validation: If the outer blue glove rips or degrades, the inner white glove provides a high-contrast visual cue and maintains the chemical barrier, allowing you time to safely stop and reglove.
-
-
Transfer:
-
Use positive-displacement pipettes or glass syringes. Avoid pouring to minimize surface area for vapor generation.
-
Moisture Control: Ensure all glassware is flame-dried. Water residue will cause immediate crusting (urea formation) that can clog syringe needles, leading to pressure buildup and spray hazards.
-
Part 4: Emergency & Disposal (The "What If")
Crucial Warning: Never place unquenched isocyanate waste into a sealed waste container. The
4.1 Quenching Workflow
Chemical neutralization is safer than simple disposal. We convert the reactive isocyanate into a stable carbamate.
Reaction Logic:
Step-by-Step Quenching:
-
Cooling: Place a beaker containing the quench solution (Ethanol/Water) in an ice bath. The reaction is exothermic.[6][7]
-
Addition: Add the isocyanate or contaminated solvent dropwise to the quench solution.
-
Venting: Allow the mixture to stand in the fume hood in an open container for at least 24 hours to ensure all
has off-gassed. -
Disposal: Once no bubbles are visible and heat generation stops, transfer to a solvent waste container. Leave the cap loosely threaded for another 24 hours as a precaution.
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Isocyanates. Centers for Disease Control and Prevention. Retrieved March 7, 2026, from [Link]
-
Organic Syntheses. (2013).[8] Synthesis of Trichloroacetyl Carbamate (Analogous Handling of Acyl Isocyanates). Org. Synth. 2013, 90, 271-286.[8] Retrieved March 7, 2026, from [Link]
-
Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). Isobutyryl Isocyanate (Compound Summary). National Library of Medicine. Retrieved March 7, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



